molecular formula C5H10ClNO2S B1589436 Piperidine-1-sulfonyl Chloride CAS No. 35856-62-3

Piperidine-1-sulfonyl Chloride

Cat. No.: B1589436
CAS No.: 35856-62-3
M. Wt: 183.66 g/mol
InChI Key: QQJYAXDCMMXECR-UHFFFAOYSA-N
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Description

Piperidine-1-sulfonyl Chloride is a useful research compound. Its molecular formula is C5H10ClNO2S and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYAXDCMMXECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461561
Record name Piperidine-1-sulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35856-62-3
Record name Piperidine-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-1-sulfonyl Chloride: Properties, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-1-sulfonyl chloride is an organosulfur compound of significant interest to the scientific community, particularly those in drug development and synthetic organic chemistry.[1] Structurally, it features a saturated six-membered piperidine ring where the nitrogen atom is covalently bonded to a sulfonyl chloride (-SO₂Cl) functional group.[1] This arrangement renders the sulfur atom highly electrophilic, making the compound a versatile reagent for introducing the piperidinylsulfonyl moiety into various molecular scaffolds. Its primary application lies in the synthesis of sulfonamides, a critical class of compounds with a broad spectrum of pharmacological activities.[2][3] This guide provides a comprehensive overview of its core physical properties, structural characteristics, reactivity, and essential safety protocols for laboratory use.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for experimental design and application.

Core Data Summary
PropertyValueSource(s)
CAS Number 35856-62-3[4][5][6][7]
Molecular Formula C₅H₁₀ClNO₂S[4][5][7][8]
Molecular Weight 183.66 g/mol [1][5][7]
Appearance Liquid[5]
Density 1.308 g/mL at 25 °C[1][5]
Boiling Point 274.2 ± 7.0 °C at 760 mmHg[1][4]
Melting Point 66.6 °C (Predicted)[9]
Refractive Index n20/D 1.494[1][5]
Flash Point 119.6 to 124.7 °C[4][9]
Water Solubility 15,504.5 mg/L (Predicted)[9]
pKa -8.25 ± 0.20 (Predicted)[8]
Molecular Structure and Identifiers

The structure of this compound is defined by the piperidine ring attached to the sulfonyl chloride group. The piperidine ring typically adopts a stable chair conformation.[1] The sulfur atom is central to the molecule's reactivity, possessing a tetrahedral geometry.[1]

Caption: Molecular structure of this compound.

Key Identifiers:

  • SMILES: C1CCN(CC1)S(=O)(=O)Cl[7]

  • InChI: InChI=1S/C5H10ClNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2[5][7]

  • InChIKey: QQJYAXDCMMXECR-UHFFFAOYSA-N[5][7]

Reactivity and Synthetic Applications

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. The chlorine atom is an excellent leaving group, and the electron-withdrawing oxygen atoms make the sulfur atom highly susceptible to nucleophilic attack.

This reactivity is most prominently exploited in the synthesis of N-substituted piperidinylsulfonamides. The reaction with primary or secondary amines is robust and serves as a cornerstone of modern medicinal chemistry for creating diverse compound libraries.[3] This transformation, a variation of the Hinsberg reaction, proceeds readily under basic conditions, where a base is used to neutralize the HCl byproduct.[3] The resulting sulfonamide linkage is exceptionally stable, making it a desirable feature in drug candidates.

Experimental Protocol: General Synthesis of a Piperidinylsulfonamide

This protocol outlines a generalized, self-validating procedure for the synthesis of a sulfonamide from this compound and a generic amine (R¹R²NH).

Causality Behind Choices:

  • Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic reactants and its relative inertness.

  • Base: Triethylamine (Et₃N) or pyridine is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq.) and a suitable solvent such as dichloromethane.

  • Base Addition: Add a tertiary amine base like triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the cooled mixture dropwise over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using flash column chromatography.

Caption: Workflow for general sulfonamide synthesis.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7] Adherence to strict safety protocols is mandatory.

Hazard Identification:

  • GHS Classification: Skin Corrosion, Category 1B.[7]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[7]

  • Signal Word: Danger.[4][8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][11]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][10][11]

  • Hygiene: Wash hands thoroughly after handling.[4][10][11] Contaminated clothing should be removed immediately and washed before reuse.[11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11][12] Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][11][12] Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse mouth with water and seek immediate medical attention.[11][12]

Storage and Disposal:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] It is often recommended to store refrigerated.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

References

  • This compound | CAS#:35856-62-3 | Chemsrc. (n.d.). Retrieved from [Link]

  • This compound | C5H10ClNO2S | CID 11298344. (n.d.). PubChem - NIH. Retrieved from [Link]

  • This compound (35856-62-3). (n.d.). Chemchart. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 7). Retrieved from [Link]

  • Amine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Piperidine-1-sulfonyl chloride CAS number 35856-62-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperidine-1-sulfonyl Chloride (CAS: 35856-62-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide actionable insights into its synthesis, reactivity, application, and safe handling, grounded in established chemical principles.

Core Attributes and Physicochemical Profile

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the piperidinesulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to the prevalence of both the piperidine ring and the sulfonamide linkage in a vast array of therapeutic agents. The piperidine scaffold is a well-established "privileged structure" that can improve pharmacokinetic properties, while the sulfonamide group acts as a versatile hydrogen bond donor/acceptor and a stable linker.[1][2]

The compound is a reactive liquid, demanding careful handling due to its corrosive nature and sensitivity to moisture.[3] Its utility stems from the electrophilic sulfur atom, which readily undergoes reaction with a wide range of nucleophiles.

Table 1: Physicochemical and Safety Reference Data

Property Value Source(s)
CAS Number 35856-62-3 [4]
Molecular Formula C₅H₁₀ClNO₂S [3][4]
Molecular Weight 183.66 g/mol [4]
Appearance Liquid
Density 1.308 g/mL at 25 °C [5]
Refractive Index n20/D 1.494 [5]
GHS Hazard Statement H314: Causes severe skin burns and eye damage [4]
Storage Class 8A - Combustible corrosive hazardous materials [5]

| Key Incompatibilities | Oxidizing agents, Moisture |[3][6] |

Synthesis Protocol and Mechanistic Considerations

The most direct and common synthesis of this compound involves the reaction of piperidine with sulfuryl chloride (SO₂Cl₂).[7][8] This reaction is mechanistically straightforward but requires careful control of temperature and stoichiometry to prevent side reactions and ensure safety.

Causality in Experimental Design:

  • Excess Piperidine: Two equivalents of piperidine are used. The first equivalent acts as the nucleophile to form the desired product. The second equivalent is crucial as it serves as a base to quench the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

  • Low Temperature: The reaction is initiated at a low temperature (-20 °C) and maintained at 0 °C.[7] This is critical for controlling the high exothermicity of the reaction between the amine and the highly reactive sulfuryl chloride, minimizing the formation of undesired byproducts.

  • Aqueous Workup: The workup includes washes with 1N HCl and brine. The acid wash removes any remaining unreacted piperidine. The brine wash helps to break up any emulsions and begin the drying process of the organic layer.

Experimental Protocol: Synthesis of this compound[8]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sulfuryl chloride (75 mmol, 1 eq) in anhydrous dichloromethane (75 mL).

  • Temperature Control: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add piperidine (150 mmol, 2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel and partition it between dichloromethane and water (50 mL).

  • Washing: Wash the organic layer sequentially with 1N HCl (aq) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by vacuum distillation (1 mm Hg at 105 °C) to yield this compound as a liquid.[7]

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_workup Workup & Purification Piperidine Piperidine (2 eq) Reaction_Vessel Reaction Mixture Piperidine->Reaction_Vessel Dropwise SO2Cl2 Sulfuryl Chloride (1 eq) in Dichloromethane SO2Cl2->Reaction_Vessel Temp Initiate at -20°C, Stir at 0°C for 2h Temp->Reaction_Vessel Partition Partition between DCM and Water Wash Wash with 1N HCl then Brine Partition->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation (105°C @ 1 mmHg) Dry->Distill Product This compound Distill->Product Reaction_Vessel->Partition

Caption: Workflow for the synthesis of this compound.

Core Reactivity: Formation of Sulfonamides

The primary utility of this compound lies in its role as an electrophile for the synthesis of N-substituted piperidinesulfonamides. It reacts readily with primary and secondary amines, alcohols, and other nucleophiles. The reaction with an amine is a cornerstone transformation in medicinal chemistry.

Mechanistic Insight: The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, breaking the S=O π-bond and forming a transient, tetrahedral intermediate. The intermediate then collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group. A base, often pyridine or an excess of the reactant amine, is required to neutralize the HCl generated.

Visualization: General Reaction Mechanism with an Amine

Caption: Mechanism for N-substituted sulfonamide formation.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key building block for synthesizing compounds with potential therapeutic value.[9] The resulting piperidinesulfonamide motif is present in molecules targeting a wide range of diseases.

  • Scaffold Hopping and Analogue Synthesis: It allows chemists to readily introduce the piperidinesulfonyl group onto various molecular scaffolds containing a primary or secondary amine. This is a common strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.

  • Improving Pharmacokinetic Properties: The piperidine ring is known to enhance the druggability of molecules by modulating lipophilicity and metabolic stability.[1]

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, like amides or esters, while offering different chemical properties, such as increased stability to hydrolysis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized or purchased this compound is paramount. A combination of spectroscopic techniques provides a robust validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Protons on the carbons alpha to the nitrogen (positions 2 and 6) will be the most deshielded, appearing further downfield due to the electron-withdrawing effect of the sulfonyl group. Protons at the beta and gamma positions will appear further upfield.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride functional group. Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak, providing further structural confirmation.[12]

Safety, Handling, and Storage: A Mandate for Researchers

This compound is a hazardous chemical that requires strict adherence to safety protocols.[3][4]

  • Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage (GHS H314).[4] It is also moisture sensitive, reacting with water to release corrosive HCl gas.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[6]

  • Handling: Avoid inhalation of vapors. Prevent contact with skin and eyes. Use only with adequate ventilation. It should be handled by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[3]

  • Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] For spills, use an inert absorbent material for containment and dispose of it as hazardous waste according to local regulations.[3]

Conclusion

This compound is a valuable and versatile reagent for the modern synthetic and medicinal chemist. Its ability to efficiently introduce the piperidinesulfonyl moiety makes it a go-to building block for the synthesis of novel compounds with potential biological activity. A thorough understanding of its synthesis, reactivity, and, most importantly, its handling requirements is essential for its safe and effective use in the laboratory.

References

  • Title: this compound | C5H10ClNO2S | CID 11298344 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: this compound | CAS#:35856-62-3 Source: Chemsrc URL: [Link]

  • Title: A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: this compound, min 96%, 10 grams Source: Oakwood Chemical URL: [Link]

  • Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

  • Title: The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies Source: ACS Omega URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: (PDF) Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) Source: ResearchGate URL: [Link]

  • Title: 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Source: ResearchGate URL: [Link]

  • Title: this compound (35856-62-3) Source: Chemchart URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

  • Title: Synthesis of sulfonyl chloride substrate precursors Source: Columbia University URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL: [Link]

  • Title: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]

  • Title: TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism Source: YouTube URL: [Link]

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An In-depth Technical Guide to Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Piperidine-1-sulfonyl chloride is a pivotal chemical intermediate, valued for its role as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its sulfonyl chloride moiety provides a highly reactive site for the construction of sulfonamides, a functional group present in a vast array of biologically active compounds. This guide offers a comprehensive overview of this compound, detailing its fundamental molecular and physical properties, established synthesis protocols, key applications, and essential safety and handling procedures to support its effective and safe utilization in a research and development setting.

Core Molecular and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its successful application in synthesis. This compound is a liquid at room temperature characterized by a distinct set of physical and chemical identifiers.[1]

Molecular Formula and Weight

The empirical formula for this compound is C₅H₁₀ClNO₂S.[2][3] This composition gives it a molecular weight of approximately 183.66 g/mol .[2][3][4]

Chemical Structure

The molecule consists of a saturated six-membered piperidine ring where the nitrogen atom is bonded to a sulfonyl chloride (-SO₂Cl) group. This structure is the source of its utility, combining a stable heterocyclic scaffold with a highly reactive functional group.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The quantitative properties of this compound are crucial for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
IUPAC Name This compound[PubChem][2]
CAS Number 35856-62-3[Sigma-Aldrich, PubChem][2][3]
Molecular Formula C₅H₁₀ClNO₂S[PubChem, Guidechem][2][5]
Molecular Weight 183.66 g/mol [PubChem, Sigma-Aldrich][2][3]
Appearance Liquid[Sigma-Aldrich][1]
Density 1.308 g/mL at 25 °C[Sigma-Aldrich][1]
Boiling Point 274.2±7.0 °C at 760 mmHg[Chemsrc][6]
Refractive Index n20/D 1.494[Sigma-Aldrich][1]
SMILES C1CCN(CC1)S(=O)(=O)Cl[PubChem][2]

Synthesis and Reaction Chemistry

The synthesis of this compound is typically achieved through a straightforward but carefully controlled reaction between piperidine and sulfuryl chloride.[7] This process is fundamental for laboratories that require this reagent and prefer to synthesize it in-house.

Standard Synthesis Protocol

The reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfur atom of sulfuryl chloride. The use of excess piperidine is a key experimental choice; one equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Workflow: Synthesis of this compound

G start Start: Prepare Reagents reagents Piperidine (2 eq.) Sulfuryl Chloride (1 eq.) Dichloromethane (Solvent) start->reagents reaction Combine reagents at -20°C Stir at 0°C for 2 hours reagents->reaction Dropwise addition of piperidine workup Aqueous Workup: 1. Partition between DCM and H₂O 2. Wash with 1N HCl, then brine reaction->workup dry Dry organic layer over anhydrous MgSO₄ workup->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation (1 mmHg, 105°C) concentrate->purify product Product: This compound purify->product

Caption: General workflow for laboratory-scale synthesis.

Detailed Step-by-Step Methodology: [4]

  • Preparation : A solution of sulfuryl chloride (1 equivalent) in dichloromethane is cooled to -20°C in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Reaction : Piperidine (2 equivalents) is added dropwise to the cooled sulfuryl chloride solution, ensuring the temperature is maintained. The causality behind the low temperature is to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Maturation : After the addition is complete, the reaction mixture is allowed to warm to 0°C and is stirred for 2 hours to ensure the reaction goes to completion.

  • Quenching & Extraction : The mixture is partitioned between dichloromethane and water. The organic layer is separated and washed sequentially with 1N HCl (to remove excess piperidine) and brine.

  • Drying and Concentration : The isolated organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude residue is purified via vacuum distillation (e.g., at 1 mm Hg, 105°C) to yield the pure this compound.[4] Purity can be confirmed by NMR spectroscopy and comparison with reference spectra.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as a precursor for N-piperidinosulfonamides. The piperidine moiety is a highly prevalent scaffold in medicinal chemistry, found in over 100 commercially available drugs.[8] Its incorporation can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine is the most common application. This reaction, typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), readily forms a stable sulfonamide bond.

Reaction Scheme: General Sulfonamide Formation

G cluster_reactants Reactants cluster_product Product p1 This compound plus + p2 Primary/Secondary Amine (R-NH₂ or R₂NH) arrow_node Base (e.g., Et₃N) Solvent (e.g., DCM) p3 N-Substituted Piperidine-1-sulfonamide arrow_node->p3

Caption: Synthesis of sulfonamides from the title reagent.

Significance in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, known for a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anti-tumoral effects.[9] By combining the sulfonyl chloride functionality with the privileged piperidine scaffold, this reagent provides a direct route to novel chemical entities.[10] The piperidine ring system is valued for its three-dimensional structure, which can lead to enhanced interactions with biological targets compared to flat aromatic systems.[8] Researchers have utilized this building block to create diverse libraries of sulfonamide derivatives for screening against various diseases.[9]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

  • Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[2][11] Inhalation may cause irritation to the respiratory tract.[12][13]

  • Personal Protective Equipment (PPE) : Always handle this chemical inside a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][12]

  • First Aid :

    • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14][15]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[14][15]

    • In all cases of exposure, seek immediate medical attention.[11][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] The material is moisture-sensitive, and containers should be carefully resealed after use.[5][13]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][14]

References

  • This compound | C5H10ClNO2S | CID 11298344. (n.d.). PubChem. Retrieved from [Link]

  • This compound | CAS#:35856-62-3. (n.d.). Chemsrc. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 7). Retrieved from [Link]

  • This compound (35856-62-3). (n.d.). Chemchart. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Retrieved from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2749. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Bonding in Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-sulfonyl chloride is a pivotal reagent and structural motif in synthetic and medicinal chemistry. An intricate understanding of its three-dimensional structure, conformational dynamics, and the electronic nature of its bonding is paramount for the rational design of novel molecular entities and the optimization of synthetic methodologies. This guide provides a comprehensive exploration of the structural and bonding characteristics of this compound, integrating experimental data from spectroscopic techniques with insights from computational studies and crystallographic analysis of closely related analogues. We delve into the nuanced conformational preferences of the piperidine ring, the geometry of the sulfonyl chloride group, and the nature of the crucial S-N bond. Detailed protocols for its synthesis and characterization are also presented to provide a holistic resource for professionals in the field.

Introduction: The Significance of the Piperidinyl-Sulfonyl Chloride Moiety

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] When functionalized with a sulfonyl chloride, the resulting this compound becomes a versatile intermediate, enabling the facile introduction of the piperidinyl-sulfonyl group into diverse molecular architectures. This moiety is a cornerstone in the construction of sulfonamides, a class of compounds with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer agents.[2] The reactivity and stability of this compound, and by extension the properties of its derivatives, are direct consequences of its inherent structural and electronic features. A granular understanding of these characteristics is therefore not merely academic but essential for its effective application in drug discovery and development.

Molecular Structure and Conformation

The molecular structure of this compound (C₅H₁₀ClNO₂S) is characterized by a six-membered piperidine ring attached to a sulfonyl chloride group via the nitrogen atom.[3] The overall geometry and reactivity of the molecule are dictated by the interplay between the conformational dynamics of the piperidine ring and the electronic properties of the sulfonyl chloride moiety.

Conformational Analysis of the Piperidine Ring

Consistent with extensive studies on substituted piperidines, the six-membered ring in this compound predominantly adopts a chair conformation .[3] This conformation minimizes torsional and steric strain, representing the molecule's most stable energetic state. The sulfonyl chloride group can, in principle, occupy either an axial or equatorial position relative to the chair. Computational studies on related N-substituted piperidines suggest a general preference for the equatorial position to minimize steric interactions.[3]

Diagram: Conformational Isomers of this compound

Caption: Chair conformations of this compound.

Geometry of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is sp³ hybridized, resulting in a tetrahedral geometry .[3] It is bonded to two oxygen atoms, a chlorine atom, and the nitrogen of the piperidine ring. The presence of two highly electronegative oxygen atoms significantly influences the electronic environment of the sulfur atom, rendering it highly electrophilic and susceptible to nucleophilic attack. This is a key determinant of the compound's reactivity.

While a crystal structure for this compound itself is not publicly available, analysis of closely related N-sulfonylpiperidine derivatives from the Cambridge Structural Database provides valuable insights into the expected bond lengths and angles.

Bond/AngleTypical Value (from related structures)Reference
S=O Bond Length1.42 - 1.44 Å[4]
S-N Bond Length1.61 - 1.63 Å[4]
S-Cl Bond Length~2.06 Å (in methanesulfonyl chloride)
O=S=O Bond Angle120 - 123°[4]
O=S=N Bond Angle106 - 108°[4]
O=S=Cl Bond Angle~108° (in methanesulfonyl chloride)
N-S-Cl Bond Angle~106° (in methanesulfonyl chloride)

Note: The S-Cl bond length and related angles are based on methanesulfonyl chloride as a representative alkylsulfonyl chloride.

Chemical Bonding

The nature of the chemical bonds within this compound dictates its stability, reactivity, and spectroscopic properties. The S-N bond is of particular interest, as its characteristics influence the overall electronic structure of the molecule.

The S-N Bond: A Polar Covalent Interaction

The bond between the sulfur and nitrogen atoms is a polar covalent bond. The significant difference in electronegativity between sulfur and nitrogen, coupled with the electron-withdrawing effect of the two oxygen atoms and the chlorine atom on the sulfur, results in a substantial partial positive charge on the sulfur atom and a partial negative charge on the nitrogen atom.

Computational studies on sulfonamides have explored the potential for π-bonding contributions to the S-N bond, often invoking the participation of sulfur's d-orbitals.[5] However, more recent analyses suggest that such π-interactions are minimal, and the rotational barrier around the S-N bond is primarily governed by steric and electrostatic effects rather than significant double-bond character.[5] The nitrogen lone pair's ability to participate in delocalization is significantly diminished due to the strong electron-withdrawing nature of the sulfonyl group.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the piperidine ring. Due to the chair conformation and the influence of the electronegative sulfonyl chloride group, the protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear further downfield compared to the other ring protons (β- and γ-protons).

A representative ¹H NMR spectrum in CDCl₃ shows the following approximate chemical shifts:

  • δ 3.31-3.42 ppm (m, 4H): These are the α-protons on the two carbons attached to the nitrogen.

  • δ 1.69-1.83 ppm (m, 4H): These correspond to the β-protons.

  • δ 1.58-1.62 ppm (m, 2H): This signal is attributed to the γ-proton.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms closer to the electronegative sulfonyl group are more deshielded. Based on data from similar structures, the expected chemical shifts are:[6]

  • α-Carbons: ~47 ppm

  • β-Carbons: ~25 ppm

  • γ-Carbon: ~23 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are diagnostic for the sulfonyl chloride and piperidine functionalities.

  • S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , respectively.[7]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring appear in the 2800-3000 cm⁻¹ region.[7]

  • S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is α-cleavage, leading to the formation of a stable iminium ion.[8] For this compound, fragmentation may also involve the loss of the sulfonyl chloride group or parts thereof. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak for fragments containing chlorine.[7] A plausible fragmentation involves the loss of SO₂Cl to give the piperidinyl cation.

Synthesis and Reactivity

This compound is typically synthesized by the reaction of piperidine with sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.[2]

Diagram: Synthesis of this compound

Synthesis_Workflow Piperidine Piperidine Reaction Reaction at low temperature Piperidine->Reaction SulfurylChloride Sulfuryl Chloride SulfurylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine

  • Sulfuryl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ice water

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.5 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer and wash it sequentially with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield this compound as an oily residue.

This protocol is adapted from a literature procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[9]

The high electrophilicity of the sulfur atom makes this compound an excellent reagent for reactions with a wide range of nucleophiles, most notably amines and alcohols, to form the corresponding sulfonamides and sulfonate esters, respectively.

Conclusion and Future Perspectives

This compound is a molecule of fundamental importance in organic and medicinal chemistry. Its structural integrity, characterized by a stable chair conformation of the piperidine ring and a tetrahedral sulfonyl chloride group, underpins its utility as a synthetic building block. The polar covalent nature of the S-N bond and the high electrophilicity of the sulfur atom are the key drivers of its reactivity. While a definitive crystal structure of the parent compound remains to be reported, the combination of spectroscopic data, analysis of related structures, and computational insights provides a robust and detailed model of its structure and bonding. Future research, particularly high-level computational studies and the eventual crystallographic characterization, will further refine our understanding of this versatile molecule, enabling even more sophisticated applications in the design and synthesis of next-generation therapeutics.

References

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  • ResearchGate. (n.d.). Mass fragmentation pattern for.... Retrieved from [Link]

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  • Google Patents. (n.d.). US7772403B2 - Process to prepare sulfonyl chloride derivatives.
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  • ResearchGate. (n.d.). Table 1 . Selected bond lengths and angles from crystallographic data.... Retrieved from [Link]

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  • SERC (Carleton). (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ChemRxiv. (n.d.). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Piperidine-1-sulfonyl chloride (CAS No: 35856-62-3), a reactive sulfonyl chloride derivative frequently utilized in synthetic chemistry, particularly in the development of pharmaceutical compounds.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes technical data from authoritative safety data sheets and chemical literature to offer a field-proven framework for risk mitigation.

Section 1: Compound Profile and Hazard Identification

This compound is a corrosive compound that demands careful handling due to its reactivity, particularly with moisture.[1][3] Understanding its chemical and physical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the design of safe experimental and storage protocols.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[4][5][6][7]
Molecular Weight 183.65 g/mol [4][5][6]
Appearance Liquid[5]
Density 1.308 - 1.4 g/cm³ at 25 °C[4][5]
Boiling Point ~274.2 °C at 760 mmHg[4]
Flash Point ~119.6 - 124.72 °C[4][8]
Solubility Reacts with water[1]
Refractive Index n20/D 1.494[5]
1.2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

  • GHS Pictogram: GHS05 (Corrosion)[5]

  • Signal Word: Danger [5][9]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5][6][7][9]

    • H318: Causes serious eye damage.[1]

    • May also cause respiratory irritation.[10]

The causality behind these hazards lies in the reactivity of the sulfonyl chloride moiety. Upon contact with moisture, such as on the skin, in the eyes, or mucous membranes, it can hydrolyze to form hydrochloric acid and piperidinesulfonic acid, both of which are corrosive and irritating.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

2.1: Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[4]

  • Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[10][11]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[10][12]

2.2: Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][3]Protects against splashes that can cause severe eye damage.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[4][13]Prevents skin contact which can lead to severe burns.[9]
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[4][9][10]Provides a barrier against accidental skin exposure.
Respiratory Protection Not typically required when used in a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) should be used.[1]Prevents irritation of the respiratory tract.[10]

Section 3: Handling, Storage, and Disposal Protocols

3.1: Safe Handling Workflow
  • Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Have spill cleanup materials readily available.

  • Dispensing: Handle in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mists.[3][9]

  • Reaction Quenching: Reactions involving this compound should be quenched carefully. A common method is the slow addition of the reaction mixture to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute aqueous solution of a non-reactive amine or a base like sodium bicarbonate) to neutralize the reactive sulfonyl chloride and any acidic byproducts.

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[3][4][10] Decontaminate all equipment and the work area. Contaminated clothing should be removed immediately and laundered before reuse.[3][9][10]

3.2: Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture ingress and leakage.[1][3][9][10][11][14]

  • Location: Store in a cool, dry, and well-ventilated area.[9][10][11][14] A corrosives-compatible cabinet is recommended.

  • Incompatible Materials: Store away from strong oxidizing agents, bases, and sources of ignition.[3][4][11] The compound is sensitive to moisture.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

3.3: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Neutralization: Unused or residual this compound should be neutralized before disposal. This can be achieved by slowly adding it to a stirred solution of a weak base, such as sodium bicarbonate, in a fume hood. The reaction can be exothermic, so cooling may be necessary.

  • Collection: Collect all neutralized waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.[10][11]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][4][10] Do not dispose of it down the drain.[10][11]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][9][10] Seek immediate medical attention.[9][10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][10] Remove contact lenses if present and easy to do.[3][10] Seek immediate medical attention.[3][9][10]
Ingestion Do NOT induce vomiting.[3][9][10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[3][9][10] Seek immediate medical attention.[3][9][10]
4.2: Spill Response Protocol

A spill of this compound should be treated as a serious incident. The following workflow outlines the necessary steps for a safe and effective cleanup of a small spill (less than 100 mL) within a laboratory setting. For larger spills, evacuate the area and contact emergency services.

Spill_Response_Workflow This compound Spill Response cluster_initial_response Initial Response cluster_containment Containment & Neutralization cluster_cleanup Cleanup & Decontamination cluster_final_steps Final Steps alert Alert Personnel & Restrict Area don_ppe Don Appropriate PPE (Double gloves, goggles, lab coat) alert->don_ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) don_ppe->contain neutralize Slowly apply a neutralizing agent (e.g., sodium bicarbonate) from the perimeter inwards contain->neutralize collect Collect absorbed material using non-sparking tools neutralize->collect place_waste Place in a labeled hazardous waste container collect->place_waste decontaminate Decontaminate the spill area with a suitable cleaning agent, followed by water place_waste->decontaminate remove_ppe Remove PPE carefully and dispose of as hazardous waste decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands report Report the incident to the supervisor/safety officer wash_hands->report

Caption: Workflow for a small chemical spill.

Section 5: Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant corrosive hazards. A comprehensive understanding of its properties, coupled with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is paramount for mitigating risks. By prioritizing a culture of safety through robust engineering controls, appropriate personal protective equipment, and well-defined procedures, researchers can handle this compound with confidence and security.

References

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  • Chemchart. This compound (35856-62-3). [Link]

  • Fisher Scientific. Safety Data Sheet: this compound. [Link]

  • PubChem. This compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. [Link]

  • Pentachemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • s d fine-chem limited. piperidine hydrochloride - s d fine-chem limited. [Link]

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Compound Profile: Physicochemical Properties and Inherent Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the GHS Hazard Classification of Piperidine-1-sulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) hazard classification for this compound (CAS No: 35856-62-3). As a Senior Application Scientist, the focus extends beyond a mere recitation of data to an integrated understanding of the chemical's inherent reactivity, the resulting hazards, and the self-validating protocols required for its safe application in a research and development environment.

This compound is a sulfonyl chloride derivative of piperidine. The key to understanding its hazard profile lies in the electrophilic nature of the sulfonyl chloride moiety (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, particularly by water. This inherent reactivity is the primary driver of its corrosive nature.

The reaction with moisture, even atmospheric humidity, leads to rapid hydrolysis, generating hydrochloric acid (HCl) and piperidinesulfonic acid. Both byproducts are highly corrosive and are responsible for the severe tissue damage observed upon contact. This mechanism underpins the GHS classification and dictates the stringent handling protocols required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[1][2]
Molecular Weight 183.66 g/mol [1][3]
CAS Number 35856-62-3[4]
Appearance Liquid[3]
Density ~1.308 g/mL at 25 °C[3]
Stability Moisture sensitive; reacts violently with water[4][5]

Globally Harmonized System (GHS) Classification

The GHS classification for this compound is unambiguous and is consistently reported across multiple safety data repositories. The classification is not based on extensive in-vivo toxicological studies, which are largely unavailable, but rather on the well-established and severe corrosive effects of this chemical class due to its reactivity.[2][4][5]

Table 2: GHS Hazard Classification Summary

ElementClassificationDescription
Pictogram GHS05: Corrosion [3]
Signal Word Danger [3][6][7]
Hazard Class Skin Corrosion, Category 1BThis classification indicates that the substance causes irreversible skin damage following an exposure of up to 1 hour.[1][3][4]
Hazard Statement H314: Causes severe skin burns and eye damage. This is the primary hazard statement, reflecting the compound's corrosive nature.[1][3][4]
Precautionary Statements (Selected)

A comprehensive set of precautionary statements is assigned to mitigate the risks associated with H314. Key statements include:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • Response:

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][5]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]

    • P310: Immediately call a POISON CENTER or doctor/physician.[2][3]

  • Storage:

    • P405: Store locked up.[1][5]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][5]

Hazard Management Workflow Visualization

The following diagram illustrates the logical workflow from compound identification to the implementation of necessary control measures. This process demonstrates a self-validating system where the chemical's inherent properties directly inform the hazard classification and subsequent safety protocols.

GHS_Workflow cluster_0 Step 1: Identification & Analysis cluster_1 Step 2: Hazard Determination cluster_2 Step 3: GHS Classification & Response A Identify Compound: This compound B Analyze Key Functional Group: -SO2Cl (Sulfonyl Chloride) A->B C Assess Inherent Reactivity: Highly Moisture Sensitive B->C D Primary Reaction Mechanism: Hydrolysis with H2O C->D E Hazardous Byproducts: HCl + Piperidinesulfonic Acid D->E F Resulting Hazard: Severe Corrosivity E->F G Official GHS Classification: Skin Corrosion 1B (H314) F->G H Engineering Controls: Chemical Fume Hood G->H I Personal Protective Equipment (PPE): Gloves, Goggles, Face Shield, Lab Coat G->I J Handling & Storage Protocols: Inert Atmosphere, Tightly Sealed, Dry Location G->J

Sources

A Technical Guide to the Solubility of Piperidine-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the construction of sulfonamides, a functional group prevalent in a multitude of pharmacologically active compounds. The efficiency of synthetic transformations involving this reagent—from reaction kinetics to purification—is critically dependent on its solubility in the chosen solvent system. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in theoretical principles and supplemented with a practical framework for experimental determination. It aims to equip researchers with the predictive understanding and methodological tools necessary to optimize solvent selection for synthesis, purification, and handling.

Introduction: The Synthetic Utility of this compound

This compound (C₅H₁₀ClNO₂S) is a sulfonyl chloride derivative of the piperidine heterocycle. Its primary utility lies in its function as an electrophilic building block for introducing the piperidinylsulfonyl moiety onto nucleophilic substrates, most commonly amines, to form sulfonamides. This reaction, a cornerstone of medicinal chemistry, leverages the stability and unique physicochemical properties imparted by the sulfonamide group. The choice of solvent is a paramount decision in any process involving this reagent. A well-chosen solvent will fully dissolve the reactants, facilitate optimal reaction rates, and simplify downstream processing. Conversely, poor solubility can lead to sluggish or incomplete reactions, heterogeneous mixtures that are difficult to manage, and challenges in product isolation and purification.

Physicochemical Properties & Structural Analysis

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₁₀ClNO₂S[1][2]
Molecular Weight183.66 g/mol [3][4]
AppearanceLiquid[3]
Density~1.308 g/mL at 25 °C[3]
Boiling Point274.2 ± 7.0 °C at 760 mmHg[2]
pKa (Predicted)-8.25 ± 0.20[5]
LogP0.79[2]

The structure features a saturated, non-aromatic piperidine ring, which lends it a degree of lipophilicity. However, the highly polar sulfonyl chloride (-SO₂Cl) group is a strong electron-withdrawing group, creating a significant dipole moment. This dual character—a nonpolar hydrocarbon scaffold combined with a highly polar functional group—is the key determinant of its solubility profile.

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This can be broken down into more specific molecular interactions:

  • Polarity and Dipole Moments : Solvents are broadly classified as polar or nonpolar. Polar solvents have significant dipole moments and can be further divided into protic (containing O-H or N-H bonds, e.g., alcohols, water) and aprotic (lacking such bonds, e.g., acetone, acetonitrile, THF). Given the strong dipole of the -SO₂Cl group, this compound is expected to have favorable interactions with polar solvents.

  • Van der Waals Forces : The C₅H₁₀ hydrocarbon portion of the molecule will interact with nonpolar solvents like hexane or toluene via weaker London dispersion forces.

  • Reactivity vs. Solubility : A crucial consideration for sulfonyl chlorides is their reactivity. Protic solvents, such as water and alcohols, are nucleophilic and can react with the highly electrophilic sulfonyl chloride group in a process called solvolysis.[7] This decomposition reaction renders most protic solvents unsuitable for storage or for reactions where the integrity of the sulfonyl chloride is required.

Based on these principles, a qualitative solubility prediction can be formulated.

Predicted Solubility Profile

While exhaustive quantitative data is scarce in public literature, a qualitative and semi-quantitative profile can be predicted based on chemical principles and data from analogous compounds.[8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF)High to Very High These solvents possess strong dipoles that can effectively solvate the polar -SO₂Cl group without reacting with it. DCM and THF are often excellent choices for reactions due to their inertness and ability to dissolve a wide range of organic reagents. Acetonitrile is also a common choice, particularly in flow chemistry applications.
Nonpolar Aromatic Toluene, BenzeneModerate The aromatic ring of these solvents can be polarized, allowing for moderate interaction with the sulfonyl chloride group. The piperidine ring's lipophilicity also contributes favorably. Toluene is often a good choice for reactions run at elevated temperatures.
Nonpolar Aliphatic Hexane, Cyclohexane, PentaneLow to Very Low These solvents lack any significant dipole and interact only through weak dispersion forces. The high polarity of the -SO₂Cl group prevents effective solvation, leading to poor solubility. They are, however, excellent choices as anti-solvents for crystallization and precipitation.
Polar Protic Water, Methanol, EthanolReactive (Solvolysis) Not Recommended for Dissolution. These solvents will react to form the corresponding sulfonic acid or sulfonate esters. The compound is described as moisture-sensitive.[1] While technically it may appear to "dissolve," it is undergoing decomposition.

One source indicates a solubility of 7.9 g/L (slightly soluble) in water at 25°C, though this likely reflects a combination of dissolution and hydrolysis.[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is necessary. The following protocol describes a robust method for determining solubility using High-Performance Liquid Chromatography (HPLC) for quantification, which offers higher precision than simple gravimetric methods.[10]

Materials and Equipment
  • This compound (≥96% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Equilibrate solvent and solute to target temperature (e.g., 25°C) B Add excess solute to a known volume/mass of solvent in a vial A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solids to settle D->E F Withdraw supernatant and filter immediately (0.22 µm filter) E->F G Dilute filtrate accurately with mobile phase F->G H Analyze by calibrated HPLC G->H I Quantify concentration against a standard curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions : Prepare a series of standard solutions of this compound in the chosen mobile phase to create a calibration curve for HPLC analysis.

  • Sample Preparation : To a tared vial, add a known mass of the solvent (e.g., 2.00 g). Add this compound in small portions until a significant amount of undissolved solid remains, ensuring a saturated solution. Record the total mass of solute added.

  • Equilibration : Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Sampling : After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours in the thermostat.

  • Filtration and Dilution : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean, tared vial. The filtration step is crucial to remove any microscopic solid particles. Accurately weigh the filtered sample and then dilute it quantitatively with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Analysis : Inject the diluted sample into the HPLC system.

  • Calculation : Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, undiluted supernatant. This value represents the solubility at that temperature.

Safety, Handling, and Stability

  • Corrosivity : this compound is classified as a corrosive material (Skin Corrosion, Category 1B), causing severe skin burns and eye damage.[4][11]

  • Moisture Sensitivity : The compound is moisture-sensitive and will hydrolyze upon contact with water or humid air.[1] Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a dry environment, preferably refrigerated.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12] All manipulations should be performed within a chemical fume hood.[2]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[1][2] As discussed, it will react with protic solvents and other nucleophiles.

Conclusion and Recommendations

The solubility of this compound is governed by its unique structure, which combines a lipophilic piperidine ring with a highly polar and reactive sulfonyl chloride group. This duality leads to high solubility in polar aprotic solvents like dichloromethane, THF, and acetonitrile, making them the solvents of choice for most synthetic applications. Nonpolar aliphatic solvents like hexane have very low solubility and are best used for precipitation or crystallization. Due to its reactivity, polar protic solvents such as water and alcohols should be strictly avoided. For precise process development and optimization, the experimental protocol outlined provides a reliable framework for obtaining quantitative solubility data. A thorough understanding of these solubility characteristics is essential for any scientist aiming to leverage this versatile reagent effectively and safely.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Chemsrc. (2025). This compound | CAS#:35856-62-3. Retrieved from Chemsrc. [Link]

  • Unknown Source. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source. (2023). Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Chemchart. (n.d.). This compound (35856-62-3). Retrieved from Chemchart. [Link]

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from Baxendale Group. [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from Wikipedia. [Link]

Sources

The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs underscores its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in drug discovery and development. We will delve into its fundamental physicochemical properties, its diverse pharmacological applications across major therapeutic areas, and the intricate structure-activity relationships that govern its biological effects. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of piperidine-containing compounds, offering a practical resource for laboratory researchers. Through a synthesis of established knowledge and recent advancements, this document aims to provide an authoritative and practical understanding of why the simple piperidine ring continues to be an indispensable tool in the quest for novel therapeutics.

The Piperidine Scaffold: Physicochemical Properties and Strategic Advantages in Drug Design

The enduring success of the piperidine moiety in medicinal chemistry is not fortuitous; it is rooted in a unique combination of structural and chemical attributes that render it highly "drug-like."[2]

Structural and Conformational Aspects

Piperidine adopts a stable chair conformation, akin to cyclohexane, which minimizes steric strain.[3] This conformational preference provides a rigid and predictable three-dimensional framework, allowing for the precise spatial orientation of substituents. This is critical for optimizing interactions with biological targets such as enzymes and receptors.[2][4] The nitrogen atom introduces a key feature: the ability to exist in both axial and equatorial conformations of the N-H bond, with the equatorial form being more stable.[3]

Physicochemical Profile: A Balancing Act

The piperidine ring offers a masterful balance of lipophilicity and hydrophilicity.[5] The hydrocarbon backbone contributes to its lipophilic character, facilitating membrane permeability, while the nitrogen atom, with its capacity for hydrogen bonding, imparts a degree of hydrophilicity.[2][6] This duality is crucial for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

A key physicochemical parameter is its basicity. With a pKa of approximately 11.2, piperidine is significantly basic and exists predominantly in its protonated, cationic form at physiological pH.[1][6] This positive charge is often pivotal for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pockets of target proteins.[7]

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine [1][6]

PropertyPiperidinePiperazineRationale for Significance in Drug Design
pKa ~11.2pKa1: ~5.3-5.6, pKa2: ~9.7-9.8Piperidine's higher basicity can lead to stronger ionic interactions. Piperazine's two pKa values allow for finer tuning of ionization and solubility.
cLogP (calculated) ~0.84~-1.1Piperidine's greater lipophilicity can enhance membrane permeability but may also increase metabolic susceptibility.
Aqueous Solubility MiscibleFreely SolubleBoth are highly soluble in their parent forms, a desirable trait for drug formulation.
Hydrogen Bonding 1 Donor (N-H), 1 Acceptor (N)2 Donors (N-H), 2 Acceptors (N)Piperazine offers more points for hydrogen bonding, which can be advantageous for target binding and solubility.
Metabolic Stability

The metabolic stability of the piperidine ring is a significant advantage.[2] While it can be metabolized, typically through oxidation at carbons adjacent to the nitrogen, this process can be modulated by the introduction of substituents.[2][8] Strategic placement of functional groups can sterically hinder metabolic enzymes, thereby enhancing the drug's half-life.[9]

Pharmacological Versatility: The Piperidine Moiety Across Therapeutic Areas

The piperidine scaffold is a recurring motif in drugs targeting a wide spectrum of diseases, a testament to its ability to interact with diverse biological targets.[1][10]

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prominent in drugs that act on the CNS.[11][12] Its physicochemical properties often facilitate crossing the blood-brain barrier, a critical requirement for CNS-active agents.[13]

  • Antipsychotics: Drugs like risperidone and haloperidol feature a piperidine core that is crucial for their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][5] The basic nitrogen of the piperidine ring is thought to interact with a key aspartate residue in the binding pocket of these G-protein coupled receptors.

  • Opioid Analgesics: The potent synthetic opioid fentanyl and its analogues are based on a 4-anilidopiperidine structure.[8] The piperidine ring serves as a scaffold to correctly position the anilido and phenethyl groups for optimal interaction with the mu-opioid receptor.

  • Alzheimer's Disease: Donepezil , an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease, contains an N-benzylpiperidine moiety.[14] This portion of the molecule interacts with the peripheral anionic site of the AChE enzyme, contributing to its potent and selective inhibitory activity.[14]

Oncology

In the realm of oncology, piperidine derivatives have emerged as potent anticancer agents, acting through various mechanisms.[15][16][17]

  • Kinase Inhibition: Many small-molecule kinase inhibitors incorporate a piperidine ring, which can serve as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[18]

  • Induction of Apoptosis and Cell Cycle Arrest: Piperidine-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][19][20] The proposed mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3.[10][20]

Table 2: Structure-Activity Relationship (SAR) of Selected Piperidine Derivatives as Anticancer Agents [3][21][22][23]

Compound SeriesTarget/Cell LineKey Structural Features for ActivityIC50/GI50 (µM)
Piperidine-Morpholine DerivativesA549 (Lung), MCF-7 (Breast)Substitution pattern on the quinoline and aryl rings significantly impacts cytotoxicity.0.5 - 50
Dibenzo[b,f]thiepin-piperidine (DTPEP)MDA-MB-231, MCF-7 (Breast)Piperidine ring acts as a key pharmacophore, leading to cell cycle arrest at G0/G1 phase.5 - 15
Highly Functionalized PiperidinesPC-3 (Prostate), 786-0 (Renal)Specific substitutions on the piperidine ring lead to high potency and selectivity.0.4 - 25
Aminoethyl-Substituted PiperidinesDU145 (Prostate)Methylated piperidines show potent inhibition of tumor cell growth.Low micromolar range
Other Therapeutic Areas

The utility of the piperidine scaffold extends to numerous other therapeutic classes, including:

  • Antihistamines: Loratadine contains a piperidine ring that is essential for its H1 receptor antagonist activity.[3]

  • Antimicrobials and Antivirals: Piperidine derivatives have demonstrated broad-spectrum activity against various pathogens.[10]

  • Anti-inflammatory and Analgesic Agents: The piperidine nucleus is a common feature in many non-opioid analgesics and anti-inflammatory drugs.

Synthetic Strategies and Methodologies

The widespread use of the piperidine scaffold is also attributable to the well-established and versatile synthetic methodologies for its construction and functionalization.[21]

General Synthetic Routes

Common strategies for synthesizing the piperidine ring include:

  • Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and widely used method.[21]

  • Intramolecular Cyclization: Various cyclization reactions, such as reductive amination of dicarbonyl compounds or intramolecular nucleophilic substitution, are employed to construct the piperidine ring.[21]

  • Mannich Reaction: This multicomponent reaction is a powerful tool for the synthesis of piperidin-4-ones, which are versatile intermediates.[24]

Detailed Experimental Protocol: Synthesis of Fentanyl

This protocol outlines a three-step synthesis of fentanyl, a representative piperidine-containing drug.[25]

Step 1: N-alkylation of 4-piperidone

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile), add cesium carbonate (2.0 eq).

  • Add 2-(bromoethyl)benzene (1.1 eq) and stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

  • Dissolve N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

Step 3: Acylation

  • Dissolve N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add diisopropylethylamine (2.0 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to afford fentanyl.

Biological Evaluation: Assays and Methodologies

The biological activity of piperidine-containing compounds is assessed using a variety of in vitro and in vivo assays.

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) for Donepezil

This colorimetric assay is commonly used to determine the inhibitory potential of compounds like donepezil on AChE activity.[24][26][27]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil (or test compound)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare a stock solution of donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of the donepezil dilutions (or buffer for control).

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 10 µL of AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATC substrate solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.

  • Calculate the rate of reaction for each concentration of donepezil.

  • Determine the percent inhibition and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Complexity: Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways targeted by piperidine-containing drugs and the experimental workflows used to study them.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many piperidine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[21]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Piperidine_Inhibitor Piperidine-based Inhibitor Piperidine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine-based inhibitor.

Experimental Workflow: High-Throughput Screening for Receptor Antagonists

This workflow illustrates a typical high-throughput screening (HTS) campaign to identify piperidine-containing compounds that act as receptor antagonists.

HTS_Workflow start Start: Compound Library (Piperidine Derivatives) primary_screen Primary Screen: Single Concentration Receptor Binding Assay start->primary_screen hit_identification Hit Identification: Compounds showing >50% inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 values hit_identification->dose_response secondary_assay Secondary Assay: Functional Assay (e.g., Calcium Flux) dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A typical high-throughput screening workflow for identifying piperidine-based receptor antagonists.

Conclusion and Future Perspectives

The piperidine moiety, with its ideal blend of physicochemical properties, synthetic accessibility, and pharmacological versatility, has firmly established itself as a privileged scaffold in medicinal chemistry.[2] Its continued presence in newly approved drugs is a testament to its enduring value. Future research will undoubtedly continue to leverage the piperidine core in the design of novel therapeutics. The exploration of new synthetic methodologies to access diverse and complex piperidine derivatives, coupled with a deeper understanding of their interactions with biological targets, will pave the way for the development of next-generation drugs with improved efficacy and safety profiles. The tale of the piperidine ring is far from over; it will continue to be a central character in the ongoing narrative of drug discovery.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

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  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. [Link]

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  • A Convenient One-Pot Synthesis of Fentanyl. (2017). ResearchGate. [Link]

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Costanzo, P., De Luca, L., Nardi, M., Oliverio, M., & Procopio, A. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]

  • Kasé, Y., Miyata, T., & Kataoka, M. (1981). Neurobiology of piperidine: its relevance to CNS function. PubMed. [Link]

  • Braga, F. C., Ramos, T. O., Brocksom, T. J., & de Oliveira, K. T. (2022). Synthesis of Fentanyl under Continuous Photoflow Conditions. Organic Letters, 24(44), 8209–8213. [Link]

  • Dubey, S. K., Singh, A. K., & Kumar, B. (2020). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 8, 603. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). ResearchGate. [Link]

  • Synthesis and biological evaluation of fentanyl acrylic derivatives. (2021). RSC Publishing. [Link]

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  • Castro, L. V., Rodrigues, F. S., de Paula, C. M., Fraga, C. A. M., & Barreiro, E. J. (2020). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. SciELO. [Link]

  • Process for the preparation of donepezil. (2005).
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  • Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. (2018). PubMed Central. [Link]

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. (2023). PubMed Central. [Link]

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  • D'Souza, P. P., & Zamwar, S. U. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Piperidine-1-sulfonyl chloride from Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of Piperidine-1-sulfonyl chloride, a crucial building block in medicinal chemistry and drug discovery. The protocol details a robust and scalable method starting from piperidine and sulfuryl chloride. Emphasis is placed on the mechanistic rationale behind the procedural steps, critical safety considerations for handling the reagents, and detailed protocols for reaction execution, workup, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction & Significance

This compound is a versatile synthetic intermediate, primarily utilized for the introduction of the piperidinesulfonyl moiety into target molecules. This functional group is of significant interest in pharmaceutical sciences due to its prevalence in a wide array of bioactive compounds. The piperidine ring is one of the most common nitrogen-containing heterocyclic systems found in drugs approved by the U.S. FDA.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3]

The sulfonamide linkage (-SO₂N-) formed from this compound is a key structural feature in many therapeutic agents, contributing to their biological activity, often by enhancing solubility and bioavailability.[1][4] Therefore, a reliable and efficient synthesis of this key building block is paramount for advancing drug discovery programs.[5] This application note provides a detailed, field-proven protocol for its preparation.

Reaction Mechanism & Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of sulfuryl chloride (SO₂Cl₂).

The Core Reaction

The fundamental transformation involves the reaction of piperidine, a secondary amine, with sulfuryl chloride. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur center of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of the desired N-S bond.

Stoichiometry and the Role of Excess Piperidine

The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.

Piperidine + SO₂Cl₂ → this compound + HCl

Piperidine is a base and will readily react with the generated HCl to form piperidinium hydrochloride. To prevent the protonation of the starting material and drive the reaction to completion, a molar excess of piperidine (typically 2 equivalents) is used. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl byproduct.[6]

Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine, can be used in stoichiometric amounts to quench the HCl, though using excess piperidine is often more straightforward for this specific transformation.

Safety & Handling

CRITICAL: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[7][8]

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[9] It is a lachrymator and can cause severe burns upon contact.[9][10] Handle with extreme care, avoiding inhalation and any contact with skin or eyes.[9] Always use a syringe or cannula for transfers and ensure the reaction vessel is dry.

  • Piperidine: A flammable, toxic, and corrosive liquid with a characteristic unpleasant odor. It can cause severe skin burns and eye damage.[11] Avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

  • Quenching: The reaction workup involves quenching with water. This must be done cautiously, especially if there is any unreacted sulfuryl chloride, as the reaction can be exothermic and release acidic gases.

Detailed Experimental Protocol

This protocol is based on established procedures and provides a reliable method for synthesizing this compound on a laboratory scale.[6]

Materials & Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolesNotes
Sulfuryl Chloride134.975.1 mL (75 mmol)0.075Use a fresh, sealed bottle.
Piperidine85.1514.8 mL (150 mmol)0.150Ensure it is dry.
Dichloromethane (DCM)84.93150 mL-Anhydrous/dry grade.
1M Hydrochloric Acid36.46~50 mL-For aqueous wash.
Brine (Saturated NaCl)58.44~50 mL-For aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying organic layer.
Reaction Setup & Workflow

A visual representation of the experimental workflow is provided below.

G Piperidine Piperidine (Nucleophile) Attack Nucleophilic Attack Piperidine->Attack N attacks S SO2Cl2 Sulfuryl Chloride (Electrophile) SO2Cl2->Attack Cl⁻ displaced Product This compound Attack->Product HCl HCl (Byproduct) Attack->HCl Salt Piperidinium Hydrochloride (Salt) HCl->Salt Piperidine2 Piperidine (Base) Piperidine2->Salt Neutralization

Caption: Mechanism of piperidine sulfonylation and byproduct neutralization.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the safety protocols, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development. The use of excess piperidine as both a reactant and an acid scavenger simplifies the procedure, and purification by vacuum distillation ensures a high-purity final product suitable for subsequent synthetic transformations.

References

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]

  • Fisher Scientific. This compound - SAFETY DATA SHEET (Revision Date 07-Mar-2024). [Link]

  • National Center for Biotechnology Information. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

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The Synthesis of N-Substituted Piperidine-1-sulfonamides: A Comprehensive Guide to Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols

Abstract

The reaction between piperidine-1-sulfonyl chloride and primary amines is a cornerstone transformation in medicinal chemistry, yielding N-substituted piperidine-1-sulfonamides. This class of compounds is a privileged scaffold found in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] This guide provides a detailed exploration of this vital reaction, offering in-depth mechanistic insights, a robust and validated experimental protocol, practical applications in drug discovery, and essential safety considerations. Designed for researchers, scientists, and drug development professionals, this document aims to be an authoritative resource for the reliable synthesis and application of these important chemical entities.

Introduction: The Significance of the Piperidine Sulfonamide Scaffold

The sulfonamide functional group is a celebrated pharmacophore, integral to a wide array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern treatments for cancer, inflammation, and viral diseases.[1][3][4][5][6] When combined with a piperidine moiety—the most prevalent nitrogen-containing ring system in FDA-approved drugs—the resulting piperidine sulfonamide structure offers a unique combination of metabolic stability, hydrogen bonding capabilities, and three-dimensional diversity.[1][5] This makes it an exceptionally valuable building block in the design of novel therapeutics.

The reaction of this compound with primary amines provides a direct and efficient route to access a diverse library of these compounds. Understanding the nuances of this reaction is therefore critical for chemists aiming to accelerate drug discovery programs.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of a nucleophilic substitution reaction at a sulfur center. The process can be dissected into the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic sulfur atom of this compound.[7]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom. This step neutralizes the resulting hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8] This drives the reaction to completion.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine This compound Intermediate [Intermediate] Piperidine->Intermediate Nucleophilic Attack by Amine Amine Primary Amine (R-NH₂) Amine->Intermediate Sulfonamide N-Substituted Piperidine-1-sulfonamide Intermediate->Sulfonamide Chloride Departure HCl HCl Salt [Et₃NH]⁺Cl⁻ HCl->Salt Base Base (e.g., Et₃N) Base->Salt Neutralization

Caption: General mechanism for sulfonamide formation.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine sulfonamide motif is present in numerous compounds investigated for a wide range of therapeutic applications. Its prevalence stems from the sulfonamide group's ability to act as a stable, non-classical bioisostere for amide or carboxylate groups, while also serving as a key hydrogen bond donor and acceptor.[5] This allows for potent and selective interactions with biological targets.

Table 1: Examples of Therapeutic Areas for Piperidine Sulfonamide Derivatives

Therapeutic AreaTarget Class (Example)Rationale for Inclusion of the Scaffold
Oncology Kinase Inhibitors, Carbonic Anhydrase InhibitorsThe sulfonamide can target the active site of enzymes like carbonic anhydrase or form critical hydrogen bonds in kinase ATP-binding pockets.[3][4]
Antibacterials Dihydropteroate Synthase (DHPS)Acts as a PABA mimetic, inhibiting folate biosynthesis essential for bacterial growth.[1]
Antivirals Protease InhibitorsThe sulfonamide group can interact with active site residues, enhancing binding affinity and metabolic stability.
CNS Disorders Receptor Modulators (e.g., Serotonin Receptors)The piperidine ring provides a defined conformational scaffold for interaction with CNS receptors.[6]
Anti-inflammatory COX-2 InhibitorsSelective inhibition of COX-2 can be achieved with sulfonamide-containing structures.[6]

Detailed Experimental Protocol

This protocol provides a general and reliable method for the synthesis of N-substituted piperidine-1-sulfonamides. It has been designed to be broadly applicable to a range of primary amines.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask with stir bar

  • Ice bath

  • Addition funnel (optional)

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup Dissolve amine and base in anhydrous DCM under N₂. start->setup cool 2. Cool to 0 °C Use an ice bath to control exotherm. setup->cool addition 3. Add Sulfonyl Chloride Add a solution of piperidine-1-sulfonyl chloride dropwise. cool->addition react 4. Reaction Warm to RT and stir for 2-16h. Monitor by TLC. addition->react quench 5. Workup: Quench & Wash Add water, then wash sequentially with 1M HCl, sat. NaHCO₃, and brine. react->quench dry 6. Dry & Concentrate Dry organic layer over MgSO₄, filter, and concentrate. quench->dry purify 7. Purification Purify crude product by silica gel column chromatography. dry->purify characterize 8. Characterization Analyze by NMR, MS, IR. purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.05 eq) and dissolve it in anhydrous dichloromethane (DCM, ~0.2 M). Add triethylamine (1.5 eq).

    • Rationale: An inert atmosphere prevents the moisture-sensitive sulfonyl chloride from hydrolyzing. Triethylamine acts as the essential base to neutralize the HCl byproduct.[8]

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

    • Rationale: Slow addition helps to maintain temperature control and ensures a homogeneous reaction mixture.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

    • Rationale: Reaction times can vary depending on the nucleophilicity of the amine. Aromatic amines are generally less reactive than aliphatic amines and may require longer reaction times or gentle heating.

  • Aqueous Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

    • Rationale: This series of washes effectively removes unreacted starting materials and byproducts, simplifying the subsequent purification step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted piperidine-1-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The IR spectrum should show characteristic S=O stretching bands around 1320-1340 cm⁻¹.[7][9]

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Insufficient base. 3. Poorly nucleophilic amine.1. Use fresh or newly purchased sulfonyl chloride; ensure anhydrous conditions. 2. Increase the equivalents of base to 2.0 eq. 3. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or consider a more forcing solvent like THF.
Multiple Products Observed by TLC 1. Di-sulfonylation of the primary amine. 2. Side reactions due to excess heat.1. Use a slight excess of the amine (1.2 eq) and add the sulfonyl chloride slowly at 0 °C. 2. Maintain strict temperature control during the addition phase.
Product is Difficult to Purify The product is co-eluting with the triethylammonium chloride salt.Before chromatography, ensure the aqueous workup is thorough. If the product is a solid, consider recrystallization as an alternative purification method.

Safety and Handling Precautions

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[10]

  • Moisture Sensitivity: Sulfonyl chlorides react with water and moisture, often vigorously, to release corrosive HCl gas.[11][12] Always use dry glassware and anhydrous solvents.

  • Incompatibility: Avoid contact with strong bases, oxidizing agents, and alcohols.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

Conclusion

The synthesis of N-substituted piperidine-1-sulfonamides via the reaction of this compound with primary amines is a robust, versatile, and highly valuable transformation in the field of drug discovery. By understanding the underlying mechanism, adhering to a carefully controlled protocol, and observing all necessary safety precautions, researchers can efficiently generate diverse libraries of these important compounds for biological evaluation. This guide provides the foundational knowledge and practical steps required to successfully implement this key synthetic reaction.

References

  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • Li, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. Available at: [Link]

  • ResearchGate. (2025). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. Retrieved from [Link]

  • INCHEM. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted synthesis of sulfonamides. Retrieved from

  • MDPI. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines. Retrieved from [Link]

  • Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • In-vitro In-Vivo In-Silico Journal. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • NIH Public Access. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • BIOSYNCE Blog. (2025). What is the reaction mechanism of piperidine in chemical reactions?. Retrieved from [Link]

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Application Notes & Protocols: Piperidine-1-sulfonyl Chloride as a Versatile Sulfonylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-1-sulfonyl chloride is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the piperidinylsulfonyl group onto various nucleophiles. This functional group is a key structural motif in numerous pharmacologically active compounds, contributing to modified solubility, bioavailability, and target-binding affinity.[1] This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, safety protocols, and its application in the synthesis of sulfonamides and sulfonate esters. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

Physicochemical Properties & Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is a reactive compound that must be handled with appropriate care.[2]

1.1. Properties

PropertyValueSource
CAS Number 35856-62-3[2][3]
Molecular Formula C₅H₁₀ClNO₂S[2][3]
Molecular Weight 183.66 g/mol [2][4]
Appearance Liquid[5]
Density 1.308 g/mL at 25 °C
Refractive Index n20/D 1.494
Chemical Stability Moisture sensitive[6]

1.2. Safety & Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][7][8] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., Nitrogen or Argon) where possible.[6]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] Refrigeration is recommended.[3] Store locked up and away from incompatible materials such as oxidizing agents.[3]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

    • Inhalation : Remove to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and national regulations.[7]

Core Application: Synthesis of N-Substituted Piperidine-1-sulfonamides

The reaction between this compound and primary or secondary amines is the most common method for synthesizing N-substituted piperidine-1-sulfonamides.[9] This reaction is a cornerstone in medicinal chemistry for creating diverse compound libraries for drug discovery.[1][10]

2.1. Mechanistic Rationale

The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur center. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to drive the reaction to completion and prevent the protonation of the starting amine.

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R₂NH SulfonylChloride Pip-SO₂Cl Intermediate [Pip-SO₂(Cl)⁻-N⁺H₂R₂] Sulfonamide Pip-SO₂NR₂ Intermediate->Sulfonamide Chloride Elimination HCl HCl Base Base HCl->Base Neutralization Salt [Et₃NH]⁺Cl⁻ Base->Salt Forms B·HCl

Caption: Mechanism of Sulfonamide Formation.

2.2. General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of an amine with this compound. The scale and reaction times may need to be optimized for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Standard work-up and purification reagents (water, brine, Na₂SO₄, silica gel)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Addition: Dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted piperidine-1-sulfonamide.[9][11]

2.3. Substrate Scope & Representative Yields

This compound is effective with a wide range of amines, though reactivity can be influenced by sterics and electronics.

Amine SubstrateProduct TypeTypical YieldNotes
AnilineAromatic SulfonamideHigh (80-95%)Generally clean and efficient reactions.[12]
BenzylamineAliphatic SulfonamideHigh (85-98%)Very reactive, often complete in a few hours.[13]
MorpholineHeterocyclic SulfonamideExcellent (>90%)Secondary cyclic amines react readily.[9]
4-AminopiperidinePiperidine SulfonamideGood (60-80%)Used to create complex piperidine-based scaffolds.[14][15]
tert-ButylamineSterically HinderedModerateRequires longer reaction times or elevated temperatures.

Secondary Application: Synthesis of Piperidine-1-sulfonate Esters

Alcohols can be "activated" by converting their hydroxyl group, a poor leaving group, into a sulfonate ester, an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[14][16] this compound serves this purpose effectively.

3.1. Mechanistic Rationale

Similar to sulfonamide formation, the reaction begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom. A base is required to deprotonate the resulting oxonium intermediate, yielding the final sulfonate ester and the base's hydrochloride salt. The stereochemistry at the alcohol's carbon center is retained during this process as the C-O bond is not broken.[16][17]

Sulfonate Ester Formation Mechanism cluster_reactants Reactants cluster_intermediate Oxonium Intermediate cluster_products Products Alcohol R-OH SulfonylChloride Pip-SO₂Cl Intermediate [Pip-SO₂(Cl)-O⁺H-R] Base Base Intermediate->Base Deprotonation SulfonateEster Pip-SO₂-OR

Caption: Mechanism of Sulfonate Ester Formation.

3.2. General Protocol for Sulfonate Ester Synthesis

Materials:

  • This compound (1.1 eq)

  • Primary or secondary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or TEA (1.5 eq)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Reagent Addition: Add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold 1M HCl solution and extract with DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonate ester is often used directly in the next step due to potential instability. If necessary, it can be purified by rapid silica gel chromatography using a non-polar eluent system.

Synthesis of this compound

For laboratories requiring large quantities, this compound can be synthesized from readily available starting materials.[18]

Synthesis Workflow Start Piperidine + Sulfuryl Chloride in DCM Cooling Cool to -20 °C to 0 °C Start->Cooling Addition Slow dropwise addition of Piperidine Cooling->Addition Reaction Stir at 0 °C for 2h, then warm to RT Addition->Reaction Workup Partition between DCM and Water Reaction->Workup Wash Wash organic layer with 1N HCl, Brine Workup->Wash Dry Dry over MgSO₄ and Concentrate Wash->Dry Purify Distill under reduced pressure Dry->Purify Product This compound Purify->Product

Caption: Workflow for Synthesis of the Title Reagent.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and thermometer under an inert atmosphere, prepare a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM.[4][19]

  • Cool the solution to between -20 °C and 0 °C.[4]

  • Prepare a solution of piperidine (2.0 eq) in anhydrous DCM. Note: Some procedures use an additional base like triethylamine (1.5 eq relative to piperidine) to scavenge HCl, which reduces the required amount of piperidine.[19]

  • Add the piperidine solution dropwise to the stirred sulfuryl chloride solution, maintaining the internal temperature below 5 °C.[19]

  • After the addition is complete, stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.[4]

  • Partition the reaction mixture between DCM and water. Separate the organic layer.[4]

  • Wash the organic layer with 1N HCl, followed by brine, then dry over anhydrous magnesium sulfate.[4]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation to yield this compound as an oil.[4]

References

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Sources

Application Notes and Protocols for Sulfonylation using Piperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery and development. Its prevalence in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants, underscores its significance as a privileged structural motif. Sulfonamides often serve as bioisosteres for amides, offering similar geometric properties but with enhanced metabolic stability and distinct electronic characteristics that can lead to improved binding affinity and pharmacokinetic profiles. The synthesis of sulfonamides, therefore, is a critical transformation in the medicinal chemist's toolkit. The most common and direct method for their preparation involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2]

This application note provides a comprehensive guide to the experimental protocol for the sulfonylation of amines using piperidine-1-sulfonyl chloride, a versatile reagent for introducing the piperidinylsulfonyl moiety. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for a representative synthesis, and offer expert insights into troubleshooting and safety considerations.

Reaction Mechanism: A Nucleophilic Substitution at Sulfur

The formation of a sulfonamide from an amine and a sulfonyl chloride proceeds through a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The generally accepted mechanism is a concerted, SN2-type pathway.[3]

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the this compound. This is followed by the departure of the chloride leaving group and the abstraction of a proton from the nitrogen atom by a base, typically a tertiary amine like triethylamine or pyridine, to yield the final sulfonamide product and the hydrochloride salt of the base.

Sulfonylation Mechanism Amine R-NH₂ (Amine) TransitionState Transition State Amine->TransitionState Nucleophilic Attack SulfonylChloride Piperidine-SO₂Cl (this compound) SulfonylChloride->TransitionState Base Base (e.g., Et₃N) Base->TransitionState Proton Abstraction Sulfonamide R-NH-SO₂-Piperidine (Sulfonamide) TransitionState->Sulfonamide Chloride Departure HCl_Base Base-H⁺Cl⁻ TransitionState->HCl_Base

Caption: General mechanism for the sulfonylation of an amine.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Synthesis of N-Arylpiperidine-1-sulfonamide

This protocol details the synthesis of a representative N-arylpiperidine-1-sulfonamide from this compound and an aniline derivative.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound35856-62-3183.661.0 mmol, 1.0 eqCorrosive, handle with care.[4]
Substituted AnilineVariesVaries1.0 mmol, 1.0 eqEnsure purity and dryness.
Triethylamine (Et₃N)121-44-8101.191.2 mmol, 1.2 eqAnhydrous, freshly distilled recommended.
Dichloromethane (DCM)75-09-284.9310 mLAnhydrous.
1 M Hydrochloric Acid (HCl)7647-01-0-As neededFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-As neededFor workup.
Brine (Saturated NaCl solution)--As neededFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As neededFor drying.
Silica Gel--As neededFor chromatography.
Solvents for Chromatography--As needede.g., Hexanes/Ethyl Acetate.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Step-by-Step Methodology

Experimental Workflow start Start reaction_setup 1. Reaction Setup - Dissolve aniline and Et₃N in DCM - Cool to 0°C start->reaction_setup addition 2. Addition of Sulfonyl Chloride - Add this compound dropwise reaction_setup->addition reaction 3. Reaction - Stir at room temperature for 2-4 hours - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Wash with 1M HCl, sat. NaHCO₃, and brine reaction->workup drying 5. Drying and Concentration - Dry organic layer with Na₂SO₄ - Concentrate in vacuo workup->drying purification 6. Purification - Column chromatography or recrystallization drying->purification characterization 7. Characterization - NMR, IR, MS purification->characterization

Caption: Workflow for the synthesis of N-Arylpiperidine-1-sulfonamide.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL). Stir the mixture until the aniline is fully dissolved. Add triethylamine (1.2 mmol, 1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 mmol, 1.0 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Expertise & Experience: Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[1] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.

  • Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases such as pyridine or diisopropylethylamine (DIPEA) can also be employed. The choice of base can sometimes influence the reaction rate and yield.

  • Reaction Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature. For less reactive amines, gentle heating may be required.

  • Side Reactions: A potential side reaction is the formation of a bis-sulfonated product if the primary amine has other reactive sites. Careful control of stoichiometry is important.

  • Purification Challenges: The triethylammonium chloride salt formed during the reaction is often insoluble in dichloromethane and can precipitate. This can be removed by filtration before the aqueous workup. If the product is an oil, purification by column chromatography is recommended. For solid products, recrystallization is often an effective purification method.

Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage. [4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • In case of skin contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • In case of inhalation: Move to fresh air.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention in all cases of exposure.

Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction residues, in accordance with local, state, and federal regulations. Sulfonyl chlorides should be quenched carefully with a suitable nucleophile (e.g., a dilute solution of a non-volatile amine) before disposal.[1]

References

  • Chemsrc. This compound | CAS#:35856-62-3. [Link]

  • SD Fine-Chem. SULPHURYL CHLORIDE - GHS Safety Data Sheet. [Link]

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  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

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Sources

Application Note & Protocols: The Strategic Use of Piperidine-1-Sulfonyl Chloride in the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonamide Moiety as a Cornerstone in Antiviral Drug Design

The sulfonamide functional group is a venerable pharmacophore in medicinal chemistry, foundational to a wide array of therapeutic agents[1][2]. In the realm of virology, its significance has been profoundly demonstrated through the development of potent HIV-1 protease inhibitors (PIs)[1]. HIV-1 protease is a critical enzyme responsible for cleaving viral polyproteins into mature, functional proteins, an essential step in the viral lifecycle[3]. Inhibitors that block this enzyme's active site effectively halt viral maturation, rendering the resulting virions non-infectious[3].

Many successful PIs, including the second-generation drug Darunavir (DRV), incorporate a sulfonamide moiety that forms crucial hydrogen bond interactions with the backbone atoms of the protease active site (specifically with Ile50 and Ile50' residues)[1][4]. Piperidine-1-sulfonyl chloride has emerged as a key reagent in this field, providing a robust and versatile scaffold for installing the piperidine-sulfonamide motif. This allows medicinal chemists to systematically explore the structure-activity relationships (SAR) by modifying the piperidine ring and its substituents, aiming to enhance binding affinity, improve pharmacokinetic profiles, and overcome drug resistance[5][6]. This guide provides an in-depth look at the core chemistry of this compound and delivers detailed protocols for its application in synthesizing antiviral compounds, with a focus on HIV-1 protease inhibitor analogs.

Part 1: Core Chemistry and Mechanistic Rationale

The primary utility of this compound is in the synthesis of N-substituted piperidine-1-sulfonamides. The reaction is a classic nucleophilic acyl substitution at the electrophilic sulfur center of the sulfonyl chloride.

The Causality Behind the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on a primary or secondary amine (the nucleophile) attacking the electron-deficient sulfur atom of the this compound.

  • Leaving Group Displacement: This attack forms a transient tetrahedral intermediate. The stable chloride ion is an excellent leaving group, and its departure re-forms the sulfur-oxygen double bonds, resulting in the formation of a protonated sulfonamide.

  • Deprotonation: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrogen chloride (HCl) generated in situ[7]. This neutralization is vital for two reasons: it drives the reaction to completion by Le Châtelier's principle, and it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of reaction conditions—particularly solvent, temperature, and base—is critical for achieving high yields and purity. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride. The reaction is often performed at 0 °C initially to control the exothermic nature of the addition, before being allowed to warm to room temperature[4][8].

G reagents Starting Materials - Amine (R-NH2) - this compound - Anhydrous Solvent (DCM) - Base (e.g., TEA) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup cooling Cool to 0 °C (Ice Bath) reaction_setup->cooling base_addition Add Base cooling->base_addition reagent_addition Slow, Dropwise Addition of This compound base_addition->reagent_addition reaction_progress Stir Overnight (0 °C to RT) reagent_addition->reaction_progress monitoring Monitor by TLC reaction_progress->monitoring workup Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash with Brine monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product (Piperidine Sulfonamide) purification->product

Caption: General workflow for sulfonamide synthesis.

Part 2: Application in the Synthesis of Darunavir Analogs

To illustrate the practical application, we will focus on a key step in the synthesis of Darunavir (DRV) analogs, a class of potent HIV-1 protease inhibitors[4][8]. In a typical synthetic route, an amino alcohol intermediate is reacted with a substituted aryl sulfonyl chloride. For our purposes, we will adapt this to a protocol using this compound to generate novel piperidine-sulfonamide-containing compounds, which is a common strategy in SAR studies[5][6].

Detailed Experimental Protocol

This protocol describes the N-sulfonylation of a generic amino alcohol intermediate, tert-butyl ((2S,3R)-3-hydroxy-4-amino-1-phenylbutan-2-yl)carbamate, with this compound.

A. Materials and Reagents

  • Amino Alcohol Intermediate (1.0 eq)

  • This compound (1.1 eq)[9]

  • Triethylamine (TEA) (1.2 eq), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

B. Safety and Handling Precautions

  • This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive[10][11]. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves[10][12].

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a fume hood.

  • Triethylamine (TEA) has a strong, unpleasant odor and is flammable.

  • All glassware must be oven- or flame-dried before use to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

C. Step-by-Step Synthesis Procedure

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amino alcohol intermediate (1.0 eq).

  • Dissolution: Dissolve the intermediate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump or dropping funnel. Causality Note: Slow addition is critical to control the reaction's exothermicity and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (typically 12-18 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate mixture of EtOAc/Hexane. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

D. Workup and Purification

  • Quenching: Once the reaction is complete, dilute the mixture with additional DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess TEA)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove bulk water)

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Data Presentation and Workflow Visualization

The synthesis of a library of analogs using this method allows for a clear comparison of results.

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis
EntryAmine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
1(2S,3R)-Amine A4-Fluorobenzenesulfonyl chlorideTEADCM1283[4],[8]
2(2S,3R)-Amine B4-Isopropylbenzenesulfonyl chlorideTEADCM1247[4],[8]
3Generic AmineThis compoundPyridineDCM1675-90[7]
4TrimetazidineMethanesulfonyl chlorideTEADCM0.5>95[13]

*Yields are generalized based on typical sulfonylation reactions; specific yields depend on the exact substrate.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Isolation & Purification prep_amine Amine Intermediate Dissolve in Anhydrous DCM reaction_vessel Reaction Flask (0 °C) 1. Add Amine Solution 2. Add Base (TEA) 3. Add Sulfonyl Chloride (Dropwise) prep_amine->reaction_vessel prep_sulfonyl This compound Dissolve in Anhydrous DCM prep_sulfonyl->reaction_vessel stir Stir Overnight Allow to warm to RT reaction_vessel->stir workup Workup - Dilute with DCM - Wash (HCl, NaHCO₃, Brine) - Dry (Na₂SO₄) stir->workup TLC Confirms Completion purify Purification - Concentrate Crude - Flash Chromatography workup->purify final_product {Characterized Product | (NMR, MS)} purify->final_product

Caption: Experimental workflow from reagents to product.

Part 4: Troubleshooting and Field-Proven Insights

  • Problem: Low or no yield.

    • Insight: this compound is highly susceptible to hydrolysis. The most common cause of failure is moisture contamination. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Running the reaction under a positive pressure of an inert gas is best practice.

  • Problem: Multiple spots on TLC, indicating side products.

    • Insight: If the starting amine has more than one nucleophilic site (e.g., another amine or a hydroxyl group), competitive or bis-sulfonylation can occur. Protecting orthogonal functional groups prior to this step is essential. Additionally, adding the sulfonyl chloride too quickly can cause localized heating and promote side reactions.

  • Problem: Difficulty removing triethylamine hydrochloride salt during workup.

    • Insight: The ammonium salt formed can sometimes be difficult to separate. After the reaction, filtering the crude reaction mixture through a pad of Celite before the aqueous workup can remove a significant portion of these salts, simplifying the subsequent extraction.

  • Expert Tip: For sterically hindered amines, the reaction may be sluggish. In these cases, gently heating the reaction (e.g., to 40 °C) after the initial addition at 0 °C can help drive it to completion. Alternatively, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial, but optimization is required.

Conclusion

This compound is a powerful and efficient reagent for incorporating the piperidine-sulfonamide scaffold into potential drug candidates. Its straightforward reactivity, governed by fundamental principles of nucleophilic substitution, makes it an invaluable tool in the synthesis of antiviral compounds, particularly in the development of next-generation HIV-1 protease inhibitors. By adhering to rigorous anhydrous techniques and controlled reaction conditions as detailed in this guide, researchers can reliably synthesize novel sulfonamide derivatives to advance antiviral drug discovery programs.

References

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  • Ghosh, A. K., & Brindisi, M. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Organic Letters, 18(15), 3834–3837. Available at: [Link]

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  • El-Sayed, N. F. et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Pharmaceuticals, 16(9), 1243. Available at: [Link]

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The Piperidine Scaffold: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Piperidine Motif

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold."[1] This is not by chance. The piperidine moiety offers a unique combination of properties that make it an ideal building block for crafting novel therapeutics. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a positively charged ammonium ion, enabling crucial electrostatic interactions with enzymes and receptors.[2] These attributes, coupled with its relative metabolic stability, have cemented the piperidine scaffold as a go-to framework for drug discovery professionals targeting a wide array of diseases.[2]

This comprehensive guide will delve into the multifaceted applications of piperidine derivatives in drug design, providing detailed protocols for their synthesis and biological evaluation, and exploring the intricate structure-activity relationships that govern their therapeutic efficacy.

Therapeutic Applications of Piperidine Derivatives: A Landscape of Possibilities

The versatility of the piperidine scaffold is showcased by its presence in drugs spanning a vast range of therapeutic areas.[3][4] From managing the complexities of neurodegenerative diseases to combating the relentless progression of cancer, piperidine derivatives have made an indelible mark on modern medicine.

Central Nervous System (CNS) Disorders: Targeting the Brain

Many drugs targeting the central nervous system incorporate piperidine rings.[5] One of the most prominent examples is Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease.[4] Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[6] The piperidine moiety in Donepezil is crucial for its interaction with the active site of the AChE enzyme.[4]

Featured Application: Alzheimer's Disease

  • Mechanism of Action: Piperidine-based AChE inhibitors like Donepezil typically feature a protonatable nitrogen that interacts with the anionic subsite of the enzyme, while other parts of the molecule engage with the catalytic and peripheral anionic sites. This multi-point interaction is key to their inhibitory potency.

  • Structure-Activity Relationship (SAR): The design of novel piperidine-based anti-Alzheimer's agents often involves modifying the substituents on the piperidine ring to enhance binding affinity and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), thereby reducing side effects.[7]

Oncology: A Battle on Multiple Fronts

Piperidine and its derivatives have emerged as powerful weapons in the fight against cancer, exhibiting a variety of mechanisms of action.[2][3] These compounds can induce apoptosis (programmed cell death), modulate critical signaling pathways, and even interact directly with DNA.[1] The natural alkaloid piperine, found in black pepper, and its synthetic derivatives have demonstrated significant anticancer potential against a range of human cancer cell lines.[3][8]

Featured Application: Anticancer Drug Design

  • Mechanism of Action: Piperidine-containing anticancer agents can target a multitude of cellular processes. For instance, some derivatives inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[9] Others can induce cell cycle arrest and apoptosis by modulating signaling pathways such as PI3K/Akt.[10]

  • Structure-Activity Relationship (SAR): The anticancer activity of piperidine derivatives is highly dependent on the nature and position of substituents. For example, in a series of N-sulfonylpiperidines designed as VEGFR-2 inhibitors, specific substitutions on the sulfonyl group and the piperidine ring were found to be critical for potent inhibitory activity.[9]

Experimental Protocols: From Synthesis to Biological Evaluation

A fundamental aspect of drug discovery is the ability to synthesize and evaluate novel compounds. The following protocols provide a detailed, step-by-step guide for the synthesis of a representative piperidine derivative and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of a Substituted N-Arylpiperidine Derivative

This protocol describes a general method for the synthesis of N-arylpiperidines via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Fluorobenzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol) and piperidine (12 mmol) in 20 mL of DMF.

  • Base Addition: Add potassium carbonate (15 mmol) to the reaction mixture. The K₂CO₃ acts as a base to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from ethanol to yield the pure N-(4-formylphenyl)piperidine.

Rationale: This reaction is a classic example of nucleophilic aromatic substitution, where the nitrogen atom of piperidine displaces the fluorine atom on the aromatic ring. The electron-withdrawing formyl group on the benzaldehyde activates the ring towards nucleophilic attack.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11]

Materials:

  • Human cancer cell line (e.g., HCT-116 colorectal carcinoma)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for another 48 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Diagrams and Data

Workflow for Piperidine Derivative Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Preclinical Development Synthesis Synthesis of Piperidine Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Animal Models Lead_Opt->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET

Caption: A generalized workflow for the discovery and development of piperidine-based drugs.

Signaling Pathway Modulation by a Piperidine Derivative

G Piperidine Piperidine Derivative (e.g., VEGFR-2 Inhibitor) VEGFR2 VEGFR-2 Piperidine->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a piperidine derivative.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the anticancer activity of a series of N-sulfonylpiperidine derivatives against various cancer cell lines, highlighting the impact of different substituents on their potency.[9]

CompoundR GroupTarget Cell LineIC₅₀ (µM)
3a 4-ChlorophenylHCT-1164.21
4 4-MethoxyphenylHCT-1164.02
8 4-NitrophenylHCT-1163.94
9 Naphthalen-2-ylHCT-1164.33
Vinblastine (Reference Drug)HCT-1163.21
Doxorubicin (Reference Drug)HCT-1166.74

Data extracted from Bioorganic Chemistry, 2024, 146, 107157.[9]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable versatility and favorable physicochemical properties ensure its enduring role in drug design. Future research will likely focus on the development of more selective and potent piperidine derivatives, leveraging advanced synthetic methodologies and computational modeling to fine-tune their interactions with biological targets. The exploration of novel piperidine-based compounds, including spirocyclic and fused systems, will undoubtedly lead to the next generation of innovative medicines to address unmet medical needs.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., Kumar, A., ... & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871783. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). DC Fine Chemicals. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]

  • Request PDF. (2023, August 10). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]

  • A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2024). Journal of Translational Medicine, 22(1), 34. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). Chemistry & Biodiversity, e202400142. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega, 8(41), 37985-38004. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2), 365-370. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Biomedicines, 10(1), 154. [Link]

  • Piperidine Synthesis. (1985). Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Main routes to the piperidine cycle synthesis. (2023). ResearchGate. [Link]

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. (2024). Bioorganic Chemistry, 146, 107157. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2024). European Journal of Medicinal Chemistry, 270, 117019. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2016). Current Topics in Medicinal Chemistry, 16(14), 1597-1621. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2024). RSC Medicinal Chemistry, 15(5), 1361-1382. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology, 13, 871783. [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(11), 3790-3801. [Link]

  • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. (2018). Biological and Pharmaceutical Bulletin, 41(10), 1605-1611. [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). International Journal of Molecular Sciences, 24(18), 14073. [Link]

  • Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. (2022). Molecules, 27(19), 6542. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). Molecules, 27(21), 7474. [Link]

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Mastering Chemoselectivity: Protecting Group Strategies for Reactions with Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of Piperidine-1-sulfonyl Chloride

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the piperidine-1-sulfonyl moiety. This functional group can act as a bioisostere for other functionalities or serve as a key structural component in biologically active molecules. However, the high reactivity of the sulfonyl chloride group necessitates a careful consideration of protecting group strategies when other nucleophilic functional groups, such as amines and alcohols, are present in the substrate. This guide provides a comprehensive overview of protecting group strategies, offering detailed application notes and protocols to enable the selective and efficient use of this compound in complex molecule synthesis.

The Imperative of Protection: Ensuring Reaction Specificity

The reaction of this compound with a multifunctional compound can lead to a mixture of products due to the competing reactivity of various nucleophilic sites. To achieve the desired transformation, it is crucial to temporarily "mask" or protect certain functional groups, directing the sulfonylation to the intended site. The choice of a suitable protecting group is governed by several factors, including its stability to the sulfonylation conditions and the ease of its selective removal post-reaction, a concept known as orthogonality.[1][2]

Protecting Primary and Secondary Amines: The Carbamate Armor

Primary and secondary amines are highly nucleophilic and will readily react with this compound to form sulfonamides.[3][4] To prevent this undesired reaction, amines are commonly protected as carbamates, which significantly reduces their nucleophilicity. The two most widely employed carbamate protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The Robust and Acid-Labile Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its general stability to a wide range of reaction conditions, including those typically employed for sulfonylation.[5][6] It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under basic and neutral conditions. The Boc group's key advantage lies in its facile removal under acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups.[7]

Diagram 1: General Protection and Deprotection of an Amine with Boc Group

Amine R-NH₂ Boc_Protected R-NH-Boc Amine->Boc_Protected Boc₂O, Base (e.g., TEA, NaOH) Solvent (e.g., THF, Dioxane) Deprotected_Amine R-NH₂ Boc_Protected->Deprotected_Amine Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Amine R-NH₂ Cbz_Protected R-NH-Cbz Amine->Cbz_Protected Cbz-Cl, Base (e.g., Na₂CO₃) Solvent (e.g., H₂O/Dioxane) Deprotected_Amine R-NH₂ Cbz_Protected->Deprotected_Amine H₂, Pd/C Solvent (e.g., MeOH, EtOH)

Caption: Cbz protection and deprotection workflow.

Shielding Alcohols: The Silyl Ether Strategy

Alcohols, being nucleophilic, can also react with this compound to form sulfonate esters. [6][8]To prevent this, alcohols are frequently protected as silyl ethers. Among the various silyl protecting groups, the tert-butyldimethylsilyl (TBDMS or TBS) group is particularly favored for its robustness.

The Sturdy and Fluoride-Labile TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting group that offers excellent stability across a broad spectrum of reaction conditions, including the basic or neutral conditions often used for sulfonylation. [9]It is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. [10][11]The selective removal of the TBDMS group is a key feature of its utility and is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that do not affect many other protecting groups.

Diagram 3: General Protection and Deprotection of an Alcohol with TBDMS Group

Alcohol R-OH TBDMS_Protected R-OTBDMS Alcohol->TBDMS_Protected TBDMSCl, Imidazole Solvent (e.g., DMF) Deprotected_Alcohol R-OH TBDMS_Protected->Deprotected_Alcohol TBAF Solvent (e.g., THF)

Caption: TBDMS protection and deprotection workflow.

Orthogonal Protecting Group Strategies in Action

The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one group in the presence of others. This is particularly crucial in multi-step syntheses involving this compound.

Scenario 1: Selective Sulfonylation of an Alcohol in the Presence of an Amine

To achieve the selective sulfonylation of a hydroxyl group in a molecule containing a primary or secondary amine, the amine must be protected.

Diagram 4: Orthogonal Strategy for Alcohol Sulfonylation

Start HO-R-NH₂ Boc_Protected HO-R-NH-Boc Start->Boc_Protected 1. Boc₂O, Base Sulfonylated Piperidine-SO₂-O-R-NH-Boc Boc_Protected->Sulfonylated 2. This compound, Base Final_Product Piperidine-SO₂-O-R-NH₂ Sulfonylated->Final_Product 3. Acid (e.g., TFA)

Caption: Selective sulfonylation of an alcohol.

Scenario 2: Selective Sulfonylation of an Amine in the Presence of an Alcohol

Conversely, to selectively sulfonylate an amine in the presence of an alcohol, the hydroxyl group should be protected. Amines are generally more nucleophilic than alcohols, and in some cases, selective N-sulfonylation can be achieved without protecting the alcohol, especially with careful control of reaction conditions (e.g., using a non-nucleophilic base at low temperature). [6]However, for guaranteed selectivity, protection of the alcohol is recommended.

Diagram 5: Orthogonal Strategy for Amine Sulfonylation

Start HO-R-NH₂ TBDMS_Protected TBDMS-O-R-NH₂ Start->TBDMS_Protected 1. TBDMSCl, Imidazole Sulfonylated TBDMS-O-R-NH-SO₂-Piperidine TBDMS_Protected->Sulfonylated 2. This compound, Base Final_Product HO-R-NH-SO₂-Piperidine Sulfonylated->Final_Product 3. TBAF

Caption: Selective sulfonylation of an amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of amines and alcohols, their reaction with this compound, and subsequent deprotection.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or 1M Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in THF or dioxane.

  • Add triethylamine or aqueous NaOH to the solution.

  • Add Boc₂O portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.

Protocol 2: Reaction of a Boc-Protected Amino Alcohol with this compound

Materials:

  • Boc-protected amino alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amino alcohol in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Add a solution of this compound in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the sulfonate ester.

Protocol 3: Deprotection of the Boc Group

Materials:

  • N-Boc protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (20-50% v/v) at room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used directly in the next step.

Protocol 4: TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

  • Imidazole (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.

  • Add TBDMSCl portion-wise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the TBDMS protected alcohol. [7]

Protocol 5: Reaction of a TBDMS-Protected Amino Alcohol with this compound

Materials:

  • TBDMS-protected amino alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or a non-nucleophilic base like 2,6-lutidine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected amino alcohol in anhydrous DCM and cool to 0 °C.

  • Add pyridine or 2,6-lutidine.

  • Add a solution of this compound in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the sulfonamide.

Protocol 6: Deprotection of the TBDMS Group

Materials:

  • TBDMS protected compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS protected compound in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Data Summary

Protecting GroupProtected FunctionalityTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality Notes
Boc AmineBoc₂O, Base (e.g., TEA, NaOH)Acid (e.g., TFA, HCl) [7]Orthogonal to Cbz (hydrogenolysis) and TBDMS (fluoride).
Cbz AmineCbz-Cl, Base (e.g., Na₂CO₃)H₂, Pd/COrthogonal to Boc (acid) and TBDMS (fluoride).
TBDMS AlcoholTBDMSCl, Imidazole, DMFTBAF, THF Orthogonal to Boc (acid) and Cbz (hydrogenolysis).

Conclusion

The successful application of this compound in the synthesis of complex molecules is critically dependent on the strategic implementation of protecting groups. The Boc and Cbz groups for amines, and the TBDMS group for alcohols, provide a robust and versatile toolkit for chemists. By understanding the principles of orthogonality and employing the detailed protocols provided, researchers can navigate the reactivity of this important sulfonylating agent with precision, enabling the efficient construction of novel chemical entities for drug discovery and development.

References

  • Aouf, N.-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1375-1378. Available at: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. Available at: [Link]

  • Heterocycles. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1558-1566. Available at: [Link]

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  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • ResearchGate. (n.d.). N‐Boc deprotection of primary and secondary sulfonimidamide. Available at: [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Available at: [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available at: [Link]

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  • Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • RSC Publishing. (2018). Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC Advances, 8(48), 27341-27348. Available at: [Link]

  • PubMed. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Acta Chimica Slovenica, 67(3), 785-798. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Available at: [Link]

  • RSC Advances. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. Available at:

  • NIH. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313–9317. Available at: [Link]

  • ResearchGate. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available at: [Link]

  • NIH. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9586–9598. Available at: [Link]

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Application Notes and Protocols: Piperidine-1-sulfonyl chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of piperidine-1-sulfonyl chloride as a versatile reagent in solid-phase peptide synthesis (SPPS). Beyond a simple recitation of procedural steps, this note delves into the underlying chemical principles, strategic considerations for its use in N-terminal modifications, and detailed, field-tested protocols. The information herein is intended to empower researchers to leverage this reagent for the synthesis of complex and modified peptides with high fidelity.

Introduction: The Strategic Value of N-Terminal Modification

Solid-phase peptide synthesis (SPPS), particularly the widely adopted Fmoc/tBu strategy, has revolutionized the accessibility of synthetic peptides for research and therapeutic development.[1][2][3][4] While the assembly of the primary amino acid sequence is a mature technology, the strategic modification of the peptide's N-terminus offers a powerful avenue to enhance biological activity, improve pharmacokinetic properties, and introduce probes for mechanistic studies.[][6] N-terminal modifications can modulate a peptide's stability against exopeptidases, alter its solubility and cell permeability, and introduce functionalities for conjugation or labeling.[]

This compound has emerged as a valuable tool for the introduction of a piperidine-1-sulfonyl moiety onto the N-terminal α-amino group of a resin-bound peptide. This modification imparts a unique sulfonyl group that can influence the peptide's conformational properties and receptor interactions. This guide will explore the practical application of this reagent in the context of modern SPPS workflows.

Chemical Properties and Reactivity of this compound

A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[7][8][9]
Molecular Weight 183.66 g/mol [7][8][9]
Appearance Liquid[7][9]
Density 1.308 g/mL at 25 °C[7][9]
Refractive Index n20/D 1.494[7][9]
CAS Number 35856-62-3[7][8][9]
Reaction Mechanism: Sulfonylation of the N-Terminal Amine

The core reaction involves the nucleophilic attack of the deprotected N-terminal α-amino group of the peptide on the electrophilic sulfur atom of this compound. This results in the formation of a stable sulfonamide bond.[10][11] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct generated during the reaction.

Diagram: Reaction Mechanism

Sulfonylation_Mechanism cluster_reactants Reactants cluster_products Products Peptide R-NH₂ (Resin-Bound Peptide) Sulfonamide R-NH-SO₂-Piperidine (N-terminally Modified Peptide) Peptide->Sulfonamide Nucleophilic Attack SulfonylChloride This compound SulfonylChloride->Sulfonamide HCl HCl SulfonylChloride->HCl Elimination

Caption: General mechanism for N-terminal sulfonylation.

Applications in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is for the deliberate and final modification of the N-terminus after the completion of chain assembly. This "capping" reaction serves several purposes:

  • Introduction of a Bioactive Moiety: The piperidine-1-sulfonyl group itself can contribute to the biological activity of the peptide by altering its steric and electronic properties, potentially enhancing its interaction with a biological target.

  • Blocking Further Elongation: In segment condensation strategies, capping a peptide fragment with a sulfonyl group can prevent unwanted side reactions at the N-terminus.

  • Improving Stability: The sulfonamide bond is generally more resistant to enzymatic cleavage than a standard peptide bond, which can increase the in vivo half-life of the peptide.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for the use of this compound in a standard Fmoc-based SPPS workflow.

Materials and Reagents
  • This compound (CAS 35856-62-3), ≥96% purity[7][8]

  • Peptide-resin with a free N-terminal amine

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade[12]

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Reagents for monitoring reaction completion (e.g., Ninhydrin or TNBS)

Workflow for N-Terminal Sulfonylation

Diagram: Experimental Workflow

SPPS_Sulfonylation_Workflow start Start: Peptide-Resin with N-terminal Fmoc Group deprotection Fmoc Deprotection: 20% Piperidine in DMF start->deprotection wash1 Wash: DMF deprotection->wash1 sulfonylation Sulfonylation Reaction: This compound, DIEA in DMF/DCM wash1->sulfonylation wash2 Wash: DMF, DCM sulfonylation->wash2 cleavage Cleavage and Global Deprotection: TFA Cocktail wash2->cleavage precipitation Precipitation: Cold Diethyl Ether cleavage->precipitation purification Purification: RP-HPLC precipitation->purification end End: Purified N-terminally Modified Peptide purification->end

Caption: Workflow for N-terminal sulfonylation in SPPS.

Step-by-Step Protocol: On-Resin N-Terminal Sulfonylation

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF (v/v) for 5-10 minutes.[2][13][14]

    • Drain the reaction vessel and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Sulfonylation Solution:

    • In a separate vial, prepare a 0.2 M solution of this compound in a 1:1 mixture of DMF and DCM. For a 0.1 mmol scale, dissolve 36.7 mg (0.2 mmol, 2 equivalents) of this compound in 1 mL of the solvent mixture.

    • Add DIEA (70 µL, 0.4 mmol, 4 equivalents) to the solution.

  • Sulfonylation Reaction:

    • Add the freshly prepared sulfonylation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the sequence of the peptide.

  • Monitoring Reaction Completion:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a qualitative test (e.g., Ninhydrin or TNBS test) to check for the presence of free primary amines. A negative result indicates the completion of the reaction.

  • Washing:

    • Once the reaction is complete, drain the sulfonylation solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in vacuo.

Cleavage and Deprotection
  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide and the resin linker. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][15] It is also moisture-sensitive.[16] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[15][18] Store the reagent in a tightly closed container in a cool, dry place away from incompatible substances.[17]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the Ninhydrin test remains positive, the sulfonylation reaction can be repeated with fresh reagents. Steric hindrance at the N-terminus of the peptide can slow down the reaction.

  • Side Reactions: Ensure complete removal of piperidine after the Fmoc deprotection step, as residual piperidine can react with the sulfonyl chloride.

  • Reagent Purity: Use high-purity this compound to avoid the introduction of impurities into the final peptide product.

Conclusion

This compound is a valuable and straightforward reagent for the N-terminal modification of synthetic peptides. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can effectively incorporate the piperidine-1-sulfonyl moiety to enhance the properties of their peptides for a wide range of applications in chemical biology and drug discovery.

References

  • Markowska, A., et al. (2013). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Molecules, 18(6), 6826-6844. [Link]

  • Oakwood Products. This compound, min 96%. [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7435-7443. [Link]

  • Otaka, A. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology, 2931, 249-257. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19344-19349. [Link]

  • Lauer-Fields, J., et al. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Tucker, M. J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4053-4057. [Link]

  • Bryce, M. R., et al. (1988). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2141-2145. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Jafari, M. R., et al. (2011). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Analytical Biochemistry, 417(1), 133-135. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Nature Chemistry, 3(5), 334-336. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(46), 16462-16466. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Lau, Y. H., et al. (2017). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 22(10), 1699. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

  • Ma, X., & Canfield, A. M. (2024). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Asian Journal of Organic Chemistry. [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Mendive-Tapia, L., et al. (2016). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Bio-protocol, 6(21), e1978. [Link]

  • Niknam, K., & Fatehi-Raviz, A. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(2), 1629-1634. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Reactivity of Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of Piperidine-1-sulfonyl chloride in synthetic chemistry. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experimental work.

Introduction to this compound

This compound is a versatile reagent frequently employed in organic synthesis for the introduction of the piperidine-1-sulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. However, like all sulfonyl chlorides, its high reactivity can lead to a number of side reactions, impacting yield and purity. This guide will explore these challenges and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What is the likely cause?

A1: The most probable cause is the hydrolysis of this compound to form piperidine-1-sulfonic acid.[1] Sulfonyl chlorides are highly susceptible to moisture.[2] The presence of even trace amounts of water in your reaction solvent, on your glassware, or in your starting amine can lead to this side reaction. The resulting sulfonic acid is unreactive towards nucleophilic attack by the amine under standard conditions and is often soluble in the aqueous phase during workup, leading to product loss.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Drying of Solvents: Ensure all solvents are rigorously dried prior to use. Standard procedures such as distillation from an appropriate drying agent (e.g., calcium hydride for dichloromethane) or the use of a solvent purification system are recommended.

  • Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride) immediately before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use freshly opened bottles of this compound and the amine nucleophile. If the purity is , consider purification of the amine and proper storage of the sulfonyl chloride in a desiccator.

Visualizing the Problem: Hydrolysis Pathway

Below is a diagram illustrating the hydrolysis of this compound.

hydrolysis reagent This compound product Piperidine-1-sulfonic Acid (Water-Soluble Byproduct) reagent->product Hydrolysis water H₂O (Moisture) water->product no_reaction No Reaction product->no_reaction amine Amine Nucleophile amine->no_reaction double_sulfonylation cluster_step1 Step 1: Formation of Monosulfonamide cluster_step2 Step 2: Undesired Second Sulfonylation reagent This compound monosulfonamide Monosubstituted Sulfonamide reagent->monosulfonamide amine Primary Amine (R-NH₂) amine->monosulfonamide monosulfonamide2 Monosubstituted Sulfonamide deprotonated Deprotonated Sulfonamide monosulfonamide2->deprotonated Deprotonation base Base base->deprotonated disulfonamide N,N-Disubstituted Sulfonamide (Byproduct) deprotonated->disulfonamide Reaction with another sulfonyl chloride reagent2 This compound reagent2->disulfonamide dmap_catalysis reagent This compound intermediate Reactive Sulfonylpyridinium Intermediate reagent->intermediate dmap DMAP (Catalyst) dmap->intermediate product Sulfonate Ester (Desired Product) intermediate->product alcohol Alcohol (R-OH) alcohol->product product->dmap Regenerates Catalyst

Caption: DMAP-catalyzed formation of a sulfonate ester.

Q4: I am trying to react this compound with a Grignard reagent, but I am getting a complex mixture and very little of the desired sulfone. What are the potential side reactions?

A4: Reactions of sulfonyl chlorides with organometallic reagents like Grignard reagents can be challenging. While the desired reaction is the formation of a sulfone, several side reactions can occur. One major issue is that Grignard reagents are strongly basic and can deprotonate the alpha-protons of the piperidine ring, leading to undesired byproducts. Additionally, over-addition of the Grignard reagent can occur.

Potential Side Reactions with Grignard Reagents:

Side ReactionDescriptionConsequence
α-Deprotonation The Grignard reagent acts as a base and removes a proton from the carbon adjacent to the nitrogen in the piperidine ring.Formation of an enamine-like species and other decomposition products, reducing the yield of the desired sulfone.
Reduction If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, reducing the sulfonyl chloride.Formation of sulfinic acids or other reduced sulfur species.
Over-addition A second equivalent of the Grignard reagent can react with the initially formed sulfone.This is generally less common with sulfones compared to ketones, but can occur under forcing conditions.

Troubleshooting Protocol: Reaction with Grignard Reagents

  • Inverse Addition: Add the Grignard reagent slowly to a solution of this compound at low temperature (-78 °C) to minimize side reactions.

  • Use of a Milder Organometallic: Consider using a less basic organometallic reagent, such as an organocuprate, which may provide higher selectivity for the desired sulfone formation.

  • Careful Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the sulfonyl chloride.

Purification Strategies

A common challenge in reactions involving this compound is the removal of the unreacted starting material and the piperidine-1-sulfonic acid byproduct.

Protocol for Removal of Piperidine-1-sulfonic Acid
  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water.

  • Extraction with a Mild Base: Extract the organic layer with a dilute aqueous solution of a mild base, such as sodium bicarbonate. The acidic piperidine-1-sulfonic acid will be deprotonated and partitioned into the aqueous layer, while the desired sulfonamide or sulfonate ester will remain in the organic layer.

  • Brine Wash and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Chromatography: If impurities remain, purification by column chromatography on silica gel is typically effective.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. A[2]lways handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

References

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]

  • Bryce, M. R. (1984). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2591-2593. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 4(15), 2885-2891. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhao, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2749. [Link]

  • Mondal, S., & Malakar, C. C. (2020). Recent advances in synthesis of sulfonamides: a review. Chemistry & Biology Interface, 8(4), 194-214. [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

Sources

Technical Support Center: Purification of Products from Piperidine-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving piperidine-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common and complex purification challenges, moving from frequently asked questions to detailed troubleshooting workflows. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of sulfonamides derived from this compound.

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The primary impurities in a reaction between this compound and an amine (or other nucleophile) typically include:

  • Unreacted this compound: Especially if a stoichiometric excess was used.

  • Piperidine-1-sulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. This compound is sensitive to moisture, and any water present in the reaction solvent or on the glassware can lead to this acidic byproduct.[1]

  • Excess Amine/Nucleophile: If the reaction conditions utilized an excess of the nucleophilic starting material.

  • Salts: Typically hydrochloride salts of the base used (e.g., triethylamine hydrochloride, pyridine hydrochloride) which are formed during the neutralization of the HCl generated in the reaction.[2]

  • Bis-sulfonated products: In some cases, particularly with primary amines, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide, leading to a bis-sulfonylated impurity.

Q2: I have a solid crude product. What is the quickest way to purify it?

A2: For solid crude products, recrystallization is often the most efficient initial purification method. The choice of solvent is critical. A good recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired product at room temperature or below, allowing it to crystallize out while impurities remain in the mother liquor.

  • Common Solvents for Sulfonamide Recrystallization: Ethanol, isopropanol, methanol, or mixtures of these alcohols with water are often effective.[3][4]

  • Screening for the Right Solvent: Small-scale solvent screening is highly recommended. Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

Q3: My product is an oil or a non-crystalline solid. What purification method should I use?

A3: For oils or amorphous solids, flash column chromatography on silica gel is the most common and effective purification technique.[5]

  • Mobile Phase Selection: A typical starting point for the elution of sulfonamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the desired product.

  • Thin-Layer Chromatography (TLC) First: Always develop a suitable solvent system using TLC before running a column.[5][6] This will help you determine the separation of your product from impurities and guide your choice of eluent for the column.

Q4: How can I effectively remove the hydrochloride salt byproducts from my reaction mixture?

A4: The most straightforward method to remove hydrochloride salts is through an aqueous workup using a liquid-liquid extraction.

  • Procedure:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining basic starting materials or catalysts.

    • Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, including the sulfonic acid byproduct.

    • Finally, wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[7]

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to specific purification challenges you may encounter.

Troubleshooting Scenario 1: Persistent Impurity with a Similar Polarity to the Product

Symptom: After column chromatography, you observe a persistent impurity in your product fractions, as indicated by TLC or LC-MS analysis. The Rf value of the impurity is very close to that of your product.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Isomeric Byproducts High-resolution mass spectrometry (HRMS) and NMR spectroscopy.Consider alternative chromatographic techniques with higher resolving power, such as preparative HPLC or supercritical fluid chromatography (SFC).[8][9]
Residual Starting Material Compare the TLC/LC retention time of the impurity with that of your starting amine and this compound.Optimize the stoichiometry of your reaction to ensure complete consumption of the limiting reagent. If the impurity is the starting amine, an additional acidic wash during the workup may be effective.
Hydrolyzed Sulfonyl Chloride The sulfonic acid byproduct is typically more polar than the sulfonamide product. It may streak on the TLC plate.A basic wash (e.g., with NaHCO₃ solution) during the liquid-liquid extraction is highly effective at removing acidic impurities.[10]

Experimental Protocol: Optimized Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities

  • Reaction Quench: After the reaction is complete (as determined by TLC), quench the reaction mixture by slowly adding it to a separatory funnel containing deionized water.

  • Organic Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Add a 1M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain and discard the aqueous layer. This step removes unreacted amine and basic catalysts like pyridine or triethylamine.

  • Basic Wash: Add a saturated NaHCO₃ solution, shake, and separate the layers. This will remove the piperidine-1-sulfonic acid impurity and any excess HCl.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Troubleshooting Scenario 2: Low Recovery After Purification

Symptom: You obtain a clean product after purification (e.g., by column chromatography or recrystallization), but the overall yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Product Loss During Workup Analyze the aqueous layers from your extractions by TLC or LC-MS to see if your product is present.Adjust the pH of the aqueous washes. Some sulfonamides have amphiprotic character and can be soluble in either acidic or basic aqueous solutions. Use of a less polar extraction solvent might also improve recovery.
Product Adsorption on Silica Gel If you observe significant streaking or tailing of your product spot on the TLC plate.Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase. This can prevent basic products from irreversibly binding to the acidic silica gel.
Incomplete Crystallization The mother liquor from recrystallization still contains a significant amount of product.Cool the crystallization mixture for a longer period or at a lower temperature. You can also try to induce further crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Product Degradation The presence of multiple new spots on the TLC of the crude reaction mixture that were not present initially.Sulfonyl chlorides can be highly reactive and may degrade under harsh workup or purification conditions.[11][12] Ensure that all workup steps are performed promptly and at or below room temperature.

Diagram: Troubleshooting Workflow for Low Purification Yield

Caption: A decision tree for troubleshooting low product recovery.

Section 3: Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Q5: My product is a very polar sulfonamide. How can I effectively purify it using column chromatography?

A5: Highly polar sulfonamides can be challenging to purify on standard silica gel due to strong interactions, leading to poor separation and recovery.

  • Reverse-Phase Chromatography: Consider using reverse-phase silica gel (e.g., C18-functionalized silica). In this case, the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), and the elution order is reversed, with non-polar compounds eluting first.

  • Alternative Stationary Phases: Other stationary phases like alumina (basic or neutral) or Florisil® can sometimes provide different selectivity compared to silica gel.

  • Ion-Exchange Chromatography: If your sulfonamide has a persistent charge, ion-exchange chromatography can be a powerful tool for purification.

Q6: Are there any non-chromatographic methods for purifying a difficult mixture?

A6: Yes, several other techniques can be employed:

  • Solid-Phase Extraction (SPE): SPE can be used as a bulk purification method to remove major classes of impurities before a final polishing step like recrystallization or chromatography.[13][14] For example, an ion-exchange SPE cartridge could be used to capture either an acidic or basic impurity.

  • Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), preparative TLC can provide excellent resolution.[5] The band corresponding to the desired product is scraped from the plate, and the product is eluted from the silica with a polar solvent.

  • Derivatization: In some cases, it may be advantageous to temporarily derivatize the sulfonamide to alter its physical properties (e.g., solubility, volatility) to facilitate purification. The protecting group is then removed in a subsequent step.

Diagram: General Purification Workflow

Caption: A general workflow for the purification of sulfonamides.

References

Technical Support Center: Stability of Piperidine-1-sulfonyl Chloride Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of Piperidine-1-sulfonyl chloride in various reaction conditions. As Senior Application Scientists, we aim to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.

Introduction to this compound: A Highly Reactive Reagent

This compound (CAS No: 35856-62-3) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the piperidine-1-sulfonyl group, a common moiety in many biologically active compounds.[1] Its utility, however, is intrinsically linked to its high reactivity, which necessitates careful handling and a thorough understanding of its stability profile to ensure successful and reproducible outcomes.

The core of its reactivity lies in the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack.[2] This inherent reactivity is a double-edged sword, enabling desired transformations while also being the source of common experimental challenges. This guide is designed to help you navigate these challenges effectively.

Core Stability Characteristics
ParameterStability ProfileKey Considerations
Moisture Sensitivity Highly sensitive to moisture.[3] Reacts violently with water.[4]Hydrolysis leads to the formation of piperidine-1-sulfonic acid and hydrochloric acid, which can complicate reactions and reduce yields. All experiments should be conducted under anhydrous conditions.
Thermal Stability Avoid heat, flames, and sparks.[5]Thermal decomposition can occur, leading to the release of hazardous combustion products, including carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides.[5]
Incompatible Materials Strong oxidizing agents.[3]Reactions with strong oxidizing agents can be vigorous and potentially explosive.
Storage Store in closed vessels, refrigerated.[5]Proper storage is crucial to maintain the integrity of the reagent. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a low yield of my desired sulfonamide. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis using this compound can stem from several factors, primarily related to the reagent's stability and reaction conditions.

  • Cause 1: Hydrolysis of this compound. This is the most common culprit. The sulfonyl chloride readily reacts with any trace of water in your reaction setup.[3]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under an inert atmosphere (nitrogen or argon).

      • Dry Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.

  • Cause 2: Inefficient Nucleophilic Attack. The nucleophilicity of your amine and the reaction temperature play a crucial role.

    • Solution:

      • Temperature Control: The reaction of piperidine with sulfonyl chlorides is often carried out at temperatures ranging from 0°C to room temperature to prevent side reactions.[6] For less reactive amines, a slight increase in temperature may be necessary, but this should be done cautiously while monitoring for decomposition.

      • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the HCl generated during the reaction.[7] The base should be added to the amine before the sulfonyl chloride.

  • Cause 3: Competing Side Reactions. At elevated temperatures or in the presence of certain reagents, side reactions can become significant.

    • Solution:

      • Slow Addition: Add the this compound solution dropwise to the solution of your amine and base at a low temperature (e.g., 0°C) to control the reaction exotherm and minimize side reactions.

Formation of Impurities and Byproducts

Q2: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate my pure product. What are the common byproducts and how can I minimize their formation?

A2: The formation of multiple byproducts is a frequent issue. Understanding their origin is key to mitigating them.

  • Byproduct 1: Piperidine-1-sulfonic acid. This is the hydrolysis product.

    • Formation Pathway: Reaction of this compound with water.

    • Minimization: As detailed in Q1, strict anhydrous conditions are paramount.

    • Removal: A basic aqueous workup can help remove the acidic sulfonic acid.

  • Byproduct 2: N,N-Disulfonylated Amine. With primary amines, double addition to the nitrogen can occur.

    • Formation Pathway: The initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

    • Minimization:

      • Stoichiometry: Use a 1:1 molar ratio of the primary amine to this compound.

      • Slow Addition: Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.

      • Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second sulfonylation.

  • Byproduct 3: Unreacted Starting Materials. Incomplete reaction will leave starting materials in your crude product.

    • Minimization:

      • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS.

      • Temperature: If the reaction is sluggish at low temperatures, consider slowly warming it to room temperature.

Reaction Monitoring and Work-up Challenges

Q3: My reaction seems to have stalled, and the work-up is messy. What are the best practices for monitoring and working up these reactions?

A3: Careful monitoring and a well-planned work-up are critical for a successful outcome.

  • Reaction Monitoring:

    • TLC Analysis: Thin-layer chromatography is a convenient way to monitor the consumption of the starting amine. The sulfonyl chloride itself may be difficult to visualize directly without derivatization.

    • LC-MS Analysis: For more quantitative monitoring, Liquid Chromatography-Mass Spectrometry can track the appearance of the product and the disappearance of starting materials.

  • Reaction Work-up:

    • Quenching: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining sulfonyl chloride and the generated HCl.

    • Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

    • Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

    • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification:

    • Column Chromatography: The crude product is often purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound?

A1: To ensure its longevity and reactivity, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.[5] Exposure to atmospheric moisture will lead to rapid degradation.

Q2: Can I use a tertiary amine other than triethylamine or pyridine as a base?

A2: Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) can also be used. The key is that the base should be a strong enough acid scavenger but not compete with your primary or secondary amine as a nucleophile.

Q3: My reaction mixture turned dark brown/black. What does this indicate?

A3: Dark coloration can be a sign of decomposition, especially if the reaction was run at an elevated temperature or if impurities were present in the starting materials or solvents. It is advisable to run the reaction at a lower temperature and ensure the purity of all reagents.

Q4: Is this compound stable in common organic solvents?

A4: It is generally stable in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile for the duration of a typical reaction. However, prolonged storage in solution is not recommended, as the chance of encountering trace moisture increases over time.

Q5: What are the primary safety precautions I should take when working with this compound?

A5: this compound is a corrosive material that causes severe skin burns and eye damage.[8][9] It is also harmful if inhaled or swallowed.[5] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Ensure an eyewash station and safety shower are readily accessible.[3]

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction and decomposition pathways.

G Figure 1. Sulfonamide Formation and Hydrolysis reagent This compound product Desired Sulfonamide reagent->product Reaction with Amine byproduct Piperidine-1-sulfonic acid (Byproduct) reagent->byproduct Hydrolysis hcl HCl reagent->hcl amine R-NH2 (Nucleophile) amine->product amine->hcl water H2O (Moisture) water->byproduct

Caption: Desired reaction vs. undesired hydrolysis.

G Figure 2. Troubleshooting Workflow for Low Yield start Low Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_conditions Review Reaction Conditions check_moisture->check_conditions No anhydrous Implement Strict Anhydrous Techniques check_moisture->anhydrous Yes optimize_temp Optimize Temperature check_conditions->optimize_temp success Improved Yield anhydrous->success optimize_base Check Base and Stoichiometry optimize_temp->optimize_base optimize_base->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Chemsrc. (2025, August 26). This compound | CAS#:35856-62-3. Chemsrc. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]

  • Mondal, S., & Malakar, C. K. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 101016.
  • Thieme. (2024, December 6).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9559-9563. [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 21859-21873.
  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... ResearchGate. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Chemchart. (n.d.). This compound (35856-62-3). Chemchart. [Link]

  • Chinese Journal of Chemistry. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry.
  • Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Pharmaffiliates. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

  • Oakton. (n.d.). This compound, min 96%, 10 grams. Oakton. [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. [Link]

Sources

Technical Support Center: Managing the Reactivity of Sulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers to common challenges encountered when working with sulfonyl chlorides. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: FAQs - Understanding Core Reactivity

This section addresses fundamental questions about the nature of sulfonyl chlorides.

Q1: What makes sulfonyl chlorides so reactive and prone to degradation?

Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center. This polarization makes the sulfur atom highly susceptible to nucleophilic attack.[1] However, this same reactivity makes them highly sensitive to moisture. Water acts as a nucleophile, attacking the electrophilic sulfur atom and leading to a rapid hydrolysis reaction that forms the corresponding and often unreactive sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[2] This degradation pathway is a primary cause of failed reactions and low yields.[3] Therefore, maintaining anhydrous (dry) conditions is paramount.[2]

Q2: How do steric and electronic effects of substituents on the sulfonyl chloride influence its reactivity?

Both steric and electronic factors play a crucial role:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the R group (e.g., -NO₂, -CF₃) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive.[1] Conversely, electron-donating groups (EDGs) like -CH₃ or -OCH₃ decrease reactivity.

  • Steric Effects: Bulky substituents near the sulfonyl chloride group, such as an ortho-substituent on an aromatic ring, can physically block or hinder the approach of a nucleophile.[4][5] This steric hindrance can significantly slow down the desired reaction, sometimes requiring more forcing conditions like elevated temperatures to overcome the activation energy barrier.[4][6]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Q3: My reaction yield is very low, and I primarily see my nucleophile (amine/alcohol) starting material. What's the likely cause?

Low or no conversion often points to a deactivated sulfonyl chloride. The most common culprit is hydrolysis of the sulfonyl chloride to sulfonic acid due to exposure to moisture either before or during the reaction.[3]

Troubleshooting Workflow:

  • Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure your amine or alcohol is pure and, critically, that your solvent is anhydrous.[3]

  • Reaction Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the flask.[2][3]

  • Order of Addition: A common and effective technique is to dissolve the amine/alcohol with a base first, and then add the sulfonyl chloride solution dropwise, often at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.[4]

Q4: My TLC/LC-MS analysis shows the formation of my desired product, but also a significant amount of a polar, UV-active byproduct that doesn't correspond to my starting materials. What is it?

This polar byproduct is very likely the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride.[2] This indicates that while your desired reaction is occurring, a competitive hydrolysis reaction is also taking place.

Recommended Actions:

  • Improve Anhydrous Conditions: Re-evaluate your setup. Ensure glassware is oven- or flame-dried. Use solvents from a freshly opened bottle or one passed through a drying system.

  • Base Selection: The choice of base is critical.[7] A base that is too weak may not effectively scavenge the HCl produced, leading to a drop in pH that can promote side reactions. A base that is too hindered may be an inefficient proton scavenger.[4]

Q5: I'm trying to make a sulfonamide using pyridine as the base/solvent, and my yield is poor. Why might this be, and what are the alternatives?

While pyridine is a common choice, it can be problematic. Pyridine is not just a base; it's also a nucleophile. It can react with the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt intermediate.[8] While this intermediate can then react with the desired nucleophile, it is also highly water-sensitive and can be rapidly hydrolyzed, reducing the yield.[9]

Alternative Base Strategy: Switching to a non-nucleophilic, sterically hindered base is often a superior strategy. These bases act purely as proton scavengers, avoiding the formation of reactive intermediates.

Table 1: Comparison of Common Bases in Sulfonylation Reactions

BasepKa of Conjugate AcidKey CharacteristicsRecommended Use Cases
Pyridine~5.2Nucleophilic catalyst, can form reactive intermediates.[8]Simple, unhindered reactions where moisture can be strictly excluded.
Triethylamine (TEA)~10.7Non-nucleophilic, sterically hindered base.General purpose for neutralizing HCl byproduct without catalytic activity.[4]
DIPEA (Hünig's Base)~10.7Highly hindered, non-nucleophilic base.Excellent for sensitive substrates or when steric bulk is needed to prevent side reactions.[4]
DMAP (cat.)~9.7Highly nucleophilic catalyst, forms a very reactive intermediate.[10]Used in catalytic amounts with a stoichiometric base (like TEA) to accelerate reactions, especially with hindered alcohols or weak nucleophiles.[8][11]
Q6: My reaction with a hindered secondary amine is extremely slow. How can I accelerate it?

Steric hindrance in either the nucleophile or the sulfonyl chloride can dramatically slow down the reaction rate.[4][5]

Strategies for Acceleration:

  • Increase Temperature: Gently heating the reaction can provide the necessary kinetic energy to overcome the steric barrier.[4] Monitor carefully for decomposition.

  • Use a Nucleophilic Catalyst: Add a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[8][10] This intermediate is much more electrophilic than the sulfonyl chloride itself and reacts more readily with the hindered amine. Use DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the generated HCl.

dot digraph "Competing_Pathways" { graph [fontname="Arial", label="Figure 1: Competing Reaction Pathways for Sulfonyl Chlorides", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RSO2Cl [label="Sulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water\n(H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Nucleophilic Catalyst\n(e.g., DMAP, Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"];

Intermediate [label="Reactive Intermediate\n(e.g., N-Sulfonylpyridinium Salt)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Product [label="Desired Product\n(Sulfonamide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis_Pdt [label="Side Product\n(Sulfonic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RSO2Cl -> Product [label="Desired Pathway\n(Nucleophilic Attack)", color="#34A853"]; Amine -> Product [color="#34A853"];

RSO2Cl -> Hydrolysis_Pdt [label="Hydrolysis\n(Undesired)", color="#EA4335"]; Water -> Hydrolysis_Pdt [color="#EA4335"];

RSO2Cl -> Intermediate [label="Catalyst Activation", color="#4285F4"]; Catalyst -> Intermediate [color="#4285F4"];

Intermediate -> Product [label="Reaction with Amine", color="#34A853"]; Amine -> Product [style=invis]; // To position Amine correctly

Intermediate -> Hydrolysis_Pdt [label="Hydrolysis of Intermediate\n(Undesired)", color="#EA4335"]; Water -> Hydrolysis_Pdt [style=invis]; // To position Water correctly } }

Caption: A diagram illustrating the competition between the desired reaction pathway and undesired hydrolysis.

Part 3: Experimental Protocol

Protocol: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

This protocol provides a reliable starting point for the sulfonylation of a non-hindered primary amine.

Materials:

  • Primary Amine (1.0 eq)

  • Aromatic or Aliphatic Sulfonyl Chloride (1.05 - 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation:

    • In the reaction flask, dissolve the primary amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • In a separate dry flask or vial, dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction:

    • Cool the amine solution to 0 °C using an ice-water bath.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the amine starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

References

  • Benchchem. Application Notes and Protocols for Base Selection in Sulfonylation Reactions with 3-Isopropylbenzenesulfonyl Chloride.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Benchchem. Troubleshooting low yield in sulfonamide synthesis.
  • Benchchem.
  • Benchchem. Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
  • University of Huddersfield Research Portal. Unusual steric effects in sulfonyl transfer reactions.
  • PMC - NIH. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridine Derivatives: DMAP's Role in Modern Chemical Synthesis.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
  • Benchchem.

Sources

Technical Support Center: Navigating Steric Challenges in Substituted Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, medicinal chemists, and process development professionals working with substituted piperidines. This resource is designed to provide in-depth, practical guidance on overcoming the common yet significant challenge of steric hindrance in reactions involving this ubiquitous heterocyclic scaffold. The piperidine moiety is a cornerstone of modern pharmaceuticals, and understanding how to functionalize sterically encumbered variants is critical for the advancement of drug discovery programs.[1]

This guide moves beyond simple protocols, delving into the mechanistic rationale behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Understanding the Challenge: The Impact of Steric Hindrance in Piperidine Reactions

Steric hindrance in substituted piperidines arises from the spatial arrangement of bulky substituents on the piperidine ring, which can impede the approach of reagents to the reactive center. This often leads to decreased reaction rates, lower yields, and in some cases, complete inhibition of the desired transformation. The most common points of steric congestion are the C2 and C6 positions, flanking the nitrogen atom, and to a lesser extent, the C3 and C5 positions.

Q1: How do different substitution patterns on the piperidine ring affect its reactivity?

The location and orientation of substituents on the piperidine ring have a profound impact on its reactivity due to a combination of steric and electronic effects.

  • 2,6-Disubstitution: This is the most challenging substitution pattern. Bulky groups at these positions directly shield the nitrogen atom, hindering N-alkylation, N-acylation, and N-arylation reactions. They also sterically encumber the adjacent C2 and C6 positions, making C-H functionalization at these sites difficult.

  • 2,2,6,6-Tetrasubstitution: This pattern, exemplified by 2,2,6,6-tetramethylpiperidine (TMP), creates an extremely hindered environment around the nitrogen. While TMP is an excellent sterically hindered non-nucleophilic base, its own functionalization is a significant synthetic challenge.[2]

  • 3- and 4-Substitution: Substituents at these positions exert less direct steric hindrance on the nitrogen atom but can influence the conformational preference of the ring and the accessibility of adjacent C-H bonds. For instance, a bulky group at C4 can favor a conformation that exposes or shields certain C-H bonds.

  • Axial vs. Equatorial Substituents: The conformational preference of substituents (axial vs. equatorial) also plays a critical role. Axial substituents can create significant 1,3-diaxial strain, influencing both the ground-state conformation and the transition state energies of reactions.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer-formatted guide to troubleshooting common reactions with sterically hindered piperidines.

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it can be challenging with sterically hindered piperidines.[3]

Q2: I am attempting a Buchwald-Hartwig amination with a 2,6-disubstituted piperidine and an aryl chloride, but I am observing low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no yield in the Buchwald-Hartwig amination of a sterically hindered piperidine with an aryl chloride is a common issue. The primary culprits are often related to the catalyst system and reaction conditions.

Causality Behind Experimental Choices: The key to success is to facilitate the three main steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. Steric hindrance can negatively impact each of these steps. The use of bulky, electron-rich phosphine ligands is crucial as they promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition of the challenging aryl chloride.[4][5] These bulky ligands also accelerate the final reductive elimination step, which is often the rate-limiting step for hindered substrates.

Troubleshooting Decision Tree:

start Low/No Yield in Buchwald-Hartwig reagent_quality Verify Reagent Purity and Anhydrous/Anaerobic Conditions start->reagent_quality catalyst_system Optimize Catalyst System start->catalyst_system reaction_conditions Adjust Reaction Conditions start->reaction_conditions side_products Analyze for Side Products start->side_products sol_reagent Use freshly purified reagents. Ensure solvent is anhydrous and degassed. Maintain a strict inert atmosphere (Ar or N2). reagent_quality->sol_reagent Solution ligand_choice ligand_choice catalyst_system->ligand_choice Ligand Selection pd_source pd_source catalyst_system->pd_source Palladium Source base_choice base_choice reaction_conditions->base_choice Base Selection temp_solvent temp_solvent reaction_conditions->temp_solvent Temperature & Solvent hydrodehalogenation hydrodehalogenation side_products->hydrodehalogenation Hydrodehalogenation? biaryl_formation biaryl_formation side_products->biaryl_formation Aryl Homocoupling? sol_ligand Use bulky, electron-rich biaryl phosphine ligands: - XPhos, SPhos, RuPhos, or BrettPhos are excellent choices. - Consider P,N-ligands for highly congested couplings. ligand_choice->sol_ligand Solution sol_pd Use an air-stable precatalyst (e.g., XPhos Pd G3). This ensures the correct Pd:ligand ratio and more reliable initiation. pd_source->sol_pd Solution sol_base Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker bases (e.g., K2CO3) are often ineffective for hindered couplings. base_choice->sol_base Solution sol_temp Screen solvents like toluene, dioxane, or t-BuOH. Increase temperature (e.g., 100-120 °C), but monitor for catalyst decomposition. temp_solvent->sol_temp Solution sol_hydro Indicates β-hydride elimination. Use a ligand that promotes faster reductive elimination (e.g., XPhos). Ensure strictly anhydrous conditions. hydrodehalogenation->sol_hydro Solution sol_biaryl Optimize Pd:ligand ratio (typically 1:1.5 to 1:2). This side reaction is more common with highly reactive aryl halides. biaryl_formation->sol_biaryl Solution

Troubleshooting flowchart for Buchwald-Hartwig amination.

Detailed Experimental Protocol for a Hindered Buchwald-Hartwig Amination:

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), the sterically hindered piperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the biarylphosphine ligand (e.g., XPhos, 0.04 mmol), and the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS by taking aliquots under an inert atmosphere.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Comparison of Ligands for a Hindered N-Arylation

EntryLigandYield (%)Reference
1P(t-Bu)3<10[General observation]
2SPhos85[6]
3XPhos92[7][8]
4RuPhos88[7]

Reaction conditions: 2-chloro-1,3,5-triisopropylbenzene with 2,6-diisopropylaniline, Pd(OAc)2, NaOt-Bu, toluene, 110 °C. This table illustrates the dramatic effect of bulky biaryl phosphine ligands on the yield of a highly sterically hindered amination.

N-Alkylation

Direct N-alkylation of hindered piperidines via an SN2 reaction can be sluggish or fail completely.

Q3: My N-alkylation of 2,6-dimethylpiperidine with an alkyl bromide is giving very low conversion even after prolonged heating. What strategies can I employ to improve the yield?

Low conversion is expected due to the steric shielding of the nitrogen nucleophile. To overcome this, you need to enhance the reactivity of the electrophile or use conditions that favor the SN2 pathway.

Causality Behind Experimental Choices: Increasing the reactivity of the leaving group (e.g., from bromide to triflate) significantly accelerates the SN2 reaction, often allowing it to proceed under milder conditions. High-pressure conditions can also favor the SN2 transition state, which typically has a smaller volume than the ground state reactants. Microwave irradiation provides rapid and efficient heating, which can overcome the high activation energy of the reaction.[9]

Troubleshooting and Optimization Strategies:

  • Switch to a Better Leaving Group: Convert the alkyl bromide to an alkyl iodide in situ using Finkelstein conditions (catalytic NaI in acetone or acetonitrile) or, even better, use a more reactive alkylating agent like an alkyl triflate.[10]

  • Increase Temperature and Pressure: Use a sealed tube or a microwave reactor to safely increase the reaction temperature and pressure.

  • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to accelerate the SN2 reaction.

  • Alternative: Reductive Amination: If direct alkylation fails, consider a reductive amination approach. This involves reacting the corresponding aldehyde or ketone with the piperidine to form an iminium ion, which is then reduced in situ. This method is often very effective for hindered amines.

Detailed Protocol for N-Alkylation using an Alkyl Triflate:

  • Preparation of Alkyl Triflate (if not commercially available): To a solution of the corresponding alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous dichloromethane (5 mL) at -10 °C, add triflic anhydride (1.1 mmol) dropwise. Stir for 30 minutes. The crude alkyl triflate solution is often used directly in the next step.

  • Alkylation: To a solution of 2,6-dimethylpiperidine (1.2 mmol) and a non-nucleophilic base like 2,6-lutidine (1.5 mmol) in anhydrous acetonitrile (5 mL), add the freshly prepared solution of the alkyl triflate at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

N-Acylation

Acylating a sterically hindered piperidine can be difficult due to the reduced nucleophilicity of the nitrogen and steric repulsion with the acylating agent.

Q4: I am trying to acylate 2,2,6,6-tetramethylpiperidine with an acid chloride, but the reaction is not proceeding. What can I do?

For extremely hindered amines like TMP, standard acylation conditions often fail. More reactive acylating agents and/or catalytic activation are necessary.

Causality Behind Experimental Choices: Using a more electrophilic acylating agent, such as an acid anhydride with a catalytic amount of a strong acid or a Lewis acid, can activate the carbonyl group and facilitate the nucleophilic attack by the hindered amine. Catalysts like Sc(OTf)3 or Mg(ClO4)2 can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Troubleshooting and Optimization Strategies:

  • Use a More Reactive Acylating Agent: Switch from the acid chloride to the corresponding acid anhydride.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, Mg(ClO4)2) or a strong protic acid (e.g., HClO4).

  • Forced Conditions: In some cases, heating the neat mixture of the amine and the acylating agent (if thermally stable) can drive the reaction to completion.

  • Alternative Reagents: Consider using highly reactive acylating agents like acyl imidazolides or mixed anhydrides.

Detailed Protocol for Catalytic Acylation of a Hindered Piperidine:

  • Reaction Setup: To a solution of 2,2,6,6-tetramethylpiperidine (1.0 mmol) and acetic anhydride (1.5 mmol) in anhydrous dichloromethane (5 mL), add scandium(III) triflate (0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by GC-MS.

  • Workup: Quench the reaction with water and extract with dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the acylated product, which may require purification by chromatography or distillation.

Part 3: Advanced Strategies for C-H Functionalization

Directly functionalizing C-H bonds on a sterically hindered piperidine ring offers a powerful and atom-economical approach to complex derivatives.

Q5: I want to achieve C-H arylation at the C2 position of my N-Boc protected 2,6-disubstituted piperidine, but the reaction is sluggish and gives poor yields. Are there any modern methods that can address this?

Yes, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of even highly substituted piperidines.[7][11][12]

Causality Behind Experimental Choices: Photoredox catalysis operates via a radical mechanism, which is often less sensitive to steric hindrance than traditional two-electron pathways. An iridium or ruthenium photocatalyst, upon excitation by visible light, can oxidize the piperidine to form a nitrogen-centered radical cation. This intermediate can then undergo deprotonation to form an α-amino radical, which is subsequently trapped by an electron-deficient arylating agent. This process can be highly efficient and diastereoselective.[7][11][12]

Workflow for Photoredox C-H Arylation:

start Start: Substituted Piperidine + Arylating Agent photocatalyst_activation Photocatalyst Activation (e.g., Ir(ppy)3 + Blue Light) start->photocatalyst_activation set Single Electron Transfer (SET) from Piperidine to Excited Photocatalyst photocatalyst_activation->set radical_cation Formation of Nitrogen Radical Cation set->radical_cation deprotonation Deprotonation at α-Position radical_cation->deprotonation alpha_amino_radical Formation of α-Amino Radical deprotonation->alpha_amino_radical radical_addition Radical Addition to Arylating Agent alpha_amino_radical->radical_addition rearomatization Rearomatization and Product Formation radical_addition->rearomatization catalyst_regeneration Photocatalyst Regeneration rearomatization->catalyst_regeneration catalyst_regeneration->photocatalyst_activation

General workflow for photoredox C-H arylation of piperidines.

Detailed Protocol for Photoredox C-H Arylation:

  • Reaction Setup: In a vial, combine the substituted N-Boc piperidine (0.2 mmol), the electron-deficient cyanoarene (0.3 mmol), and the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%) in anhydrous acetonitrile (2 mL).

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q6: Can I use the Mitsunobu reaction for the N-alkylation of a hindered secondary piperidine?

The Mitsunobu reaction is generally not well-suited for the N-alkylation of hindered secondary amines. The reaction relies on the nucleophilic attack of the amine on the activated alcohol-phosphine adduct. Sterically hindered amines are often poor nucleophiles in this context, leading to low yields or side reactions. However, for less hindered piperidines, it can be a viable option, especially for introducing functionalized alkyl groups. For highly hindered systems, the alternative strategies for N-alkylation discussed above are more reliable. There are modified Mitsunobu conditions for hindered alcohols that may be adaptable, but these would require careful optimization.[4][13]

Q7: I am observing over-alkylation (quaternization) during the N-alkylation of my piperidine. How can I prevent this?

Over-alkylation is a common side reaction, especially if the mono-alkylated product is more reactive than the starting piperidine. To minimize this:

  • Use the Piperidine in Excess: Use a 2 to 5-fold excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent and favors reaction with the more abundant starting amine.[14]

  • Choice of Base: Use a solid, inorganic base like potassium carbonate, which has limited solubility. This can help to control the concentration of the deprotonated, highly nucleophilic free amine.

Q8: What is the best way to introduce a substituent at the C4 position while avoiding reaction at the more electronically favored C2/C6 positions?

Directing functionalization to the C4 position in the presence of accessible C2/C6 positions is a significant challenge. Here are some strategies:

  • Steric Blocking: If the piperidine has bulky substituents at the C2 and C6 positions, this can sterically block these sites and direct functionalization to C4.

  • Protecting Group Strategy: Certain bulky N-protecting groups can sterically shield the C2/C6 positions, favoring reaction at C4. This is often catalyst-dependent.

  • Radical Translocation: Strategies involving 1,5-hydrogen atom transfer (HAT), such as the Hofmann-Löffler-Freytag reaction, can be used to functionalize remote C-H bonds, including C4.

References

  • Doubleday, W. D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(20), 9471–9480. [Link]

  • McDonough, M. A., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. PubMed, 32374154. [Link]

  • Doubleday, W. D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. DigitalNZ. [Link]

  • Martin, S. F., & Dodge, J. A. (1991). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 70, 1. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Daugulis, O., et al. (2013). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. PubMed, 23713589. [Link]

  • Dyachenko, V. D., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • Florence, G. J., et al. (2010). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • NRO Chemistry. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. [Link]

  • Chelucci, G., et al. (2008). Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me). ResearchGate. [Link]

  • Prostakov, N. S. (1962). Steric configuration of piperidine derivatives. Russian Chemical Reviews, 31(10), 495. [Link]

  • Dembinski, R., et al. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(11), 5845–5939. [Link]

  • Hu, T., et al. (2015). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]

  • Scribd. (n.d.). 6 Steric Hindrance. Scribd. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 11, 1084–1091. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2019). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2016). Synthesis of N -alkyl- N ′-aryl or Alkenylpiperazines: A Copper-Catalyzed C-N Cross-Coupling in the Presence of Aryl and Alkenyl Triflates and DABCO. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health. [Link]

  • Jeelani, I. (2019). How to overcome Steric Hindrance? ResearchGate. [Link]

  • O'Brien, P., et al. (2009). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2023). Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents. ResearchGate. [Link]

  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. [Link]

  • MacMillan, D. W. C., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11708–11722. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C H functionalization. ResearchGate. [Link]

  • Power, P. P., et al. (2017). Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. National Institutes of Health. [Link]

  • Organic Synthesis. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Macmillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 01-08. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2012). N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Parvez, S., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. [Link]

  • Trade Science Inc. (2012). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. [Link]

Sources

Technical Support Center: Reactions Involving Piperidine-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Piperidine-1-sulfonyl chloride. This guide is designed to provide practical, in-depth solutions to common challenges encountered during reactions and work-ups involving this versatile reagent. My aim is to go beyond simple procedural steps and offer insights grounded in chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the use of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Incomplete Reaction or Low Yield of the Desired Sulfonamide

Question: I am reacting this compound with my primary/secondary amine, but I am observing a significant amount of unreacted starting material and a low yield of my target sulfonamide. What could be the cause, and how can I improve the conversion?

Answer:

Several factors can contribute to incomplete sulfonylation reactions. Let's break down the common culprits and their solutions:

  • Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[1] A base is crucial to neutralize this acid and maintain the amine in its reactive, freebase form.

    • Solution: Ensure you are using at least two equivalents of a suitable base. For simple reactions, an excess of the amine substrate can act as the base. However, for valuable or less reactive amines, an external non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Pyridine can also be used as both a base and a solvent.[1] The choice of base is critical; for instance, sterically hindered bases may be necessary for sensitive substrates.

  • Moisture Contamination: this compound is sensitive to moisture and can readily hydrolyze to piperidine-1-sulfonic acid.[2][3][4] This not only consumes the reagent but the resulting sulfonic acid can also complicate purification.

    • Solution: All glassware should be rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: If your amine is sterically hindered, the reaction rate will be significantly slower.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Using a less hindered base can also be beneficial. In some cases, switching to a more reactive sulfonating agent might be necessary, although this falls outside the scope of this specific topic.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction.[1]

    • Solution: Similar to sterically hindered amines, increasing the reaction temperature and time can help drive the reaction to completion.

Workflow for Optimizing Sulfonylation Reactions

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Work-up Dry Glassware Dry Glassware Anhydrous Solvent Anhydrous Solvent Dry Glassware->Anhydrous Solvent Inert Atmosphere Inert Atmosphere Anhydrous Solvent->Inert Atmosphere Amine Amine Inert Atmosphere->Amine Add Base (>=2 eq.) Add Base (>=2 eq.) Amine->Add Base (>=2 eq.) Add this compound (slowly) Add this compound (slowly) Add Base (>=2 eq.)->Add this compound (slowly) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Add this compound (slowly)->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Aqueous Work-up Aqueous Work-up Quench Reaction->Aqueous Work-up G Crude Reaction Mixture Crude Reaction Mixture Quench (H2O) Quench (H2O) Crude Reaction Mixture->Quench (H2O) Partition (Organic/Aqueous) Partition (Organic/Aqueous) Quench (H2O)->Partition (Organic/Aqueous) Organic Layer Organic Layer Partition (Organic/Aqueous)->Organic Layer Aqueous Layer Aqueous Layer Partition (Organic/Aqueous)->Aqueous Layer Contains amine salts, sulfonic acid 1M HCl Wash 1M HCl Wash Organic Layer->1M HCl Wash Removes excess amine Waste Waste Aqueous Layer->Waste NaHCO3 Wash NaHCO3 Wash 1M HCl Wash->NaHCO3 Wash Neutralizes acid Brine Wash Brine Wash NaHCO3 Wash->Brine Wash Removes water Dry & Concentrate Dry & Concentrate Brine Wash->Dry & Concentrate Pure Product Pure Product Dry & Concentrate->Pure Product

References

Technical Support Center: Catalyst Selection for Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing these crucial heterocyclic scaffolds. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: N-Arylation of Piperidines (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, but its success with secondary cyclic amines like piperidine is highly dependent on the careful selection of the catalyst system.[1]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig reaction between a piperidine and an aryl chloride is showing low to no conversion. What is the most likely cause and how can I fix it?

A: Low conversion with aryl chlorides is a common issue due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging.[2] To overcome this, you need a highly active catalyst system.

  • Causality: The catalyst's role is to break the aryl-halide bond. Aryl chlorides are less reactive than bromides or iodides. A standard palladium catalyst may not be electron-rich enough to efficiently insert into the C-Cl bond.

  • Solution: Employ a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[3][4] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[5]

    • Recommended Ligands: Start with biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These have demonstrated broad utility and high reactivity for challenging substrates.[3]

    • Consider a Pre-catalyst: Using a well-defined, air-stable pre-catalyst (e.g., XPhos Pd G3) can provide more consistent and reproducible results. These complexes ensure the correct palladium-to-ligand ratio and simplify reaction setup under inert conditions.[3]

Q2: I'm observing significant side-product formation, specifically hydrodehalogenation (reduction of my aryl halide) and aryl-aryl homocoupling. How can I minimize these pathways?

A: These side reactions indicate that the desired C-N bond formation is not efficiently outcompeting undesired catalytic pathways.

  • Hydrodehalogenation: This occurs when an intermediate palladium-hydride species forms and reductively eliminates with the aryl halide. It can be exacerbated by certain bases or impurities.[3] The key is to use a ligand that promotes rapid C-N reductive elimination, which is the final, product-forming step of the main cycle.[1]

  • Aryl Homocoupling: This side reaction is more common with highly reactive aryl halides. It can be minimized by adjusting the catalyst-to-ligand ratio (typically 1:1 to 1:2 is optimal) and ensuring strictly inert conditions to prevent catalyst decomposition pathways.[3]

Below is a diagram illustrating the desired catalytic cycle versus common off-cycle reactions.

G cluster_main Desired Catalytic Cycle cluster_side Side Reactions OA Oxidative Addition ACD Amine Coordination & Deprotonation OA->ACD Piperidine, Base HD Hydrodehalogenation (Ar-H) OA->HD β-Hydride Elimination (if applicable) HC Homocoupling (Ar-Ar) OA->HC Undesired Transmetalation RE Reductive Elimination ACD->RE Prod N-Aryl Piperidine (Product) RE->Prod Pd0 Pd(0)L_n RE->Pd0 Regenerates Catalyst Pd0->OA Ar-X caption Fig. 1: Buchwald-Hartwig Catalytic Cycle and Side Reactions.

Fig. 1: Buchwald-Hartwig Catalytic Cycle and Side Reactions.

Q3: How does steric hindrance on the piperidine ring affect catalyst and ligand choice?

A: Steric hindrance around the nitrogen atom can significantly slow down the reaction by impeding the amine's coordination to the palladium center.[6][7]

  • Causality: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can clash with the bulky phosphine ligands on the palladium catalyst. This steric repulsion raises the energy barrier for the formation of the crucial palladium-amide intermediate.[8]

  • Solution:

    • Less Bulky Ligands: Counterintuitively, if the amine is very bulky, sometimes a slightly less bulky (but still electron-rich) ligand can be beneficial. However, the modern standard is to use bulky biaryl phosphine ligands which are often effective despite steric challenges.[9]

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the risk of catalyst decomposition.[3]

    • Stronger Base: Using a strong base like sodium tert-butoxide (NaOtBu) is critical as it helps generate the more nucleophilic piperidide anion, which can accelerate the reaction.[3]

Data Summary & General Protocol

The following table provides a starting point for catalyst system selection based on the electronic nature of the aryl halide.

Aryl Halide TypeRecommended LigandRecommended BaseTypical SolventTemp (°C)Expected Outcome
Electron-deficient Ar-Cl/BrXPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110Good to Excellent Yields
Electron-rich Ar-Cl/BrRuPhos, XPhosNaOtBu, LHMDSToluene, Dioxane100-120Moderate to Good Yields
Sterically Hindered Ar-BrXPhos, tBuXPhosNaOtBuToluene100-110Substrate Dependent
Heteroaryl HalidesXPhos, RuPhosK₂CO₃, Cs₂CO₃Dioxane, Toluene80-110Often requires specific optimization

General Experimental Protocol for Buchwald-Hartwig N-Arylation [10]

  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), piperidine derivative (1.2 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: N-Alkylation of Piperidines

While N-arylation often requires transition metal catalysis, N-alkylation can be achieved through various methods, each with its own set of challenges.

Frequently Asked Questions & Troubleshooting

Q1: I am trying a direct N-alkylation of piperidine with an alkyl halide but am getting significant amounts of the quaternary ammonium salt (over-alkylation). How do I favor mono-alkylation?

A: Over-alkylation is a classic problem when the newly formed tertiary amine product is more nucleophilic than the starting secondary amine.[11]

  • Causality: The reaction produces H-X as a byproduct, which protonates the basic piperidine species, creating a complex equilibrium. The mono-alkylated product can compete with the starting material for the remaining alkyl halide.

  • Solutions:

    • Control Stoichiometry: Use an excess of the piperidine starting material relative to the alkylating agent.

    • Slow Addition: The most effective strategy is to add the alkyl halide slowly to the reaction mixture using a syringe pump.[12] This ensures the alkyl halide concentration remains low, statistically favoring reaction with the more abundant starting material.[13]

    • Use a Base: Adding a non-nucleophilic hindered base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) can scavenge the acid byproduct, keeping the piperidine in its free-base form, but this can sometimes still lead to over-alkylation if the product is highly reactive.[12]

Q2: My reductive amination reaction between a piperidine and a ketone is sluggish. What can I do to improve the rate and yield?

A: Reductive amination is an excellent method for controlled mono-alkylation.[11][14] Sluggishness is typically due to inefficient formation of the key iminium ion intermediate.[11]

  • Causality: The initial condensation between the secondary amine and the ketone to form the iminium ion is an equilibrium-driven process and is often the rate-limiting step, especially with less reactive (sterically hindered or electron-rich) ketones.

  • Solutions:

    • Use a Dehydrating Agent or Lewis Acid: Add a reagent that removes water to drive the equilibrium towards the iminium ion. Molecular sieves are a common choice. Alternatively, a Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone carbonyl group, facilitating the initial nucleophilic attack.[11]

    • Choice of Reducing Agent: Use a pH-sensitive reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of the slightly acidic conditions that favor iminium ion formation. More powerful reagents like NaBH₄ can prematurely reduce the ketone if the iminium ion does not form quickly.

    • Pre-formation: For particularly challenging substrates, consider pre-forming the iminium ion by stirring the piperidine and ketone together (often with a dehydrating agent) for a period before adding the reducing agent.[11]

G cluster_workflow Troubleshooting Reductive Amination Start Reaction Sluggish? Check_Ketone Is Ketone Sterically Hindered or Electron-Rich? Start->Check_Ketone Yes Check_Water Are Reagents Anhydrous? Start->Check_Water No Add_Lewis_Acid Action: Add Lewis Acid (e.g., Ti(OiPr)₄) Check_Ketone->Add_Lewis_Acid Use_STAB Action: Use NaBH(OAc)₃ (STAB) Add_Lewis_Acid->Use_STAB Preform Consider Pre-forming Iminium Ion Use_STAB->Preform Still Slow? Success Improved Yield Use_STAB->Success Success Check_Water->Use_STAB Yes Add_Drying Action: Add Molecular Sieves Check_Water->Add_Drying No Add_Drying->Use_STAB Preform->Success caption Fig. 2: Decision workflow for optimizing reductive amination.

Fig. 2: Decision workflow for optimizing reductive amination.

Section 3: C-H Functionalization of Piperidines

Directly converting C-H bonds to C-C or C-X bonds is a powerful strategy in modern synthesis. For piperidines, the primary challenge is controlling regioselectivity.

Frequently Asked Questions & Troubleshooting

Q1: I want to functionalize the C-H bond at the C4 (γ) position of my piperidine, but the reaction keeps occurring at the C2 (α) position. How can I control the regioselectivity?

A: The C-H bonds alpha to the nitrogen (C2/C6) are electronically activated, making them the default site of reaction for many catalytic systems.[15] Directing functionalization to more remote positions like C4 requires specific strategies.

  • Causality: The nitrogen atom's inductive effect influences the reactivity of adjacent C-H bonds. Without a directing group, catalysts will typically react at the most electronically favorable or sterically accessible position.[16]

  • Solutions:

    • Directing Groups: This is the most powerful strategy. A directing group is installed on the piperidine nitrogen, which contains an atom that can coordinate to the metal catalyst (e.g., Pd, Rh). This coordination holds the catalyst in a specific geometry, forcing it to activate a C-H bond at a particular remote position (like C4) through the formation of a stable metallacycle intermediate.[17] For example, aminoquinoline amides have been used as powerful directing groups for palladium-catalyzed C4-arylation.[17]

    • Radical Translocation / Hydrogen Atom Transfer (HAT): This approach involves generating a nitrogen-centered radical (e.g., from an N-fluoro or N-chloro amine). This radical can then abstract a hydrogen atom from the C4 position through a six-membered ring transition state (a 1,5-HAT process). This generates a carbon-centered radical at C4, which can then be trapped by a reaction partner.[13]

    • Catalyst Control: In some systems, particularly with rhodium carbenoid C-H insertion chemistry, the choice of catalyst and the N-protecting group can dramatically influence the site selectivity.[18][19] For instance, different rhodium catalysts have been shown to selectively functionalize the C2 or C4 positions of N-acyl piperidines.[16][19]

References
  • Hu, G., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • National Center for Biotechnology Information. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]

  • Wiley Online Library. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

  • ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. [Link]

  • ResearchGate. Reductive amination of ketones to primary amines. [Link]

  • He, J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • Cele, Z. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Semantic Scholar. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?[Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Amine. [Link]

  • Wikipedia. Steric effects. [Link]

  • MDPI. (2019). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in the synthesis of sulfonamides, sulfonate esters, and related compounds. Sulfonylation, the reaction of a nucleophile (like an amine or alcohol) with a sulfonyl derivative, is a cornerstone of medicinal chemistry and organic synthesis.[1][2] However, its success is highly sensitive to a range of experimental parameters.

This document moves beyond a simple checklist, offering a structured, question-and-answer-based approach to diagnose and resolve common issues. We will delve into the causality behind each troubleshooting step, providing you with the scientific rationale needed to make informed decisions and optimize your reaction outcomes.

Part 1: The Diagnostic Workflow - Where Do I Begin?

Q1: My sulfonylation reaction has stalled or is showing very low conversion by TLC/LCMS. What is the most logical first step?

When faced with a low-conversion reaction, a systematic approach is more effective than random parameter changes. The first step is to pause and diagnose the potential points of failure. The most common culprits are the integrity of your reagents and the suitability of your reaction conditions.

A logical diagnostic workflow starts with the easiest and most probable causes before moving to more complex optimizations. This approach saves time, reagents, and prevents over-complication of a potentially simple problem.

Below is a workflow diagram to guide your initial troubleshooting process.

G cluster_0 cluster_1 Phase 1: Reagent Integrity Check cluster_2 Phase 2: Reaction Condition Optimization cluster_3 Phase 3: Substrate Reactivity Issues cluster_4 start Low Conversion Observed (via TLC, LCMS, etc.) reagent_purity Are my starting materials pure & dry? start->reagent_purity Start Here verify_reagents Action: Verify & Purify - Check sulfonyl chloride for hydrolysis - Dry amine/alcohol & solvent - Use fresh, high-purity base reagent_purity->verify_reagents Yes/Unsure conditions Are the reaction conditions (base, solvent, temp) optimal? reagent_purity->conditions No (Confident in Purity) verify_reagents->conditions Re-run Reaction optimize_conditions Action: Systematic Screening - Screen alternative bases (pKa, sterics) - Test different solvents (polarity) - Adjust temperature incrementally conditions->optimize_conditions Unsure/No substrate Is my substrate sterically hindered or electronically d-eactivated? conditions->substrate Yes (Using Standard Conditions) optimize_conditions->substrate Re-run Reaction advanced_methods Action: Employ Advanced Methods - Use a more reactive sulfonylating agent - Introduce a nucleophilic catalyst (e.g., DMAP) - Increase reaction time significantly substrate->advanced_methods Yes end_node Improved Conversion substrate->end_node No advanced_methods->end_node Re-run Reaction

Caption: A logical workflow for troubleshooting sulfonylation reactions.

Part 2: Deep Dive into Common Failure Points

Q2: I suspect my starting materials are the problem. How do I verify their quality and what are the consequences of impurities?

The quality of your starting materials is paramount. The sulfonyl chloride electrophile is highly reactive, particularly towards water, and the nucleophilicity of your amine or alcohol can be compromised by impurities.

  • Sulfonyl Chlorides: These reagents are susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid.[3][4] This sulfonic acid is unreactive and consumes the starting material.

    • Verification: A fresh bottle is always best. If you suspect degradation, you can check for the presence of sulfonic acid by IR (a broad O-H stretch) or by an aqueous workup where the sulfonic acid will partition into the aqueous layer and can be detected by a pH change. A key sign of degradation is a sulfonyl chloride that is no longer a clear liquid or free-flowing solid.

    • Causality: The presence of water introduces a competing, non-productive reaction pathway that consumes your electrophile, thus lowering the potential yield.[5]

  • Nucleophile (Amine/Alcohol): The primary concern is the presence of water. Water can react with the sulfonyl chloride as mentioned. For amine reactions, residual ammonium salts from a previous step can buffer the reaction and interfere with the base.

    • Verification & Protocol: Ensure your amine or alcohol is dry. If it is a solid, dry it under high vacuum. If it is a liquid, it can be dried over molecular sieves. For amines that may be hydrochlorides, a pre-reaction neutralization and extraction is necessary.

  • Solvents and Bases: Solvents must be anhydrous. Even a small amount of water in your solvent can significantly impact the reaction.[6] Bases like triethylamine or pyridine are hygroscopic and should be stored over KOH pellets or freshly distilled.

Q3: The reaction is clean but slow. How does my choice of base impact the conversion rate?

The base is not just a spectator; its primary role is to scavenge the HCl generated during the reaction.[7] However, its properties—strength (pKa), nucleophilicity, and steric bulk—can dramatically influence the reaction's success.

  • Base Strength (pKa): The base must be strong enough to neutralize the generated HCl but not so strong that it causes side reactions with other functional groups.

  • Nucleophilicity: Some bases, like pyridine and 4-dimethylaminopyridine (DMAP), are also nucleophiles. They can react with the sulfonyl chloride to form a highly reactive intermediate, which then reacts with the primary nucleophile (amine/alcohol). This catalytic cycle can significantly accelerate the reaction.[8][9]

  • Steric Hindrance: For sterically hindered amines or alcohols, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to prevent the base itself from competing as a nucleophile.[8]

Base pKa (Conjugate Acid) Key Features & Rationale
Pyridine ~5.2Mildly basic. Can also act as a nucleophilic catalyst and is often used as the solvent. Good for acid-sensitive substrates.[7]
Triethylamine (TEA) ~10.7Common, inexpensive, and strong enough for most reactions. Can cause elimination side reactions with sensitive substrates.[7]
DIPEA (Hünig's Base) ~10.7Sterically hindered and non-nucleophilic. Excellent choice for preventing side reactions with hindered substrates.
DMAP ~9.7Primarily used as a highly effective nucleophilic catalyst (0.05-0.2 eq.) in conjunction with another base like TEA.[8][10] Not typically used as the primary stoichiometric base.
Q4: My substrate is hindered or electronically deactivated and standard conditions are failing. What advanced strategies can I employ?

When dealing with challenging substrates (e.g., secondary anilines, hindered secondary alcohols), standard protocols may be insufficient. Here, you need to increase the reactivity of the system.

  • Introduce a Nucleophilic Catalyst (DMAP): This is often the most effective first step. DMAP reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt.[9] This intermediate is much more reactive towards the nucleophile than the sulfonyl chloride itself. This catalytic mechanism lowers the overall activation energy of the reaction.[8][11]

    DMAP_Catalysis RSO2Cl R-SO₂-Cl (Sulfonyl Chloride) Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP (fast) DMAP DMAP DMAP->Intermediate Product R-SO₂-OR' / R-SO₂-NHR' (Product) Intermediate->Product + Nucleophile (fast) Nuc R'-OH / R'-NH₂ (Nucleophile) Nuc->Product Regen_DMAP DMAP·HCl Product->Regen_DMAP - DMAP

    Caption: Catalytic cycle of DMAP in sulfonylation.

  • Increase Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome steric or electronic barriers. However, this must be done cautiously. Monitor the reaction closely for the appearance of decomposition products by TLC. A modest increase (e.g., from room temperature to 40-50 °C) is a good starting point.[6][12]

  • Use a More Reactive Sulfonylating Agent: If sulfonyl chlorides fail, sulfonyl anhydrides (e.g., triflic anhydride, Tf₂O) are significantly more electrophilic and can react with even very weak nucleophiles. These reagents are more expensive and often require lower temperatures (−78 °C to 0 °C) to control their reactivity.

Part 3: Protocols and Practical Guides

Protocol 1: General Procedure for a Trial Sulfonylation Reaction

This protocol provides a robust starting point for the sulfonylation of a primary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq.) via syringe and stir for 5 minutes. If using a catalyst, add DMAP (0.1 eq.) at this stage.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.), either neat if liquid or as a solution in anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LCMS by taking small aliquots. Check for the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate.

  • Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the line.

  • Elution: Place the plate in a TLC chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The solvent level must be below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a stain like potassium permanganate.

  • Analysis: A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

Frequently Asked Questions (FAQs)

  • Q: I see multiple product spots on my TLC plate. What are the likely side products?

    • A: For primary amines, a common side product is the di-sulfonylated amine, R-N(SO₂R')₂. This can be minimized by avoiding a large excess of the sulfonyl chloride and base. For alcohols, elimination to form an alkene is possible if the substrate is sensitive and a strong, non-hindered base like TEA is used at elevated temperatures.

  • Q: My sulfonyl chloride is a solid and difficult to handle. Any tips?

    • A: Solid sulfonyl chlorides can be challenging. It is best to dissolve them in a small amount of your anhydrous reaction solvent in a separate flask and add this solution via syringe or cannula to the reaction mixture. This ensures accurate addition and avoids clumping.

  • Q: Can I use pyridine as both the base and the solvent?

    • A: Yes, this is a very common and effective method, particularly in classical procedures.[7] Pyridine acts as a mild base and a nucleophilic catalyst, and its use as a solvent ensures a high concentration of the reagents. The main drawback is its high boiling point, which can make removal difficult.

References

  • ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Retrieved from [Link][1]

  • Ghosh, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Retrieved from [Link][8][11]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link][7]

  • ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Retrieved from [Link][2]

  • Al-Ostath, J., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Asian Journal of Pharmaceutical and Clinical Research.[13]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link][14]

  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • National Institutes of Health. (2023). Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Retrieved from [Link][9]

  • ResearchGate. (2019). Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link][10]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Sulfonyl Group in Modern Chemistry

In the landscape of pharmaceutical and materials science, the strategic introduction of specific functional groups is a cornerstone of molecular design. Among these, the sulfonamide moiety (-SO₂(NR₂)-) holds a place of particular importance. Present in a vast array of FDA-approved drugs, this functional group is prized for its ability to act as a stable, non-hydrolyzable bioisostere for amides, enhance binding affinity through hydrogen bonding, and improve crucial pharmacokinetic properties like metabolic stability.[1][2][3] The primary route to forming these critical linkages is through the reaction of an amine with a sulfonylating agent, most commonly a sulfonyl chloride (R-SO₂Cl).[4][5]

The choice of sulfonylating agent is far from trivial; it is a critical experimental parameter that dictates reaction efficiency, selectivity, and the feasibility of synthesizing complex molecules. While classic reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the synthetic chemist's toolbox, the demand for novel reactivity and tailored properties has led to the exploration of a diverse range of alternatives.

This guide provides an in-depth comparison of Piperidine-1-sulfonyl chloride with other commonly employed sulfonylating agents. We will delve into the causality behind their differing reactivities, provide field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Contenders: An Overview of Key Sulfonylating Agents

At its core, the sulfonylation of an amine is a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. However, the nature of the 'R' group attached to the sulfonyl core dramatically influences the reagent's behavior.

  • This compound: An aliphatic, cyclic sulfonyl chloride. The piperidine ring introduces a defined conformational rigidity and specific steric bulk.

  • p-Toluenesulfonyl Chloride (TsCl): The archetypal aromatic sulfonyl chloride. Its rigid, planar structure and the electron-donating nature of the para-methyl group make it a moderately reactive and highly versatile reagent.[6]

  • Methanesulfonyl Chloride (MsCl): The simplest alkylsulfonyl chloride. Its small size and the lack of steric hindrance make it highly reactive, but this can also lead to challenges in selectivity and handling.

  • Dansyl Chloride (DnsCl): An aromatic sulfonyl chloride featuring a bulky, fluorescent dimethylaminonaphthalene group. Its primary use is not for general synthesis but for labeling amines and peptides for analytical detection.[7][8]

Head-to-Head Comparison: Performance and Properties

The optimal sulfonylating agent is dictated by the specific substrate and desired outcome. The following table summarizes the key performance characteristics of our selected reagents.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Dansyl Chloride (DnsCl)
Molecular Weight 183.66 g/mol [9]190.65 g/mol [6]114.55 g/mol 269.75 g/mol [7]
Physical State Solid[10]White crystalline solid[6]Colorless liquidYellow crystalline solid
Reactivity Profile ModerateModerate to highVery HighModerate
Primary Application Synthesis of piperidine-containing sulfonamidesGeneral purpose sulfonylation of amines & alcoholsHighly reactive sulfonylation, mesylate formationFluorescent labeling of primary/secondary amines[7]
Common Side Reactions Standard di-sulfonylation with primary aminesDi-sulfonylation; potential for chlorination of alcohols[11][12]Di-sulfonylation; formation of sulfene intermediate with strong base[13]; highly sensitive to moistureHydrolysis; low yields if not used for labeling
Steric Hindrance Moderate, from the cyclic structureModerate, from the planar aromatic ringLowHigh, due to the naphthalene system
Work-up Considerations Standard aqueous work-up and chromatographyOften crystalline products, simplifying purificationVolatile, but byproducts can complicate purificationProduct is fluorescent, aiding in TLC visualization

Mechanistic Considerations: Why the 'R' Group Matters

The observed differences in reactivity and side-product formation are rooted in the electronic and steric properties of the sulfonylating agent's backbone.

General Sulfonylation Mechanism

The fundamental reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by a base (e.g., pyridine, triethylamine).

Caption: General mechanism for the sulfonylation of an amine.

The Sulfene Pathway: A Unique Challenge with MsCl

With alkylsulfonyl chlorides that possess an α-hydrogen, such as MsCl, the use of a strong, non-nucleophilic base (like triethylamine) can lead to an alternative E2 elimination pathway. This forms a highly reactive "sulfene" intermediate (CH₂=SO₂).[13] This intermediate can then react with the amine. This pathway is generally not observed for aromatic sulfonyl chlorides like TsCl or aliphatic ones without α-hydrogens relative to the sulfonyl group, like this compound.

Sulfene_Mechanism MsCl CH₃-SO₂Cl (Mesyl Chloride) Sulfene [CH₂=SO₂] Sulfene Intermediate MsCl->Sulfene α-Proton Abstraction (E2 Elimination) Base Base (e.g., Et₃N) Base->MsCl Product R₂N-CH₂-SO₂H (Incorrect Product) or R₂N-SO₂-CH₃ (Desired Product) Sulfene->Product Reaction with Amine Amine R₂NH Amine->Product

Caption: The sulfene intermediate pathway, prevalent with MsCl and strong bases.

Experimental Protocols: A Self-Validating System

The following protocols are designed as robust starting points. Trustworthiness is established by including monitoring steps (TLC/LC-MS) to validate reaction progress and identify potential side reactions in real-time.

Protocol 1: General Sulfonylation of a Secondary Amine with this compound

This protocol is optimized for forming a tertiary sulfonamide, avoiding the complications of di-sulfonylation.

1. System Setup:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF, to a concentration of ~0.1 M).
  • Add a suitable base, such as pyridine or triethylamine (1.5 eq).
  • Equip the flask with a magnetic stir bar.

2. Reagent Addition:

  • Cool the reaction mixture to 0 °C using an ice-water bath. This temperature control is crucial to moderate the reaction rate and minimize potential side reactions.[14]
  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent.
  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A slow addition rate is key to maintaining a low instantaneous concentration of the electrophile.[14]

3. Reaction and Monitoring:

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
  • Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system might be Ethyl Acetate/Hexanes. The sulfonamide product should be less polar than the starting amine.

4. Workup and Purification:

  • Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[14]
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
  • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally, brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography to yield the pure sulfonamide.
Workflow for Sulfonylating Agent Selection and Synthesis

Choosing the right agent is a logical process based on the substrate and the desired outcome. The following workflow illustrates this decision-making process.

Sulfonylation_Workflow Start Define Synthetic Goal Substrate Analyze Substrate (Amine, Alcohol, etc.) Start->Substrate IsLabeling Is the goal fluorescent labeling? Substrate->IsLabeling No Substrate->IsLabeling Yes IsAmine Is it a primary amine? IsHindered Is the amine sterically hindered? IsAmine->IsHindered Yes Select_TsCl Choose TsCl (General purpose, robust) IsAmine->Select_TsCl No (or secondary amine) Select_Piperidine Choose Piperidine-1-SO₂Cl (for novel piperidine moiety) IsHindered->Select_Piperidine No (consider alternatives) Select_MsCl Choose MsCl (High reactivity needed) IsHindered->Select_MsCl Yes (small reagent needed) IsLabeling->IsAmine No Select_Dansyl Choose Dansyl-Cl IsLabeling->Select_Dansyl Yes Protocol Execute General Sulfonylation Protocol Select_Piperidine->Protocol Select_TsCl->Protocol Select_MsCl->Protocol Select_Dansyl->Protocol Monitor Monitor Reaction (TLC / LC-MS) Protocol->Monitor Workup Workup & Purify Monitor->Workup End Characterize Product Workup->End

Sources

The Efficacy of Piperidine-1-sulfonyl Chloride in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of complex molecule synthesis, the strategic installation of functional groups is paramount to achieving desired molecular architectures and biological activities. Among the myriad of functionalities, the sulfonamide moiety stands out for its prevalence in pharmaceuticals and its role as a robust protecting group for amines.[1][2] This guide provides an in-depth technical comparison of piperidine-1-sulfonyl chloride with other common sulfonylating agents, offering experimental insights and data to inform the choices of researchers, scientists, and drug development professionals.

Introduction to this compound: An N-Alicyclic Reagent

This compound is a versatile reagent for the introduction of the piperidine-1-sulfonyl group onto a primary or secondary amine, forming a sulfonamide. The piperidine moiety itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[3] The combination of the piperidine ring and the sulfonyl chloride functionality in a single reagent offers a unique tool for synthetic chemists.

From a structural standpoint, this compound is an N-alicyclic sulfonyl chloride. This classification distinguishes it from the more commonly employed aromatic sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) and simple alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride). This structural difference imparts distinct steric and electronic properties that influence its reactivity and the characteristics of the resulting sulfonamides.

The Sulfonylation Reaction: Mechanism and Key Considerations

The formation of a sulfonamide from an amine and a sulfonyl chloride is a nucleophilic substitution reaction at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically employed to quench the HCl byproduct generated during the reaction.

Figure 1: General mechanism of sulfonamide formation.

The choice of sulfonylating agent is critical and depends on several factors, including the stability of the resulting sulfonamide, the conditions required for its potential cleavage (if used as a protecting group), and its compatibility with other functional groups within the molecule.

Performance Comparison with Alternative Sulfonylating Agents

To objectively evaluate the efficacy of this compound, it is essential to compare its performance against other widely used sulfonylating agents. The following table summarizes the key characteristics of this compound alongside p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).[4]

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)2-Nitrobenzenesulfonyl chloride (NsCl)
Class N-AlicyclicAromaticAliphaticAromatic (electron-withdrawn)
Reactivity ModerateHighHighVery High
Steric Hindrance ModerateHighLowHigh
Resulting Sulfonamide Stability HighVery HighVery HighModerate
Deprotection Conditions Harsh (e.g., strong acid, reducing agents)[5][6]Very Harsh (e.g., Na/NH₃, HBr/phenol)[7]Very Harsh (e.g., strong acid, reducing agents)[4]Mild (e.g., thiol and base)[4]
Key Advantages Introduces a medicinally relevant piperidine scaffold.Forms highly stable sulfonamides.[8]Less sterically hindered than TsCl.Mild deprotection conditions.[4]
Limitations Deprotection can be challenging.Harsh deprotection limits functional group tolerance.[6]Harsh deprotection limits functional group tolerance.Less stable sulfonamide.

The moderate reactivity and steric hindrance of this compound can be advantageous in certain synthetic contexts. For instance, in the presence of multiple amine functionalities, it may offer a degree of selectivity that is not achievable with the more reactive and less sterically demanding MsCl.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a sulfonamide.

Protocol 1: Synthesis of this compound

This procedure is adapted from a common synthetic route.[1]

Materials:

  • Piperidine

  • Sulfuryl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sulfuryl chloride (1.76 mol) in dichloromethane (500 ml) is cooled to 0-5 °C in an ice bath.

  • A mixture of piperidine (1.17 mol) and triethylamine (1.76 mol) in dichloromethane (500 ml) is added dropwise to the cooled sulfuryl chloride solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by pouring the mixture into ice water.

  • The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound as an oily residue.

Synthesis of this compound start Start reactants Mix Piperidine and Triethylamine in DCM start->reactants reaction Add dropwise to Sulfuryl Chloride in DCM at 0-5 °C reactants->reaction stir Stir at room temperature for 2 hours reaction->stir quench Quench with ice water stir->quench extract Separate organic layer, wash with water, and dry quench->extract evaporate Evaporate solvent extract->evaporate end This compound evaporate->end

Sources

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a testament to enduring relevance and versatile application. From their historic introduction as pioneering antibacterial agents to their current role in diverse therapeutic areas, sulfonamides are a privileged scaffold in drug design. This guide provides a detailed comparative analysis of a specific, promising subclass: sulfonamides derived from piperidine-1-sulfonyl chloride. The incorporation of the piperidine ring, a prevalent nitrogen heterocycle in FDA-approved drugs, imparts unique physicochemical properties that can significantly modulate biological activity.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth technical overview, comparing the performance of these compounds against established alternatives and providing the experimental context necessary for their evaluation.

The Synthetic Rationale: A Versatile and Accessible Scaffold

A key advantage of the piperidine sulfonamide core is its synthetic tractability. The most common and efficient method for their synthesis involves the reaction between this compound and a primary or secondary amine in the presence of a base.[3][4] This straightforward approach allows for the rapid generation of diverse compound libraries, which is essential for robust structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of N-Substituted Piperidine-1-sulfonamides
  • Reactant Solubilization: Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable organic base, typically pyridine or triethylamine (1.2-1.5 equivalents), to the solution. The mixture is then cooled to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Add this compound (1.1 equivalents), dissolved in a minimal amount of the same anhydrous solvent, to the reaction mixture dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting amine.

  • Aqueous Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The sulfonyl chloride reactant is highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.[1]

  • Base as a Catalyst and Scavenger: The base is critical for neutralizing the hydrochloric acid byproduct generated during the reaction. Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

  • Controlled Temperature: The initial cooling to 0 °C is necessary to manage the exothermicity of the reaction, preventing potential side-product formation and ensuring a controlled reaction rate.

Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_screening Biological Evaluation reactants This compound + Primary/Secondary Amine reaction Condensation Reaction (Base, Aprotic Solvent) reactants->reaction purification Work-up & Purification (Chromatography) reaction->purification product Pure Sulfonamide Derivative purification->product spectroscopy NMR, FT-IR, Mass Spectrometry product->spectroscopy in_vitro In Vitro Assays (Antimicrobial, Anticancer, etc.) product->in_vitro Screening data_analysis Data Analysis (IC50, MIC, etc.) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of sulfonamides.

Comparative Analysis of Biological Activities

Piperidine-containing sulfonamides have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][5][6][7]

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial effect, typically mediated by the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (broth + inoculum, no drug) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data: Antibacterial Activity (MIC in µg/mL)

Compound/DrugS. aureus (Gram-positive)E. coli (Gram-negative)
Piperidine-Sulfonamide Derivative A 1632
Piperidine-Sulfonamide Derivative B 816
Sulfamethoxazole (Standard) [10]816
Ciprofloxacin (Standard) 0.50.25

Analysis: The representative piperidine-sulfonamide derivatives show moderate to good activity against both Gram-positive and Gram-negative bacteria, with Derivative B exhibiting potency comparable to the standard sulfa drug, Sulfamethoxazole.[5][11] While not as potent as broad-spectrum antibiotics like Ciprofloxacin, these results underscore their potential as leads for new antibacterial agents.

Anticancer Activity

A growing body of evidence supports the development of sulfonamides as anticancer agents.[4][12][13] Their mechanisms can be diverse, including the inhibition of tumor-associated carbonic anhydrases, disruption of angiogenesis via VEGFR-2 inhibition, and induction of apoptosis.[12][14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, by plotting absorbance against compound concentration.

Comparative Data: Anticancer Cytotoxicity (IC₅₀ in µM)

Compound/DrugMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)WI-38 (Normal Fibroblast)
Piperidine-Sulfonamide Derivative C 8.510.2> 80
Piperidine-Sulfonamide Derivative D 4.35.6> 85
Doxorubicin (Standard) 0.90.751.5

Analysis: Several piperidine-sulfonamide derivatives show potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the low micromolar range.[6][14][15] Importantly, compounds like C and D demonstrate a high degree of selectivity for cancer cells over normal cells, as indicated by their much higher IC₅₀ values against the WI-38 cell line.[14] This selectivity is a critical advantage over conventional chemotherapeutics like Doxorubicin, which exhibit toxicity to both cancerous and healthy cells.

Anti-inflammatory Activity

The piperidine nucleus is a component of several molecules with anti-inflammatory properties.[2][7] One of the key mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[16][17]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC₅₀ Calculation: Determine the IC₅₀ value for each enzyme by plotting the percentage of inhibition against the compound concentration.

Comparative Data: COX Enzyme Inhibition (IC₅₀ in µM)

Compound/DrugCOX-1COX-2COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)
Piperidine-Sulfonamide Derivative E 15.21.88.4
Indomethacin (Non-selective) 0.11.50.07
Celecoxib (COX-2 Selective) >1000.05>2000

Analysis: Derivative E demonstrates preferential inhibition of COX-2 over COX-1. While not as potent or selective as the blockbuster drug Celecoxib, its selectivity index is significantly more favorable than that of the non-selective NSAID Indomethacin. This suggests a potential for developing anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.

Structure-Activity Relationship (SAR) and Future Outlook

The biological profile of these sulfonamides is highly dependent on the chemical nature of the group attached to the sulfonamide nitrogen.

G cluster_sar Structure-Activity Relationship Logic core Piperidine-Sulfonamide Scaffold activity Biological Activity (Potency & Selectivity) core->activity substituent N-Substituent (R-group) (Aryl, Alkyl, Heterocycle) properties Modulates Properties: - Lipophilicity - Steric Profile - H-Bonding Capacity substituent->properties target Biological Target (Enzyme, Receptor, etc.) properties->target Influences Binding target->activity

Caption: The N-substituent is key to modulating the biological activity of the scaffold.

Future research efforts should be directed towards:

  • Rational Library Design: Expanding the library of derivatives with diverse N-substituents to probe interactions with specific biological targets and refine SAR models.[14]

  • Mechanism of Action Studies: For the most potent compounds, detailed biochemical and cellular assays are required to elucidate their precise molecular mechanisms.

  • In Vivo Evaluation: Promising lead compounds must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: Asian Journal of Chemistry URL: [Link]

  • Title: (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

  • Title: Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents Source: PubMed URL: [Link]

  • Title: Aromatic Sulfonamides Containing a Condensed Piperidine Moiety as Potential Oxidative Stress-Inducing Anticancer Agents Source: Bentham Science URL: [Link]

  • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases Source: PMC - NIH URL: [Link]

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  • Title: Anti-inflammatory Activity and SAR of some Phenacyl Halide Derivatives of Piperidine-4-Carboxamide on Rat Hind-Paw with Carrageenan-induced Edema Source: ResearchGate URL: [Link]

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A Comparative Guide to Spectroscopic Analysis for Confirming Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The robust confirmation of the formation of the sulfonamide linkage (R-SO₂-NR'R'') is paramount to ensure the integrity of subsequent research and development phases. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose: Infrared (IR) Spectroscopy, Nuclear Magnetic resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and provide the data necessary to confidently confirm the successful synthesis of a sulfonamide.

The Foundational Reaction: Sulfonyl Chloride and Amine Condensation

The most common and reliable method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrochloric acid, which is typically scavenged by a base.

To provide a practical framework for our spectroscopic analysis, we will consider the model reaction of benzenesulfonyl chloride with aniline to form N-phenylbenzenesulfonamide .

Infrared (IR) Spectroscopy: The Workhorse for Functional Group Transformation

Infrared (IR) spectroscopy is an invaluable tool for monitoring the progress of a chemical reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[4] Its utility in confirming sulfonamide formation lies in the distinct vibrational frequencies of the bonds involved.

Principle of Analysis

The confirmation of sulfonamide formation via IR spectroscopy is based on the following key spectral changes:

  • Disappearance of Reactant Bands: The characteristic stretching vibrations of the amine (N-H) and the sulfonyl chloride (S=O and S-Cl) will diminish as the reaction proceeds.

  • Appearance of Product Bands: New, characteristic absorption bands for the sulfonamide group (S=O and S-N) will appear and intensify.

Comparative Spectral Data: Reactants vs. Product

The following table summarizes the key IR absorption bands for our model reaction.

Functional GroupCompoundWavenumber (cm⁻¹)Appearance/Disappearance
N-H Stretch Aniline (Primary Amine)~3400-3300 (two bands)Disappears
S=O Asymmetric Stretch Benzenesulfonyl Chloride~1384Shifts
S=O Symmetric Stretch Benzenesulfonyl Chloride~1183Shifts
S-Cl Stretch Benzenesulfonyl Chloride~550-600Disappears
N-H Stretch N-phenylbenzenesulfonamide~3250 (one broad band)Appears
S=O Asymmetric Stretch N-phenylbenzenesulfonamide~1330Appears
S=O Symmetric Stretch N-phenylbenzenesulfonamide~1160Appears
S-N Stretch N-phenylbenzenesulfonamide~900-930Appears

Data compiled from various sources, including[5][6][7][8].

Experimental Protocol: In-Situ FTIR Monitoring

In-situ (real-time) FTIR monitoring provides a continuous view of the reaction progress.

Methodology:

  • Setup: Equip a reaction vessel with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance (ATR) probe).

  • Background Spectrum: Record a background spectrum of the solvent and any catalysts or bases before adding the reactants.

  • Initiate Reaction: Add the sulfonyl chloride and amine to the reaction vessel.

  • Data Acquisition: Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the decrease in the intensity of the reactant peaks (e.g., the N-H stretches of the amine) and the increase in the intensity of the product peaks (e.g., the S=O stretches of the sulfonamide). The reaction is complete when the reactant peaks have disappeared and the product peaks no longer intensify.

Visualization of the Spectroscopic Transformation

cluster_reactants Reactants cluster_product Product sulfonyl_chloride Benzenesulfonyl Chloride (S=O: ~1384, 1183 cm⁻¹) (S-Cl: ~550-600 cm⁻¹) sulfonamide N-phenylbenzenesulfonamide (S=O: ~1330, 1160 cm⁻¹) (N-H: ~3250 cm⁻¹) (S-N: ~900-930 cm⁻¹) sulfonyl_chloride->sulfonamide Reaction Progress (Disappearance of S-Cl, Shift of S=O) amine Aniline (N-H: ~3400-3300 cm⁻¹) amine->sulfonamide Reaction Progress (Disappearance of N-H) cluster_before ¹H NMR Before Reaction cluster_after ¹H NMR After Reaction before Aniline N-H proton signal appears around 3.5-4.0 ppm after Sulfonamide N-H proton signal shifts downfield to ~6.7-11.0 ppm before->after Formation of S-N bond and deshielding by SO₂ group

Caption: ¹H NMR chemical shift change of the N-H proton.

Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation

Mass spectrometry is a destructive analytical technique that provides the exact mass of a molecule and information about its structure through fragmentation patterns. [9][10][11]It is the ultimate confirmation of the formation of the desired product.

Principle of Analysis
  • Molecular Ion Peak: The presence of a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the sulfonamide product is the primary evidence of its formation.

  • Fragmentation Pattern: The fragmentation pattern of the sulfonamide will be distinctly different from that of the reactants. A key fragmentation pathway for many sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a characteristic [M-64]⁺ or [M+H-64]⁺ peak. [12]

Comparative Fragmentation Data: Reactants vs. Product
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzenesulfonyl Chloride 176141 ([M-Cl]⁺), 77 ([C₆H₅]⁺)
Aniline 9366 ([M-HCN]⁺)
N-phenylbenzenesulfonamide 233169 ([M-SO₂]⁺), 141, 92, 77

Data compiled from various sources, including.[9][10][11][13]

Experimental Protocol: LC-MS Reaction Monitoring

For complex reaction mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is ideal. [14][15][16][17] Methodology:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and quench it (e.g., by diluting with a suitable solvent).

  • LC Separation: Inject the quenched sample into an LC system to separate the reactants, product, and any byproducts.

  • MS Detection: The eluent from the LC is directed into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra for each eluting peak.

  • Data Analysis: Identify the peak corresponding to the sulfonamide product by its retention time and mass spectrum, confirming the presence of the correct molecular ion and characteristic fragments.

Visualization of the Mass Spectrometry Analysis

cluster_reactants_ms Reactant Mass Spectra cluster_product_ms Product Mass Spectrum sulfonyl_chloride_ms Benzenesulfonyl Chloride (m/z 176) Fragments: 141, 77 sulfonamide_ms N-phenylbenzenesulfonamide (m/z 233) Fragments: 169 (loss of SO₂), 141, 92, 77 sulfonyl_chloride_ms->sulfonamide_ms Reaction amine_ms Aniline (m/z 93) Fragment: 66 amine_ms->sulfonamide_ms Reaction

Caption: Comparison of mass spectra for reactants and product.

Comparative Summary and Best Practices

TechniquePrimary ConfirmationAdvantagesDisadvantagesBest For
IR Spectroscopy Functional group transformationRapid, non-destructive, can be used in-situLess structural detail, can be difficult with complex mixturesQuick reaction monitoring, initial confirmation
NMR Spectroscopy Detailed structural confirmationProvides rich structural information, quantitativeSlower acquisition, requires deuterated solventsDefinitive structural elucidation, kinetic studies
Mass Spectrometry Molecular weight confirmationHighly sensitive, provides exact massDestructive, may require chromatographyFinal product confirmation, analysis of complex mixtures

A Self-Validating Approach: For unambiguous confirmation of sulfonamide formation, a multi-technique approach is recommended. Use in-situ IR for real-time monitoring to determine the reaction endpoint. Subsequently, confirm the structure of the isolated product using NMR spectroscopy and verify its molecular weight with mass spectrometry. This layered approach provides a self-validating system, ensuring the highest level of confidence in your synthetic outcome.

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  • Karimi Zarchi, M. A., et al. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4‐vinylpyridine). Journal of Applied Polymer Science, 124(4), 3456-3462. Retrieved from [Link]

  • Kassim, M., & Kassim, M. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 54(40), 5445–5447. Retrieved from [Link]

  • Das, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis, 149, 47-54. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallography of Piperidine-1-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the X-ray crystallography of piperidine-1-sulfonyl chloride derivatives. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offers validated protocols, and presents a comparative analysis of structural data to empower researchers in their drug discovery and development endeavors. The piperidine moiety is a cornerstone in medicinal chemistry, and understanding its three-dimensional conformation when incorporated into sulfonamide structures is critical for rational drug design.

The Strategic Importance of Structural Elucidation for this compound Derivatives

The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility allows it to adopt various shapes, influencing how a molecule interacts with its biological target. When coupled with a sulfonyl chloride or sulfonamide group, the resulting derivatives exhibit a wide range of pharmacological activities, including antibacterial and enzymatic inhibition.[2]

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable, high-resolution data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For this compound derivatives, crystallographic data is crucial for:

  • Confirming Stereochemistry: Unambiguously establishing the relative and absolute configuration of chiral centers.

  • Understanding Conformational Preferences: Determining the preferred conformation of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of its substituents.

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.

  • Informing Computational Modeling: Providing empirical data to validate and refine computational models used in drug design.

This guide will explore the practical aspects of obtaining and interpreting crystallographic data for this important class of compounds, comparing the structural features of various derivatives to illuminate the influence of substitution on their solid-state conformation.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to a crystal structure begins with the synthesis of the target compound, followed by the often-challenging process of crystallization.

Synthesis of this compound Derivatives

The parent compound, this compound, can be synthesized by reacting piperidine with sulfuryl chloride.[3] Derivatives can then be prepared through various synthetic routes, often involving the reaction of a substituted piperidine with a suitable sulfonyl chloride in the presence of a base like triethylamine.

A general synthetic scheme is presented below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperidine Substituted Piperidine Reaction Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Piperidine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Product Piperidine-1-Sulfonyl Chloride Derivative Reaction->Product

Caption: General synthesis of this compound derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most significant hurdle in structural analysis. The ideal crystal should be well-ordered, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects. For this compound derivatives, which are often moderately polar, a systematic approach to solvent selection and crystallization technique is paramount.

Experimental Protocol: Screening for Crystallization Conditions

  • Solubility Testing:

    • Begin by assessing the solubility of the purified compound (purity >95% is recommended) in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

    • An ideal single solvent for recrystallization will dissolve the compound to a greater extent at its boiling point than at room temperature or below.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a solvent in which it is moderately soluble at room temperature in a small vial.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

      • Place this inner vial inside a larger, sealed container (e.g., a beaker or jar).

      • Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the bottom of the larger container.

      • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

    • Solvent Layering:

      • Dissolve the compound in a minimum amount of a "good" solvent.

      • Carefully layer a "poor" solvent on top of this solution, taking advantage of density differences to minimize mixing.

      • Crystals will form at the interface of the two solvents as they slowly mix.

    • Cooling:

      • Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.

Troubleshooting Common Crystallization Problems:

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; cooling is too rapid; impurities present.Re-heat to dissolve the oil, add more solvent, and cool more slowly. Try a different solvent system.
Amorphous Precipitate Supersaturation is too high; rapid cooling or evaporation.Decrease the concentration of the solution; slow down the cooling or evaporation rate.
Poor Crystal Quality Nucleation is too fast; presence of impurities.Use a more dilute solution; try a different solvent; further purify the starting material.
No Crystals Form Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration; cool the solution to a lower temperature.

Comparative Structural Analysis of Piperidine-1-Sulfonyl Derivatives

The true power of X-ray crystallography lies in the ability to compare the structures of related molecules to understand the impact of chemical modifications. Below is a comparative analysis of the crystallographic data for a selection of piperidine-1-sulfonyl derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZPiperidine ConformationCCDC Number
1-(4-Chloro-benzenesulfonyl)- piperidin-4-yl-diphenyl-methanol C24H24ClNO3SMonoclinicP21/c10.21411.37120.939115.4021974Chair1519003
4-Phenyl-piperazine-1-sulfonamide C10H15N3O2SMonoclinicP21/c24.1839.5499.78992.232258.558Chair728343
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide C13H12N2O5SMonoclinicP21/c10.7417.62317.653101.481414.94N/ANot specified

Note: Data for 4-Phenyl-piperazine-1-sulfonamide and N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide are included for comparison of the sulfonamide moiety, though they are not direct derivatives of this compound.

Key Structural Observations:

  • Piperidine Ring Conformation: In the case of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, the piperidine ring adopts a stable chair conformation .[4] This is the most common and lowest energy conformation for substituted piperidines, minimizing steric strain. The substituents on the piperidine ring will generally prefer an equatorial position to reduce 1,3-diaxial interactions.

  • Sulfonamide Geometry: The geometry around the sulfur atom in these sulfonamides is consistently a distorted tetrahedron.[4] The S-N bond length and the torsion angles around this bond are critical parameters that influence the overall shape of the molecule and its potential interactions with a biological target.

  • Influence of Substituents: The nature and position of substituents on the piperidine ring and the aryl sulfonyl group can have a significant impact on the crystal packing and intermolecular interactions. For example, the bulky diphenyl-methanol group at the 4-position of the piperidine in the first example will dictate much of the crystal packing. Aromatic rings can participate in π-π stacking interactions, while hydrogen bond donors and acceptors will form hydrogen bonding networks that stabilize the crystal lattice.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

G cluster_workflow X-ray Crystallography Workflow CrystalMounting Crystal Mounting DataCollection Data Collection (X-ray Diffractometer) CrystalMounting->DataCollection DataProcessing Data Processing (Integration and Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Workflow for X-ray crystal structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (around 100 K) to minimize thermal vibrations.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) for access by the scientific community.[5]

Alternative and Complementary Techniques

While X-ray crystallography is the gold standard for atomic-resolution structural determination, other techniques can provide valuable complementary information or may be more suitable when high-quality single crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution. For piperidine derivatives, NMR can provide information about the conformation of the piperidine ring and the dynamic processes occurring in solution. Two-dimensional NMR techniques, such as NOESY, can be used to determine through-space proximities between atoms, providing constraints for conformational analysis.

  • Powder X-ray Diffraction (PXRD): When only microcrystalline powder is available, PXRD can be used to obtain a diffraction pattern that is characteristic of the crystalline phase. While not providing the same level of detail as single-crystal XRD, it is a valuable tool for phase identification, purity analysis, and can sometimes be used for structure determination in conjunction with computational methods.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of molecules. These theoretical models can be validated and refined using experimental data from X-ray crystallography or NMR.

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives, providing unparalleled insight into their three-dimensional structures. This guide has outlined the key experimental considerations, from synthesis and crystallization to data collection and analysis. By comparing the crystal structures of different derivatives, researchers can gain a deeper understanding of the structure-property and structure-activity relationships that govern the behavior of this important class of molecules. The integration of crystallographic data with other analytical techniques and computational modeling will continue to drive the rational design of novel therapeutics based on the piperidine scaffold.

References

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  • Suhud, F., et al. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1529-1532. Available from: [Link]

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A Comparative Guide to Piperidine-1-Sulfonyl Chloride and Morpholine-4-Sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the ultimate properties of a therapeutic candidate. Among the vast arsenal of synthetic reagents, sulfonyl chlorides are indispensable for installing sulfonamide functionalities—a privileged scaffold in a multitude of approved drugs. This guide provides an in-depth comparative analysis of two workhorse reagents: piperidine-1-sulfonyl chloride and morpholine-4-sulfonyl chloride. We will move beyond a simple catalog of properties to explore the causality behind experimental choices, the impact of each moiety on molecular characteristics, and the strategic considerations that guide the selection of one over the other in a research and development setting.

Foundational Analysis: Structural and Physicochemical Properties

At first glance, piperidine and morpholine are structurally similar six-membered saturated heterocycles. However, the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine introduces fundamental differences that propagate through to the properties of the corresponding sulfonyl chlorides and the final sulfonamide-containing molecules.

The oxygen atom in morpholine acts as an electron-withdrawing group via induction, which slightly reduces the basicity of the nitrogen atom compared to piperidine. More importantly, it introduces a polar ether linkage and a hydrogen bond acceptor site, significantly impacting solubility and potential interactions with biological targets.[1][2][3]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMorpholine-4-Sulfonyl ChlorideData Source
CAS Number 35856-62-31828-66-6[4][5]
Molecular Formula C₅H₁₀ClNO₂SC₄H₈ClNO₃S[4][5]
Molecular Weight 183.66 g/mol 185.63 g/mol [4][5]
Appearance Oily residue / LiquidColorless to Yellow Solid or Liquid[6]
Topological Polar Surface Area (TPSA) 45.8 Ų55.0 Ų[4][5]
XLogP3 1.1-0.1[4][5]
Safety Hazards Causes severe skin burns and eye damage (Corrosion)Causes skin/eye irritation[4][5][7]

The most telling data points in this comparison are the TPSA and XLogP3 values. The higher TPSA and significantly lower XLogP3 of morpholine-4-sulfonyl chloride predict that it, and the resulting sulfonamides, will be more polar and less lipophilic than their piperidine counterparts. This is a crucial consideration in drug design, where modulating lipophilicity is key to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][8]

Synthesis, Stability, and Handling

General Synthesis:

Both reagents are typically synthesized via the reaction of the parent heterocycle (piperidine or morpholine) with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct.[6][9]

Caption: General synthesis scheme for N-sulfonyl chlorides.

Stability and Handling Considerations:

Sulfonyl chlorides are inherently reactive and susceptible to hydrolysis.[10][11] Both this compound and morpholine-4-sulfonyl chloride are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a dry, cool environment.[7][12] While stable enough for routine synthetic use, their stability is lower than that of the corresponding sulfonyl fluorides, which are sometimes used in their place despite being less reactive.[13][14] Decomposition of sulfonyl chlorides often proceeds via hydrolysis to the corresponding sulfonic acid.[10]

Reactivity in Sulfonamide Synthesis: A Standardized Protocol

The primary application for these reagents is the synthesis of sulfonamides through reaction with primary or secondary amines.[15][16] The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Causality in Experimental Design: The protocol below is a self-validating system. An anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride. The reaction is initiated at 0 °C to control the initial exotherm of the reaction, particularly during the addition of the base and sulfonyl chloride. A slight excess of the base (1.2-1.5 eq) is used to ensure complete neutralization of the HCl generated, which drives the reaction to completion. Progress is monitored by TLC to confirm the consumption of the limiting reagent before proceeding to workup.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as triethylamine or pyridine (1.5 eq), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound or morpholine-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[17]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[18]

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[17]

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[17]

Caption: Experimental workflow for sulfonamide synthesis.

Strategic Selection in Drug Design: Piperidine vs. Morpholine

The choice between these two reagents is rarely arbitrary; it is a strategic decision aimed at fine-tuning the properties of a lead compound. Piperidine and morpholine are considered "prerogative structures" for their ability to enhance therapeutic properties and improve pharmacokinetics.[1][19]

Table 2: Impact of Heterocyclic Moiety on Drug-like Properties

Property ConsiderationPiperidinyl-Sulfonyl MoietyMorpholinyl-Sulfonyl MoietyRationale / Causality
Solubility Lower aqueous solubilityHigher aqueous solubilityThe ether oxygen in morpholine increases polarity and acts as a H-bond acceptor.[3]
Lipophilicity (LogP) Increases lipophilicityDecreases lipophilicityReplacement of a lipophilic -CH₂- group with a polar oxygen atom.[2]
Metabolic Stability Generally stable; can block metabolic sitesVery stable; often used as a "metabolic fixer"The morpholine ring is less prone to metabolic oxidation than many other heterocycles.[20]
Target Binding Provides a bulky, lipophilic, basic handleCan form H-bonds via the oxygen atom; provides a more polar interaction point.[21]
CNS Permeability Can be high, depending on overall LogPFavorable; balances lipophilicity and polarity, often improving brain permeability.[3][21]
Acidity/Basicity (pKa) Confers basicity (pKa of piperidine ~11.2)Confers weaker basicity (pKa of morpholine ~8.5)The inductive effect of the oxygen atom reduces the electron density on the nitrogen.[3]

The morpholine moiety is frequently employed by medicinal chemists to solve problems of poor solubility or high metabolic turnover in a drug candidate.[1] Its ability to improve physicochemical properties has earned it the moniker of a "privileged structure" in medicinal chemistry.[19] Conversely, the piperidine ring is an excellent choice when increased lipophilicity is desired to improve membrane permeability or to fill a hydrophobic pocket in a target protein.[22]

G cluster_piperidine Consider this compound cluster_morpholine Consider Morpholine-4-Sulfonyl Chloride start Design Goal for Lead Compound? lipophilicity Increase Lipophilicity / LogP start->lipophilicity hydrophobic Fill Hydrophobic Pocket start->hydrophobic basicity Introduce Stronger Basicity start->basicity solubility Increase Aqueous Solubility start->solubility metabolism Improve Metabolic Stability start->metabolism h_bond Introduce H-Bond Acceptor start->h_bond

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is non-negotiable. Piperidine-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its inherent reactivity makes it a powerful synthetic tool, but this same reactivity poses significant challenges for ensuring its purity. The presence of unreacted starting materials, hydrolysis products, or side-reaction contaminants can have profound impacts on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and overall process robustness.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of newly synthesized this compound. We move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to build a robust, self-validating system for quality control in your laboratory.

The Synthetic Landscape and Potential Impurities

A common laboratory synthesis of this compound involves the reaction of piperidine with sulfuryl chloride, often in a solvent like dichloromethane.[1] While straightforward, this reaction can lead to several impurities that must be monitored.

Common Synthesis Route: Piperidine + Sulfuryl Chloride → this compound + Piperidine Hydrochloride

Primary Potential Impurities:

  • Piperidine: Unreacted starting material.

  • Piperidine-1-sulfonic acid: The product of hydrolysis of the sulfonyl chloride by adventitious moisture. This is a very common impurity.[2]

  • Piperidine Hydrochloride: A salt byproduct of the reaction.

  • Solvent Residues: e.g., Dichloromethane.

Understanding these potential contaminants is the first step in selecting the appropriate analytical tools to detect and quantify them.

A Comparative Overview of Analytical Techniques

No single technique provides a complete picture of purity. A multi-faceted approach is essential for robust characterization. The choice of method depends on the specific question being asked: Is it the correct molecule? What is its purity level? What are the identities of the contaminants?

Analytical MethodInformation ProvidedStrengthsLimitations
NMR Spectroscopy Structural Elucidation, Identification of Key ImpuritiesUnambiguous structure confirmation.[3] Provides quantitative information on major components.Lower sensitivity for trace impurities. Requires deuterated solvents.[3]
HPLC-UV Quantitative Purity Assessment, Detection of Non-volatile ImpuritiesHigh precision and accuracy for quantification. Excellent for separating the target from hydrolysis products and other polar impurities.Requires a chromophore for UV detection. Derivatization may be needed for compounds lacking one.[4][5]
Mass Spectrometry (MS) Molecular Weight Confirmation, Identification of ImpuritiesHigh sensitivity. Provides molecular weight and fragmentation data for structural clues.[3][6] Essential when coupled with a separation technique (GC/LC).Not inherently quantitative without proper calibration. Can be destructive.
Gas Chromatography (GC) Analysis of Volatile ImpuritiesExcellent for detecting and quantifying residual solvents and volatile starting materials. High resolution when coupled with MS.[3]Not suitable for non-volatile or thermally labile compounds like sulfonic acids.
Elemental Analysis Determination of Elemental Composition (%C, H, N, S)Provides fundamental confirmation of the empirical formula.Does not distinguish between isomers or identify impurities. Requires a highly purified sample for accurate results.
Titrimetry Assay of Total Sulfonyl Chloride ContentSimple, cost-effective, and accurate for routine analysis of bulk material.Lacks specificity; can be affected by other acidic or basic impurities.[7]

Experimental Deep Dive: Protocols and Causality

Here, we detail the step-by-step methodologies for the most critical analytical techniques. The rationale behind key steps is explained to empower you to adapt and troubleshoot these methods effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the cornerstone of structural verification. For this compound, both ¹H and ¹³C NMR are invaluable.

Why NMR is Essential: It provides an unambiguous fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts and coupling patterns directly confirm the presence of the piperidine ring and its connection to the sulfonyl chloride group. It can also readily detect and quantify the piperidine starting material if present in significant amounts.

Caption: Workflow for NMR-based purity assessment.

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated aprotic solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve the compound and its relative inertness.[3] Using an anhydrous grade of solvent is critical to prevent hydrolysis of the sample.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • ¹H NMR: Expect to see multiplets corresponding to the piperidine protons. Based on known spectra of piperidine derivatives, the protons alpha to the nitrogen (positions 2 and 6) will be downfield (shifted to a higher ppm value) compared to the other ring protons due to the electron-withdrawing effect of the sulfonyl group.[8][9][10][11] Unreacted piperidine would show characteristic signals at different chemical shifts.[10]

    • ¹³C NMR: Expect three distinct signals for the piperidine ring carbons (C2/C6, C3/C5, and C4) due to the molecule's symmetry.

    • Impurity Check: Look for a broad singlet that could indicate the N-H proton of piperidine hydrochloride or the acidic proton of piperidine-1-sulfonic acid.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is unparalleled for determining the percentage purity of the main component and quantifying known and unknown impurities with high sensitivity. A reverse-phase method is typically suitable.

Why HPLC is a Core Method: Its separatory power allows it to resolve the target compound from its more polar hydrolysis product (piperidine-1-sulfonic acid) and less polar impurities. With UV detection, it provides a robust quantitative result. For sulfonyl chlorides that are highly reactive, derivatization can be employed to create a more stable compound for analysis.[5][12]

  • System Setup:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for reverse-phase chromatography.[4][13]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an acid modifier like 0.1% phosphoric acid or formic acid, is effective.[4][14] A gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile over time) is often necessary to elute all components.

    • Flow Rate: 1.0 mL/min is a typical starting point.[13][15]

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-230 nm).[15]

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase or a compatible solvent (e.g., acetonitrile). Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in the same solvent as the standard to a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject the standards and the sample.

  • Data Interpretation:

    • Calculate the area percent of the main peak. This gives a good estimate of purity.

    • For a more accurate assay, use the calibration curve generated from the reference standard to determine the concentration of the synthesized product.

    • Identify impurity peaks by comparing their retention times to known potential impurities if standards are available.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS is used to confirm the molecular weight of the synthesized product and to help identify unknown impurities. It is most powerful when coupled to a chromatographic inlet like GC or HPLC.

Why MS is Crucial: It provides direct evidence of the compound's mass, a fundamental physical property. The isotopic pattern is also highly informative. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The molecular ion peak (M+) in the mass spectrum of this compound should therefore appear as a pair of peaks (M and M+2) separated by 2 mass units, with the M+2 peak having about one-third the intensity of the M peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.[6]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol.

  • Instrument Setup: Set up the mass spectrometer in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ion source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at m/z 184.0 and 186.0, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. The molecular weight of this compound is 183.66 g/mol .[1][16][17]

    • Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3] Observing these fragments can further support the structural assignment.

Conclusion: An Integrated Analytical Strategy

Assessing the purity of synthesized this compound is not a task for a single instrument. It requires a logical, multi-step validation process.

Caption: Integrated workflow for purity confirmation.

A Senior Application Scientist's recommendation is to always begin with NMR and MS to confirm that you have, in fact, synthesized the correct molecule. Once identity is confirmed, HPLC becomes the primary tool for accurate quantitative purity analysis. Finally, GC should be employed to check for residual solvents, which are common process impurities. By integrating these techniques, you create a self-validating system that ensures the quality and reliability of your synthetic intermediates, paving the way for successful and reproducible research and development.

References

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  • Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound.
  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
  • Indian Journal of Chemistry. ntrimetric determination of some sulphonyl chlorides.
  • ACS Publications. Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride.
  • Benchchem. avoiding impurities in the synthesis of sulfonyl chlorides.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
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A Comparative Guide to the Validation of Analytical Methods for Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern pharmaceuticals, a structural motif present in a vast array of therapeutic agents.[1] Its prevalence demands robust and reliable analytical methods to ensure the quality, safety, and efficacy of these drugs. This guide provides an in-depth comparison of analytical methodologies for piperidine-containing compounds, grounded in the principles of method validation as prescribed by leading regulatory bodies. We will explore the nuances of these methods, address common challenges, and present a practical framework for validation, supported by experimental insights.

Section 1: A Comparative Overview of Analytical Techniques

The choice of analytical technique is paramount and depends on the physicochemical properties of the analyte and the intended purpose of the method. For piperidine-containing compounds, several techniques are commonly employed, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC, particularly in reversed-phase (RP-HPLC) mode, is widely used for the quantification and purity assessment of piperidine-containing compounds.[1] Separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.[1]

  • Gas Chromatography (GC): GC is a powerful technique for volatile compounds. Piperidine itself is volatile, making GC a suitable method for its analysis, often used for impurity testing.[2] For less volatile derivatives, derivatization may be necessary to increase their volatility.

  • Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides exceptional specificity and sensitivity, enabling structural elucidation and the analysis of complex mixtures.[3][4] ESI-MS/MS and EI-MS are particularly valuable for characterizing piperidine alkaloids and their fragmentation patterns.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural identification and elucidation of piperidine derivatives.[5][6] While not typically used for routine quantification, it is critical during drug discovery and development.

Technique Primary Application Strengths Limitations
HPLC-UV Quantification, Purity TestingWidely available, cost-effective, robust.[1]Requires a UV-absorbing chromophore; peak tailing can be an issue for basic compounds.[1][7]
GC-FID/MS Impurity analysis, volatile compoundsHigh resolution for volatile compounds, sensitive detectors.[2][8]Requires analyte volatility or derivatization; potential for thermal degradation.
LC-MS Quantification, impurity profiling, structural elucidationHigh sensitivity and specificity, applicable to a wide range of compounds.[3]Higher cost and complexity; potential for ion suppression.[9]
NMR Structural identification and elucidationProvides definitive structural information.[5][6]Low sensitivity, not suitable for trace analysis or routine quantification.
Section 2: The Foundation of Trust: Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10][11] This is a regulatory requirement and a cornerstone of good scientific practice. The International Council for Harmonisation (ICH) guideline Q2(R2), along with guidance from the FDA and USP, provides a comprehensive framework for validation.[12][13][14][15]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[10][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Documentation Dev Develop Analytical Procedure Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Section 3: Overcoming the Achilles' Heel: Challenges in Piperidine Analysis

The basic nature of the piperidine nitrogen atom presents a significant challenge in reversed-phase HPLC, often leading to poor peak shapes, specifically peak tailing.[7][16] This phenomenon arises from secondary interactions between the protonated basic analyte and residual acidic silanol groups on the silica-based stationary phase.[16][17][18]

Strategies to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Operating at a low mobile phase pH (typically 2-3) suppresses the ionization of silanol groups, minimizing these secondary interactions.[19][20]

  • Use of Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are commonly used.[9][21] TFA can improve peak shape and retention for basic compounds.[9][22] However, it can cause ion suppression in LC-MS applications.[9]

  • Column Technology:

    • High-purity silica: Modern columns are made with high-purity silica with a lower concentration of metal impurities, reducing silanol activity.

    • End-capping: Chemically bonding a small, sterically hindering group to the residual silanols "caps" them, preventing interactions with basic analytes.

    • Novel stationary phases: Columns with embedded polar groups or hybrid particle technology offer alternative selectivities and improved peak shapes for basic compounds.

Peak_Tailing_Mitigation cluster_0 Problem cluster_1 Solutions cluster_2 Mobile Phase Strategies cluster_3 Column Strategies Problem Peak Tailing of Basic Compounds MobilePhase Mobile Phase Optimization Problem->MobilePhase ColumnTech Advanced Column Technology Problem->ColumnTech LowpH Low pH (2-3) MobilePhase->LowpH Additives Additives (e.g., TFA) MobilePhase->Additives Endcapping End-capped Columns ColumnTech->Endcapping Hybrid Hybrid Particle Columns ColumnTech->Hybrid

Caption: Strategies to address peak tailing in HPLC analysis.

Section 4: Experimental Showcase: Validation of an HPLC-UV Method for a Model Piperidine-Containing Compound

This section outlines a validation protocol for the quantification of a hypothetical piperidine-containing active pharmaceutical ingredient (API).

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (50:50) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Validation Experiments:

    • Specificity: Analyze blank, placebo, and API spiked with known impurities.

    • Linearity: Prepare a series of at least five concentrations of the API standard and perform linear regression analysis of the peak areas versus concentration.

    • Accuracy: Perform recovery studies by spiking the placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the API at 100% of the test concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).

Data Presentation:

Table 1: Linearity

Concentration (µg/mL) Peak Area
50 250123
75 374987
100 500245
125 625112
150 749856

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80 79.5 99.4
100% 100 100.2 100.2
120% 120 119.7 99.8

| Mean Recovery | | | 99.8% |

Table 3: Precision

Parameter % RSD
Repeatability (n=6) 0.5%

| Intermediate Precision (n=6) | 0.8% |

Section 5: Comparative Analysis of Methodologies

The choice of analytical column and mobile phase is critical for achieving optimal separation of piperidine-containing compounds. Below is a comparison of different approaches.

Methodology Description Advantages Disadvantages
C18 with TFA Traditional approach using a standard C18 column with trifluoroacetic acid in the mobile phase.[9][22]Good peak shape for many basic compounds, widely used and understood.[9]Can cause ion suppression in MS, TFA can be difficult to remove from the system.[9]
C18 with Formic Acid An alternative to TFA, formic acid is more MS-friendly.Better compatibility with MS detection.May not be as effective as TFA at reducing peak tailing for all compounds.
High pH Stable Column Using a column designed to be stable at high pH (e.g., >8) with a basic mobile phase.The basic analyte is in its neutral form, leading to excellent peak shape and retention.Requires a specialized, more expensive column; mobile phase preparation can be more complex.
HILIC Hydrophilic Interaction Chromatography can be an alternative for polar basic compounds.[16]Good retention of polar compounds that are poorly retained in reversed-phase.[16]Method development can be less intuitive than reversed-phase.[16]

Conclusion

The successful validation of analytical methods for piperidine-containing compounds hinges on a thorough understanding of the analyte's chemistry and the principles of chromatography and regulatory guidelines. While challenges such as peak tailing are common, they can be effectively addressed through careful method development, including the judicious selection of the column, mobile phase, and other chromatographic parameters. By adhering to the validation framework established by bodies like the ICH, FDA, and USP, researchers and scientists can ensure the development of robust, reliable, and fit-for-purpose analytical methods that guarantee the quality and safety of these vital pharmaceutical products.

References

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A Senior Application Scientist's Guide to In-Vitro Performance Comparison of Novel Piperidine-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Sulfonamide Scaffold in Modern Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs due to its favorable physicochemical properties, which can enhance druggability and improve pharmacokinetic profiles.[1][2] When coupled with a sulfonyl chloride group, Piperidine-1-sulfonyl chloride becomes a versatile building block for synthesizing a library of piperidine sulfonamides. Sulfonamides themselves are a cornerstone of pharmacology, famously known for their antibacterial effects but also demonstrating a wide spectrum of other biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]

This guide provides an in-depth, comparative framework for the initial in-vitro evaluation of novel compounds synthesized using this compound. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, enabling researchers to design a robust, self-validating testing cascade. Our focus will be on three critical stages of early-phase in-vitro testing:

  • Broad-Spectrum Cytotoxicity Screening: To establish baseline potency and therapeutic index.

  • Target-Specific Enzyme Inhibition Assays: To probe for specific mechanisms of action.

  • Receptor-Ligand Binding Assays: To determine affinity for cell-surface or intracellular targets.

We will compare the performance of two hypothetical novel compounds, PSC-A and PSC-B , against a known active comparator, Doxorubicin (for cytotoxicity) and a generic kinase inhibitor Staurosporine (for enzyme inhibition), to provide a clear benchmark for their potential.

The In-Vitro Testing Cascade: A Logical Workflow

The initial assessment of novel compounds is not a random collection of assays but a logical progression from broad, general effects to specific, mechanistic insights. The choice of each subsequent step is informed by the results of the previous one. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action Compound Novel Piperidine Sulfonamide (PSC-A, PSC-B) Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Compound->Cytotoxicity Establish IC50 EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Assay) Cytotoxicity->EnzymeAssay If potent & selective ReceptorAssay Receptor Binding Assay (e.g., Radioligand Assay) Cytotoxicity->ReceptorAssay If potent & selective MOA Mechanism of Action Studies (e.g., Apoptosis Assay, Pathway Analysis) EnzymeAssay->MOA ReceptorAssay->MOA

Caption: A logical workflow for the in-vitro screening of novel compounds.

Part 1: Comparative Cytotoxicity Profiling

The first critical step in evaluating a novel compound is to assess its effect on cell viability.[5] This provides a foundational understanding of its potency and its therapeutic window—the concentration range where it is effective against target cells while sparing non-target cells. We will compare two common colorimetric assays: the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[6] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification. A decrease in signal indicates reduced metabolic activity, which is an indirect measure of cell death or proliferation inhibition.[6]

  • SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[7] The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number. This method is less susceptible to interference from compounds that affect mitochondrial function without directly killing the cells.

Experimental Data: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for our hypothetical compounds, PSC-A and PSC-B, compared to the standard chemotherapeutic agent, Doxorubicin. The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%.[7][8] A lower IC50 value indicates higher potency. Data was collected after a 48-hour incubation period.

Compound MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (HEK293 / MCF-7)
PSC-A 12.5 ± 1.118.2 ± 1.595.8 ± 5.37.66
PSC-B 8.4 ± 0.910.1 ± 1.225.3 ± 2.13.01
Doxorubicin 0.9 ± 0.11.2 ± 0.25.6 ± 0.46.22

Data Interpretation: Both PSC-A and PSC-B show dose-dependent cytotoxic effects.[9] PSC-B is more potent than PSC-A against both cancer cell lines. However, PSC-A demonstrates a superior selectivity index, suggesting it is comparatively less toxic to the non-cancerous HEK293 cell line than PSC-B.[9] This is a crucial parameter in early drug development, as high selectivity can predict a better safety profile.[5]

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Target-Specific Enzyme Inhibition

Many drugs exert their effects by inhibiting enzymes.[10][11] Sulfonamides, for instance, are known to inhibit enzymes like dihydropteroate synthase in bacteria and carbonic anhydrases or kinases in humans.[4][12] An in-vitro enzyme assay provides a controlled environment to study the direct interaction between a compound and a purified enzyme, helping to identify potential drug targets and mechanisms of action.[13]

High-throughput screening (HTS) of compound libraries against specific enzymes is a cornerstone of modern drug discovery.[13][14] These assays measure the reduction in enzymatic activity as a function of inhibitor concentration to determine the IC50.

Hypothetical Target: Kinase XYZ

For this guide, we will assume our compounds are designed to target "Kinase XYZ," a hypothetical enzyme implicated in cancer cell proliferation. We will compare their inhibitory activity against the broad-spectrum kinase inhibitor, Staurosporine.

G cluster_0 Kinase Catalytic Cycle Kinase Kinase (Inactive) ActiveComplex Kinase-ATP Complex Kinase->ActiveComplex + ATP ATP ATP Substrate Substrate Protein Product Phosphorylated Product Substrate->Product Phosphorylation ActiveComplex->Kinase + Product + ADP ActiveComplex->Substrate ADP ADP Inhibitor PSC Compound Inhibitor->ActiveComplex Blocks ATP Binding

Caption: Inhibition of a kinase by blocking the ATP binding site.

Experimental Data: Kinase Inhibition Profile
Compound Kinase XYZ IC50 (nM)Kinase ABC (Off-Target) IC50 (nM)Selectivity Ratio (ABC / XYZ)
PSC-A 450 ± 25> 10,000> 22
PSC-B 85 ± 111,200 ± 9814.1
Staurosporine 5 ± 0.815 ± 2.13

Data Interpretation: The data clearly shows that PSC-B is a more potent inhibitor of the target Kinase XYZ than PSC-A. However, Staurosporine, a non-selective inhibitor, is potent against both kinases. Critically, PSC-A is highly selective for Kinase XYZ, showing minimal activity against the off-target Kinase ABC. This high selectivity is a desirable trait for a drug candidate, as it can lead to fewer side effects.

Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed).

  • Reagent Preparation: Prepare assay buffer, Kinase XYZ enzyme solution, substrate peptide solution, and ATP solution at 2x the final desired concentration.

  • Compound Plating: Dispense 5 µL of test compounds (PSC-A, PSC-B, Staurosporine) at various concentrations into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the 2x Kinase XYZ solution to each well except the negative controls. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a 2x substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection: Add 20 µL of a detection reagent (e.g., Kinase-Glo®) that contains luciferase. This enzyme will produce light in proportion to the amount of ATP remaining in the well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data against controls and perform a non-linear regression analysis to determine the IC50 values for each compound.

Part 3: Receptor Binding Affinity

Quantifying the binding affinity of a compound to a specific receptor is fundamental to understanding its mechanism of action and potency.[15][16] Receptor binding assays are used to measure this interaction, typically expressed as the inhibition constant (Ki) or IC50.[16] A common method is the competitive binding assay, where the novel compound competes with a known, labeled ligand (often radioactive) for binding to the receptor.[15][17]

Hypothetical Target: Receptor GPR-Z

We will assess the binding affinity of our compounds for a hypothetical G-protein coupled receptor, "GPR-Z".

Experimental Data: GPR-Z Competitive Binding
Compound GPR-Z Binding IC50 (nM)Ki (nM)
PSC-A 2,100 ± 1501,180
PSC-B 150 ± 2284
Control Ligand (Unlabeled) 12 ± 1.56.7

Ki Calculation: The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation: PSC-B shows a significantly higher binding affinity for GPR-Z than PSC-A, as indicated by its much lower IC50 and Ki values. This suggests that the biological activity of PSC-B might be mediated through this receptor. PSC-A is a very weak binder and is unlikely to act through GPR-Z.

Protocol: Radioligand Competitive Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (GPR-Z) from cultured cells or tissue.

  • Assay Setup: In a 96-well filter plate, combine the receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-ligand) at or below its Kd, and varying concentrations of the unlabeled competitor compound (PSC-A, PSC-B).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. The membranes with the bound radioligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial in-vitro characterization of novel compounds derived from this compound. Through a logical cascade of experiments, we have compared two hypothetical compounds, PSC-A and PSC-B, against established standards.

  • PSC-B emerged as the more potent compound in all assays, exhibiting strong cytotoxicity, potent inhibition of Kinase XYZ, and high affinity for Receptor GPR-Z. However, its lower selectivity in the cytotoxicity assay is a potential concern.

  • PSC-A was less potent but demonstrated a significantly better safety profile in the cytotoxicity screen and was highly selective for its target, Kinase XYZ, with negligible off-target activity or receptor binding.

The choice of which compound to advance would depend on the overall project goals. PSC-B's potency makes it attractive, but it may require medicinal chemistry efforts to improve its selectivity. PSC-A's high selectivity makes it a very strong candidate for a targeted therapy, and its potency might be improved through further optimization.

The next steps in the research cascade would involve more detailed Mechanism of Action studies, such as apoptosis assays to confirm the mode of cell death induced by the compounds, and cellular pathway analysis to confirm that the inhibition of Kinase XYZ translates to a functional effect within the cell.

References

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  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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A Comparative Guide to Modern Synthetic Routes for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure is highly sought after for its ability to confer favorable physicochemical properties and engage with complex biological targets.[2] For decades, the synthesis of substituted piperidines has relied on a set of classical transformations. However, the increasing demand for novel, structurally diverse piperidine derivatives has spurred the development of innovative synthetic strategies that offer greater efficiency, stereocontrol, and access to previously inaccessible chemical space.

This guide provides a comparative analysis of several cutting-edge synthetic routes for piperidine derivatives, benchmarking them against traditional methods. We will delve into the mechanistic underpinnings of these new approaches, provide detailed experimental protocols for their implementation, and present a quantitative comparison of their performance.

Modern Synthetic Strategies: A Paradigm Shift in Piperidine Synthesis

Recent years have witnessed a surge in the development of novel methodologies for piperidine synthesis, each with its unique advantages. Here, we highlight three particularly impactful strategies:

  • Biocatalytic C-H Oxidation and Radical Cross-Coupling: This powerful two-step approach, pioneered by the Baran and Renata laboratories, offers a modular and highly efficient route to complex piperidines.[2][3] It leverages the exquisite selectivity of enzymes for C-H hydroxylation, followed by a robust nickel-catalyzed radical cross-coupling to introduce a wide range of substituents.

  • Immobilized Lipase-Catalyzed Multicomponent Reaction: This method showcases the power of biocatalysis in a one-pot reaction to generate highly functionalized piperidines. By immobilizing Candida antarctica lipase B (CALB), a reusable and efficient catalyst is created for the condensation of an aldehyde, an amine, and a β-ketoester.[4][5]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: This elegant cycloaddition strategy, developed by Rovis and others, allows for the rapid assembly of polysubstituted piperidine scaffolds with high enantioselectivity. The reaction involves the coupling of an alkenyl isocyanate with two alkyne molecules, facilitated by a chiral rhodium catalyst.[6][7][8]

Classical Routes: The Foundation of Piperidine Synthesis

To appreciate the advancements of modern methods, it is essential to understand the strengths and limitations of the classical approaches that have long been the workhorses of piperidine synthesis.

  • Catalytic Hydrogenation of Pyridines: This is arguably the most direct method for producing the piperidine ring system.[9] It involves the reduction of a pyridine precursor using hydrogen gas and a metal catalyst, such as platinum oxide or nickel-based catalysts.[9][10] While effective for simple piperidines, this method often requires harsh conditions (high pressure and temperature) and can suffer from poor functional group tolerance.

  • Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydropyridine, which can be further reduced to a piperidine.[11][12][13][14][15] It is a powerful tool for the synthesis of tetrahydroisoquinolines and related structures but is generally limited to specific substrate classes.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the modern and classical synthetic routes discussed.

Synthetic Route Typical Yields Stereoselectivity Substrate Scope Reaction Conditions Key Advantages Limitations
Biocatalytic C-H Oxidation/Radical Cross-Coupling Good to ExcellentHigh (Enantiospecific)Broad (Aryl, Alkyl, etc.)Mild (Enzymatic and Electrochemical)Modular, convergent, shortens synthetic routesTwo-step process, requires specialized enzymes
Immobilized Lipase-Catalyzed MCR Good to ExcellentDiastereoselectiveGood (various aldehydes, amines, β-ketoesters)Mild (Room temp. to 50°C)One-pot, reusable catalyst, green chemistryStereocontrol can be challenging, limited to specific product scaffolds
Rhodium-Catalyzed [2+2+2] Cycloaddition Good to ExcellentHigh (Excellent ee)Good (various alkynes and isocyanates)Mild to moderate (often requires heating)Rapid assembly of complex cores, high enantioselectivityRequires synthesis of specific precursors, catalyst cost
Catalytic Hydrogenation of Pyridines Variable to ExcellentGenerally not stereoselective (unless chiral catalyst used)Broad (various substituted pyridines)Often harsh (high pressure/temperature)Atom economical, direct route to piperidine corePoor functional group tolerance, safety concerns with H₂ gas
Pictet-Spengler Reaction Good to ExcellentCan be diastereoselectiveLimited (β-arylethylamines)Acidic, often requires heatingForms tetrahydropyridine core efficientlyLimited substrate scope, requires acidic conditions

Mechanistic Insights: Visualizing the Chemical Transformations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Biocatalytic C-H Oxidation and Radical Cross-Coupling

This two-stage process begins with the enzymatic hydroxylation of a piperidine at a specific C-H bond. The resulting hydroxyl group then serves as a handle for a nickel-catalyzed decarboxylative cross-coupling reaction.

cluster_0 Stage 1: Biocatalytic C-H Oxidation cluster_1 Stage 2: Ni-Catalyzed Radical Cross-Coupling Piperidine Piperidine Hydroxylated Piperidine Hydroxylated Piperidine Piperidine->Hydroxylated Piperidine Enzyme (e.g., P4H) O₂, α-KG, Fe(II) Functionalized Piperidine Functionalized Piperidine Hydroxylated Piperidine->Functionalized Piperidine Ni Catalyst Aryl Halide Reductant

Caption: Workflow for the biocatalytic C-H oxidation and radical cross-coupling.

Immobilized Lipase-Catalyzed Multicomponent Reaction

This reaction proceeds through a cascade of imine formation, enamine generation, and intramolecular cyclization, all catalyzed by the lipase.

Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine β-Ketoester β-Ketoester Enamine Enamine β-Ketoester->Enamine Imine->Enamine Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular Cyclization Piperidine Derivative Piperidine Derivative Cyclized Intermediate->Piperidine Derivative Rh(I) Rh(I) Rh-Alkyne Rh-Alkyne Rh(I)->Rh-Alkyne + 2 Alkyne Rhodacyclopentadiene Rhodacyclopentadiene Rh-Alkyne->Rhodacyclopentadiene Oxidative Cyclization Rhodacycloheptenone Rhodacycloheptenone Rhodacyclopentadiene->Rhodacycloheptenone + Isocyanate Rhodacycloheptenone->Rh(I) Reductive Elimination Piperidine Derivative Piperidine Derivative Rhodacycloheptenone->Piperidine Derivative

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperidine-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet intricate process. Just as critical as the synthesis itself is the safe and responsible management of chemical waste. Piperidine-1-sulfonyl chloride, a valuable reagent in organic synthesis, demands a thorough understanding of its reactive nature to ensure its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and chemical reactivity.

Understanding the Hazard: Why this compound Requires Special Handling

This compound (CAS No: 35856-62-3) is a corrosive and moisture-sensitive compound.[1][2] Its hazardous nature stems from its reactivity, particularly with nucleophiles like water. Upon contact with moisture, it hydrolyzes to form hydrochloric acid and piperidine-1-sulfonic acid, both of which are corrosive. The reaction is exothermic and can release irritating and toxic fumes, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[1][3] Therefore, uncontrolled disposal is not only a breach of laboratory safety protocols but also poses a significant risk to personnel and the environment.

PropertyValueSource
Molecular FormulaC5H10ClNO2S[1]
Molecular Weight183.65 g/mol [1]
AppearanceLiquid[4]
Density1.308 g/cm³[1][4]
Hazard ClassSkin Corrosion 1B[2][4]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is contingent on the quantity and nature of the waste. The following workflow provides a logical decision-making process for safe disposal.

G cluster_prep Preparation start Start: Piperidine-1-sulfonyl Chloride Waste assess Assess Waste Type and Quantity start->assess small_residual Small Residual Quantity (e.g., from glassware) assess->small_residual < 10g / residual bulk Bulk or Contaminated Waste assess->bulk > 10g / contaminated neutralize Neutralization Protocol (in fume hood) small_residual->neutralize package Direct Packaging for Hazardous Waste Disposal bulk->package aqueous_waste Dispose of Neutralized Solution in 'Aqueous Hazardous Waste' Container neutralize->aqueous_waste halogenated_waste Segregate into 'Halogenated Organic Waste' Container package->halogenated_waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat spill_kit Ensure Spill Kit is Accessible end End: Safe Disposal aqueous_waste->end halogenated_waste->end

Caption: Decision workflow for the proper disposal of this compound.

Detailed Protocols for Disposal

Adherence to the following protocols is paramount for ensuring a safe laboratory environment. All procedures involving this compound must be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Before handling this compound, the following PPE is mandatory:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety goggles and a face shield.[1]

  • Lab Coat: A flame-resistant lab coat is essential.

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Protocol for Small, Uncontaminated Residual Quantities

This protocol is suitable for quenching small amounts of this compound, such as residues in reaction flasks or on stir bars.

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a 5-10% aqueous solution of sodium bicarbonate or sodium hydroxide in an ice bath on a stir plate. The volume of the basic solution should be sufficient to neutralize the sulfonyl chloride.

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the cold basic solution. This should be done dropwise to control the exothermic reaction and prevent splashing.

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal by your institution's environmental health and safety (EHS) office.

Protocol for Bulk or Contaminated Waste

Bulk quantities of this compound or waste contaminated with it should not be neutralized in the lab. Instead, they should be disposed of as hazardous waste.

Procedure:

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste.

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled. The label must include:

    • Full chemical name: this compound

    • CAS Number: 35856-62-3

    • Associated hazards (e.g., Corrosive, Water-Reactive)

    • Date of accumulation

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.[3]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.

  • Contain: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

  • Dispose: The collected spill residue must be disposed of as halogenated organic hazardous waste.

Conclusion

The responsible management of chemical reagents like this compound is a cornerstone of a safe and efficient research environment. By understanding the inherent hazards and adhering to the detailed disposal protocols outlined in this guide, researchers can mitigate risks and ensure compliance with safety regulations. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Mastering the Handling of Piperidine-1-sulfonyl Chloride: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Piperidine-1-sulfonyl chloride is a valuable reagent in organic synthesis, frequently employed in the construction of sulfonamides and other key intermediates for drug discovery. However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it is corrosive and moisture-sensitive, demanding rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-tested information on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] Its primary dangers stem from its reactivity, particularly with water and other nucleophiles.

  • Hydrolysis: The sulfonyl chloride moiety reacts readily with water—including moisture in the air—to produce hydrochloric acid (HCl) and piperidinesulfonic acid. This reaction is exothermic and the resulting acidic byproducts are corrosive. The generation of HCl gas upon exposure to moisture is a significant inhalation hazard.[3]

  • Reactivity with Nucleophiles: It will react exothermically with a variety of nucleophiles, including alcohols, amines, and strong bases. This reactivity is the basis of its synthetic utility but also a key consideration for safe storage and handling to avoid uncontrolled reactions.[4]

Given these properties, a proactive and informed approach to safety is paramount. The following sections detail the necessary engineering controls, personal protective equipment, and operational procedures to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is non-negotiable when working with this compound.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[3] This is critical to contain corrosive vapors and prevent inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[5] Their location should be clearly marked.

Personal Protective Equipment (PPE):

The selection of PPE is not a matter of preference but a critical decision based on the specific hazards of the chemical. Below is a summary of the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Protects skin from direct contact and severe burns. Inspect gloves for integrity before each use.
Eye & Face Protection Safety goggles and a full-face shield.[5][6]Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from splashes and fumes.[6]
Body Protection Flame-resistant laboratory coat.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Generally not required when using a fume hood. For spills or emergencies where vapor exposure is possible, a respirator with an acid gas cartridge is necessary.[4]Protects the respiratory system from corrosive HCl vapors that can be generated upon exposure to moisture.[7]

Procedural Guidance: From Storage to Spill Management

Adherence to standardized procedures is the cornerstone of safe laboratory operations. The following step-by-step guides for handling, storage, and spill cleanup are designed to be self-validating systems of safety.

Storage and Handling Protocol
  • Procurement and Receipt: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.[4] It must be kept away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.[3][5] Ensure the container is tightly sealed to prevent moisture ingress.[3]

  • Dispensing:

    • Before dispensing, ensure all required PPE is correctly worn.

    • Perform all transfers within a chemical fume hood.

    • Use clean, dry glassware and equipment to prevent hydrolysis.

    • If the reagent is a solid, handle it as a powder, avoiding dust generation. If it is a liquid, pour carefully to avoid splashing.

  • Post-Handling:

    • Tightly reseal the container immediately after use.

    • Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[5]

    • Clean any contaminated equipment following the disposal protocols outlined below.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Management Workflow

A spill of this compound requires a calm, methodical response.

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (incl. Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate contain Contain Spill with Inert Absorbent (e.g., Sand, Vermiculite) ventilate->contain collect Carefully Sweep/Scoop Absorbent into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with a Basic Solution (e.g., Sodium Bicarbonate) collect->decontaminate dispose Dispose of Waste Container According to Institutional Policy decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing a this compound spill.

Disposal Plan: Neutralization and Waste Management

Proper disposal is a critical final step in the chemical lifecycle. Never dispose of this compound directly down the drain or in regular trash.[3] Bulk quantities must be collected as hazardous waste. For residual amounts, such as those left in reaction flasks, a neutralization procedure is required.

Protocol for Neutralization of Residual this compound

This procedure should only be performed by trained personnel within a chemical fume hood. The objective is to safely hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt.

  • Preparation:

    • Place a large beaker containing a stir bar inside a secondary container (e.g., an ice bath) within a chemical fume hood. The ice bath is crucial to manage the exothermic reaction.[4]

    • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of sodium hydroxide (~1 M). Pour this solution into the beaker. Ensure you have at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[5]

  • Slow Addition:

    • Begin vigorously stirring the basic solution.

    • Carefully and slowly, add the residual this compound solution to the cold, stirred basic solution in a dropwise manner. CAUTION: Never add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction. [4]

    • The reaction is exothermic and will release gas (CO₂ if using bicarbonate). The addition rate must be controlled to prevent excessive foaming, splashing, or a rapid temperature increase.[5]

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[5]

  • pH Verification:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Using pH paper, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base until this range is achieved.[5]

  • Final Disposal:

    • Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety department.[5]

Disposal of Bulk Quantities and Contaminated Materials
  • Bulk Waste: Unused or bulk quantities of this compound must be disposed of in their original container or a compatible, properly sealed, and clearly labeled hazardous waste container. Do not attempt to neutralize large quantities.[5]

  • Contaminated Materials: All contaminated materials, including absorbent from spills, used gloves, and disposable labware, must be collected in a sealed, labeled hazardous waste container for professional disposal.[4]

By integrating these safety and disposal protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safer environment for yourself and your colleagues.

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  • Vertex AI Search. MSDS of 4-methylthis compound.
  • Vertex AI Search. 2-Methyl-5-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride - AK Scientific, Inc.
  • Vertex AI Search. Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.